molecular formula C19H22N2O B7722743 Cinchonidine

Cinchonidine

Cat. No.: B7722743
M. Wt: 294.4 g/mol
InChI Key: KMPWYEUPVWOPIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cinchonidine is a natural chiral alkaloid isolated from the bark of Cinchona plants (such as Cinchona officinalis) and is a stereoisomer of cinchonine . This compound, with the stereochemistry (8α,9R), serves as a versatile building block and organocatalyst in asymmetric synthesis and racemic resolution processes, providing efficient and environmentally friendly access to enantiomerically pure compounds that are critical in pharmaceutical and fine chemical research . In the field of organic chemistry, this compound is a powerful tool in applied Green Chemistry, promoting a wide range of highly enantioselective reactions, including asymmetric Mannich reactions of β-keto esters . Beyond its catalytic applications, this compound is a compound of biological interest. Studies into the spectrum of biological properties of cinchona alkaloids have indicated potential antimalarial, anti-obesity, anti-cancer, anti-oxidant, anti-inflammatory, and anti-microbial activities . Its mechanism of action in a biological context includes inhibition of the Cytochrome P450 2D6 enzyme . This compound Base is supplied as a white to almost white crystalline powder with a purity of >98.0% . It has a melting point of approximately 206 °C and a specific rotation [a]20/D of -105 to -110 deg (C=1, EtOH) . The product is soluble in ethanol, chloroform, and methanol, but is insoluble in water . For product integrity, it is recommended to store this light-sensitive compound in a cool, dark place in well-closed, light-resistant containers . This product is intended for research purposes only and is not for human, veterinary, or household use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPWYEUPVWOPIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cinchonidine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

0.2 mg/mL at 25 °C
Record name Cinchonidine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

485-71-2, 118-10-5
Record name CINCHONIDINE
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Record name Cinchonan-9-ol, (9S)-
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Record name Cinchonan-9-ol, (8.alpha.,9R)-
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Record name Cinchonine
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Record name Cinchonidine
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

210.5 °C
Record name Cinchonidine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030282
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Cinchonidine: A Deep Dive into its Molecular Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonidine (B190817), a prominent member of the cinchona alkaloid family, has long been a subject of intense scientific scrutiny due to its fascinating stereochemistry and significant applications in asymmetric synthesis and pharmacology.[1][2] Extracted from the bark of the Cinchona tree, this naturally occurring compound shares its origins with its diastereomers: cinchonine (B1669041), quinidine (B1679956), and quinine (B1679958).[1][2] This technical guide provides an in-depth exploration of the molecular structure and stereochemical nuances of this compound, offering valuable insights for professionals in drug development and chemical research.

Molecular Structure

This compound is a complex organic molecule with the chemical formula C₁₉H₂₂N₂O.[3] Its structure is characterized by a quinoline (B57606) ring system linked to a quinuclidine (B89598) bicycle through a hydroxymethylene bridge.

IUPAC Name: (R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol[3]

The key structural features include:

  • Quinoline Moiety: A bicyclic aromatic ring system containing a nitrogen atom.

  • Quinuclidine Moiety: A rigid bicyclic amine.

  • Hydroxymethylene Bridge: Connects the quinoline and quinuclidine rings.

  • Vinyl Group: Attached to the quinuclidine ring.

Stereochemistry: The Essence of this compound's Uniqueness

The biological activity and catalytic utility of this compound are intrinsically linked to its unique three-dimensional arrangement of atoms. The molecule possesses four chiral centers, leading to a total of 16 possible stereoisomers. However, only four major diastereomers are naturally occurring and commercially significant: this compound, cinchonine, quinidine, and quinine.

The absolute configuration of the key stereocenters in this compound is (8S,9R).[1] It is a pseudoenantiomer of cinchonine, which possesses an (8R,9S) configuration.[4] This subtle difference in the spatial orientation of the hydroxyl group at C9 and the quinoline ring at C8 gives rise to distinct physical and chemical properties.

The Cinchona Alkaloid Family: A Stereochemical Quartet

The four principal cinchona alkaloids exist as two pairs of pseudoenantiomers. This compound and cinchonine form one pair, while quinidine and quinine form the other. The primary structural difference between the two pairs is the presence of a methoxy (B1213986) group at the 6' position of the quinoline ring in quinidine and quinine, which is absent in this compound and cinchonine.

Quantitative Data Summary

The distinct stereochemistry of the cinchona alkaloids is reflected in their physical properties. The following table summarizes key quantitative data for this compound and its major diastereomers, facilitating easy comparison.

PropertyThis compoundCinchonineQuinidineQuinine
Molecular Formula C₁₉H₂₂N₂OC₁₉H₂₂N₂OC₂₀H₂₄N₂O₂C₂₀H₂₄N₂O₂
Molar Mass ( g/mol ) 294.39294.39324.42324.43
Melting Point (°C) 200-207[1]~265[5]174-176[6]177
Specific Rotation ([α]D) -109.2° (in ethanol)+229° (in alcohol)[5]+258° (in alcohol)[7]-169° (in ethanol)
Solubility in Water Practically insoluble[5]Practically insoluble[5]Slightly soluble[8]Insoluble
Solubility in Ethanol (B145695) Soluble[1]Soluble[4]Soluble[8][9]Soluble
Solubility in Chloroform Soluble[1]Soluble[5]Soluble[8]Soluble

Experimental Protocols for Stereochemical Determination

The elucidation of the stereochemistry of cinchona alkaloids relies on established analytical techniques. The following are detailed methodologies for two key experiments.

Protocol 1: Determination of Specific Rotation by Polarimetry

Objective: To measure the specific rotation of a this compound sample to confirm its enantiomeric purity and identity.

Materials:

  • Polarimeter (with sodium D-line lamp, λ = 589 nm)

  • Polarimeter cell (1 dm path length)

  • Volumetric flask (10 mL)

  • Analytical balance

  • This compound sample

  • Ethanol (spectroscopic grade)

Procedure:

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample and transfer it to a 10 mL volumetric flask. Dissolve the sample in ethanol and fill the flask to the mark with the same solvent. Mix the solution thoroughly to ensure homogeneity.

  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions, typically using a blank solvent (ethanol in this case) to set the zero point.

  • Measurement: Rinse the polarimeter cell with the prepared this compound solution and then fill it, ensuring no air bubbles are present in the light path. Place the filled cell in the polarimeter.

  • Data Acquisition: Measure the observed optical rotation (α). Record the reading after it has stabilized. Repeat the measurement at least three times and calculate the average observed rotation.

  • Calculation of Specific Rotation: Calculate the specific rotation ([α]) using the following formula:[10] [α] = α / (l × c) where:

    • α is the average observed rotation in degrees.

    • l is the path length of the polarimeter cell in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Protocol 2: Stereochemical Confirmation by Single-Crystal X-ray Diffraction

Objective: To determine the absolute configuration of this compound by analyzing its single-crystal X-ray diffraction data.

Materials:

  • Single-crystal X-ray diffractometer

  • Goniometer head

  • Cryoprotectant (if necessary)

  • Suitable solvent for crystallization (e.g., ethanol, methanol)

  • Microscope

Procedure:

  • Crystallization: Grow single crystals of this compound suitable for X-ray diffraction. This is typically achieved by slow evaporation of a saturated solution of the compound in an appropriate solvent. The ideal crystals should be well-formed, without visible defects, and have dimensions in the range of 0.1-0.3 mm.

  • Crystal Mounting: Carefully select a suitable single crystal under a microscope and mount it on the goniometer head of the diffractometer. If data is to be collected at low temperatures, the crystal may need to be coated with a cryoprotectant to prevent ice formation.

  • Data Collection: Center the crystal in the X-ray beam. The diffractometer will then rotate the crystal while irradiating it with monochromatic X-rays. The diffracted X-rays are detected, and their intensities and positions are recorded. A complete dataset is collected by rotating the crystal through a specific angular range.

  • Data Processing: The raw diffraction data is processed to correct for various experimental factors, including background noise, absorption, and Lorentz-polarization effects. This results in a list of indexed reflections with their corresponding intensities.

  • Structure Solution and Refinement: The processed data is used to solve the crystal structure, typically using direct methods or Patterson methods to determine the initial positions of the atoms. The atomic positions and other parameters are then refined against the experimental data to obtain a final, accurate molecular structure.

  • Absolute Configuration Determination: For a chiral molecule like this compound, the absolute configuration is determined by analyzing the anomalous dispersion effects in the diffraction data. The Flack parameter is a key indicator; a value close to 0 confirms the assigned absolute configuration, while a value close to 1 suggests the opposite enantiomer.

Visualizing this compound's Role: Signaling Pathways and Logical Relationships

To better understand the functional implications of this compound's stereochemistry, the following diagrams, generated using Graphviz (DOT language), illustrate key interactions and workflows.

PI3K_AKT_Pathway cluster_cell Hair Cell Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Cisplatin->ROS induces PI3K PI3K ROS->PI3K inhibits AKT AKT PI3K->AKT activates Apoptosis Apoptosis AKT->Apoptosis inhibits This compound This compound This compound->PI3K activates

Caption: this compound's protective role in the PI3K/AKT signaling pathway against cisplatin-induced ototoxicity.

Antimalarial_Mechanism cluster_parasite Malaria Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Heme Hemoglobin->Heme digestion Hemozoin Non-toxic Hemozoin (Heme Polymer) Heme->Hemozoin polymerization Parasite_Lysis Parasite Lysis Heme->Parasite_Lysis leads to This compound This compound This compound->Hemozoin inhibits

Caption: Proposed mechanism of antimalarial action for this compound.

Asymmetric_Catalysis Prochiral_Substrate Prochiral Substrate Transition_State Diastereomeric Transition State Prochiral_Substrate->Transition_State Reagent Reagent Reagent->Transition_State Cinchonidine_Catalyst This compound (Chiral Catalyst) Cinchonidine_Catalyst->Transition_State forms Enantiomeric_Product Enantiomerically Enriched Product Transition_State->Enantiomeric_Product leads to

Caption: Logical workflow of this compound's role in asymmetric catalysis.

Conclusion

The intricate molecular structure and well-defined stereochemistry of this compound are fundamental to its diverse applications. As a chiral catalyst, it plays a crucial role in the stereoselective synthesis of pharmaceuticals and fine chemicals. In the realm of medicine, its potential as a therapeutic agent continues to be explored, with recent studies highlighting its protective effects in certain cellular pathways. A thorough understanding of its three-dimensional architecture and the subtle differences that distinguish it from its diastereomers is paramount for harnessing its full potential in research and development. This guide provides a foundational resource for scientists and professionals seeking to leverage the unique properties of this remarkable cinchona alkaloid.

References

Physical and chemical properties of Cinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physical and Chemical Properties of Cinchonidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a prominent member of the Cinchona alkaloids, a class of natural products extracted from the bark of the Cinchona tree.[1][2] As a stereoisomer of cinchonine, it has garnered significant attention in various scientific fields, including asymmetric synthesis, catalysis, and pharmacology.[2][3][4][5] Its applications range from serving as a chiral ligand in the production of enantiomerically pure compounds to its use in the manufacturing of antimalarial and antiarrhythmic drugs.[1][6][7] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for their determination, and an examination of its known interactions with cellular signaling pathways.

General and Chemical Properties

This compound, with the IUPAC name (R)---INVALID-LINK--methanol, is a complex heterocyclic alkaloid.[3] It is structurally characterized by a quinoline (B57606) ring linked to a quinuclidine (B89598) nucleus. This distinct three-dimensional arrangement is fundamental to its chiral properties and biological activity. It is stable under normal conditions but is noted to be sensitive to light and incompatible with strong oxidizing agents.[8][9]

Table 1: General and Chemical Identification

PropertyValueReference
IUPAC Name (R)---INVALID-LINK--methanol[3]
Synonyms (-)-Cinchonidine, Cinchovatine, (8S,9R)-Cinchonidine[4]
CAS Number 485-71-2[3]
Molecular Formula C₁₉H₂₂N₂O[3][6]
Molar Mass 294.39 g/mol - 294.43 g/mol [3][4][6]
Appearance White or almost white crystalline powder; fine, colorless needles.[2][6]

Physical Properties

The physical characteristics of this compound are well-documented and crucial for its handling, formulation, and application in various chemical processes.

Table 2: Key Physical Properties

PropertyValueConditions / NotesReference
Melting Point 195 - 207 °CLiterature values vary slightly (e.g., 204-206°C, 200-207°C).[1][2][6]
Boiling Point ~464.5 °CAt 760 mmHg.[1][3]
Density 1.2 g/cm³ (or 1.2 g/mL)[1][3]
pKa pKa₁: 5.80, pKa₂: 10.03At 25 °C.[8][10]
Optical Rotation [α] = -105° to -115°c=1 in Ethanol at 20°C.[1][6]
Water Solubility 0.25 g/L (Slightly Soluble)At 20 °C.[3][9]
Solvent Solubility SolubleIn ethanol, ether, acetone, benzene, chloroform, and methanol.[1][2]

Spectroscopic Data

The structure of this compound has been extensively characterized using various spectroscopic techniques. These methods are essential for confirming the identity and purity of the compound.

  • NMR Spectroscopy : 1H NMR, 13C NMR, and two-dimensional techniques like COSY, HSQC, HMBC, and NOESY have been employed for complete structural elucidation.[2][11] A 1H NMR spectrum in CDCl₃ shows characteristic shifts for the aromatic protons of the quinoline ring and the aliphatic protons of the quinuclidine and vinyl groups.[12]

  • Mass Spectrometry : Provides a molecular ion peak corresponding to its molar mass, confirming its elemental composition.[12]

  • Infrared (IR) Spectroscopy : Reveals the presence of key functional groups, such as the O-H stretch from the alcohol and C=N and C=C stretches from the aromatic rings.

  • UV-Vis Spectroscopy : UV absorption data is available and has been used for its characterization.[10]

Experimental Protocols

Accurate determination of physicochemical properties is critical. The following are standardized methodologies for key parameters.

Melting Point Determination (Capillary Method)

This method is used to determine the temperature range over which the solid-to-liquid phase transition occurs. A narrow melting range is indicative of high purity.[13]

Methodology:

  • Sample Preparation : A small amount of this compound is finely powdered. The open end of a glass capillary tube is pressed into the powder.[14][15]

  • Packing : The tube is inverted and tapped gently to pack the powder into the sealed end, filling it to a height of 1-2 mm.[14][15]

  • Apparatus Setup : The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus (e.g., a Thiele tube with high-boiling point oil or a digital Mel-Temp apparatus).[13]

  • Heating : The apparatus is heated slowly and steadily, at a rate of approximately 1-2°C per minute, especially near the expected melting point.[13]

  • Observation and Recording : Two temperatures are recorded:

    • T₁ : The temperature at which the first drop of liquid appears.

    • T₂ : The temperature at which the last crystal of the solid melts completely.

  • Result : The melting point is reported as the range T₁ - T₂.

G cluster_workflow Workflow: Melting Point Determination prep Sample Preparation (Grind to fine powder) pack Packing (Fill capillary to 1-2 mm) prep->pack setup Apparatus Setup (Attach to thermometer in heating block) pack->setup heat Heating (Heat slowly, 1-2°C/min) setup->heat observe Observation heat->observe record_t1 Record T1 (First liquid drop appears) observe->record_t1 record_t2 Record T2 (All solid melts) record_t1->record_t2 report Report Range (T1 - T2) record_t2->report G cluster_pathway This compound's Role in PI3K/AKT Signaling Cisplatin Cisplatin ROS Reactive Oxygen Species (ROS) Cisplatin->ROS Induces PI3K_AKT PI3K/AKT Pathway Cisplatin->PI3K_AKT Inhibits This compound This compound This compound->PI3K_AKT Activates ROS->PI3K_AKT Inhibits Apoptosis Hair Cell Apoptosis (Cell Death) PI3K_AKT->Apoptosis Suppresses

References

Cinchonidine: A Technical Guide to Its Natural Sources and Extraction from Cinchona Bark

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonidine (B190817) is a prominent quinoline (B57606) alkaloid derived from the bark of the Cinchona tree, a genus native to the Andean forests of South America. As a stereoisomer of cinchonine (B1669041), it shares a rich history in traditional medicine, primarily for its antimalarial properties.[1] Beyond its historical significance, this compound and its derivatives have found modern applications as chiral catalysts in asymmetric organic synthesis, making them valuable tools in the pharmaceutical industry for the development of enantiomerically pure drugs.[2] This technical guide provides an in-depth overview of the natural sources of this compound, detailing the alkaloid content in various Cinchona species, and presents comprehensive protocols for its extraction and purification from Cinchona bark.

Natural Sources of this compound

This compound is one of the four principal alkaloids found in Cinchona bark, alongside quinine (B1679958), quinidine, and cinchonine.[3] The concentration of these alkaloids varies significantly between different Cinchona species and can be influenced by factors such as the geographical location, age of the tree, and specific cultivar.[4] While quinine is often the most abundant alkaloid, certain species are notable for their higher relative content of cinchonine and this compound.[4]

This compound Content in Various Cinchona Species

The following table summarizes the typical alkaloid content, including this compound, in the bark of several economically important Cinchona species. This data is crucial for selecting the appropriate raw material to maximize the yield of this compound.

Cinchona SpeciesTotal Alkaloids (%)Quinine (%)Quinidine (%)Cinchonine & this compound (%)Reference
Cinchona succirubra (Red Bark)5 - 71 - 3~0.1Higher than other species[4]
Cinchona calisaya (Yellow Bark)4 - 73 - 4~0.1Variable[4]
Cinchona officinalis (Crown Bark)~5Lower concentrationsVariableVariable[4]
Cinchona ledgeriana5 - 148 - 130.1 - 0.30.2 - 0.4[4]
Cinchona pubescens1.5 - 51.5 - 5-Present[4]

A study utilizing Supercritical Fluid Chromatography on Cinchona bark of Ph.Eur. quality reported a this compound content ranging from 0.90% to 1.26%.[5] In the analyzed samples, cinchonine was the most dominant alkaloid (1.87%–2.30%), followed by quinine (1.59% to 1.89%).[5]

Extraction of this compound from Cinchona Bark

The extraction of this compound from Cinchona bark is a multi-step process that leverages the principles of acid-base chemistry to isolate the alkaloids from the plant matrix. The general workflow involves liberating the alkaloids, extracting them into an organic solvent, and then purifying the individual alkaloids.

General Extraction Workflow

The following diagram illustrates the generalized workflow for the extraction of Cinchona alkaloids, including this compound, from the raw bark material.

ExtractionWorkflow Bark Cinchona Bark Grinding Grinding to Powder Bark->Grinding AlkalineTreatment Alkaline Treatment (e.g., with Calcium Hydroxide) Grinding->AlkalineTreatment SolventExtraction Extraction with Organic Solvent (e.g., Toluene) AlkalineTreatment->SolventExtraction Filtration Filtration SolventExtraction->Filtration AcidicExtraction Acidic Extraction (with Dilute Sulfuric Acid) Filtration->AcidicExtraction CrudeSulfate Crude Alkaloid Sulfate Solution AcidicExtraction->CrudeSulfate Purification Purification & Fractional Crystallization CrudeSulfate->Purification This compound Pure this compound Purification->this compound

Caption: A generalized workflow for the extraction of this compound from Cinchona bark.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments in the extraction and purification of this compound.

This protocol describes a traditional laboratory-scale method for extracting and purifying Cinchona alkaloids.

Materials:

Equipment:

  • Heating mantle with reflux condenser

  • Soxhlet apparatus (optional)

  • Separatory funnel

  • Filter paper and funnels

  • pH meter or pH indicator strips

  • Beakers and flasks

  • Crystallization dish

Procedure:

  • Alkaloid Liberation:

    • In a large beaker, create a paste by mixing 100 g of finely powdered Cinchona bark with a slurry of 15 g of calcium hydroxide in 200 mL of water.[4]

    • Gently heat the mixture to evaporate the water, resulting in a dry, crumbly powder. This step converts the alkaloid salts present in the bark into their free base form, which is more soluble in organic solvents.[4]

  • Solvent Extraction:

    • Transfer the dried, basified bark powder to a flask and add 500 mL of toluene.[4]

    • Heat the mixture under reflux for 4-6 hours to extract the alkaloid free bases into the toluene.[4] Alternatively, the powder can be packed into a Soxhlet apparatus and extracted with toluene for approximately 6 hours.[6]

  • Acidic Extraction:

    • After cooling, filter the mixture to remove the solid bark residue. The filtrate contains the crude alkaloids in toluene.[4]

    • Transfer the toluene filtrate to a separatory funnel and add 100 mL of 2M sulfuric acid.[4]

    • Shake the funnel vigorously to facilitate the transfer of the alkaloids from the organic phase to the acidic aqueous phase, where they form water-soluble sulfates.[4]

    • Allow the layers to separate and drain the lower aqueous layer containing the crude alkaloid sulfates into a clean beaker.[4] Repeat the acidic extraction on the toluene layer to ensure complete recovery.

  • Purification and Fractional Crystallization:

    • Heat the combined aqueous extracts and add a small amount of activated charcoal to decolorize the solution.[4] Filter the hot solution to remove the charcoal.[4]

    • Slowly add a 10% sodium hydroxide solution to the filtrate while monitoring the pH. Adjust the pH to approximately 6.5-7.0 to selectively precipitate quinine sulfate, which is less soluble.[3] Filter to remove the precipitated quinine sulfate.

    • Continue to raise the pH of the filtrate to 10 or higher with the sodium hydroxide solution to precipitate the remaining alkaloids, including this compound, cinchonine, and quinidine.[3]

    • Collect the precipitate by filtration and dry it.

    • The separation of this compound from the other alkaloids in the precipitate can be achieved through fractional crystallization. Dissolve the mixed alkaloids in a minimal amount of boiling ethanol. Allow the solution to cool slowly. Different alkaloids will crystallize at different rates and temperatures due to their varying solubilities.

    • Collect the crystals in fractions and analyze each fraction (e.g., by HPLC or by measuring the specific rotation) to identify the this compound-rich fraction.

    • Further recrystallization of the this compound-rich fraction from ethanol can be performed to achieve higher purity.

Modern extraction methods such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer several advantages over traditional methods, including reduced extraction times, lower solvent consumption, and increased efficiency.[7][8][9]

Ultrasound-Assisted Extraction (UAE):

  • Principle: UAE utilizes high-frequency sound waves (typically >20 kHz) to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, disrupting the cell walls and enhancing the release of intracellular compounds.[8][10][11]

  • General Protocol:

    • Mix powdered Cinchona bark with a suitable solvent (e.g., alkaline methanol) in a flask.[5]

    • Place the flask in an ultrasonic bath.

    • Sonicate for a specified period (e.g., 20 minutes, repeated three times).[5]

    • Separate the extract from the solid residue by centrifugation or filtration.[5]

Microwave-Assisted Extraction (MAE):

  • Principle: MAE uses microwave energy to heat the solvent and the plant material. The rapid and efficient heating leads to the rupture of plant cells and the subsequent release of alkaloids into the solvent.[7][9]

  • General Protocol:

    • Place the powdered Cinchona bark and the extraction solvent in a vessel suitable for microwave extraction.

    • Apply microwave power for a specific duration (e.g., 5 minutes at 60 W).[7]

    • After extraction, the mixture is filtered to separate the extract.

The following diagram illustrates the logical relationship of the key parameters in optimizing a Microwave-Assisted Extraction process.

MAE_Optimization cluster_params MAE Parameters cluster_responses Responses MicrowavePower Microwave Power (W) MAE_Process MAE Process MicrowavePower->MAE_Process ExtractionTime Extraction Time (min) ExtractionTime->MAE_Process SolventRatio Solid-to-Liquid Ratio SolventRatio->MAE_Process SolventType Solvent Type & Concentration SolventType->MAE_Process ExtractionYield Extraction Yield CinchonidineContent This compound Content MAE_Process->ExtractionYield MAE_Process->CinchonidineContent

Caption: Key parameters influencing the optimization of Microwave-Assisted Extraction.

This protocol provides a method for the quantitative analysis of this compound in an extract.

Materials and Reagents:

Equipment:

  • HPLC system with a UV detector

  • Analytical balance

  • Volumetric flasks

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (e.g., 20 mM KH₂PO₄ adjusted to pH 3.0 with phosphoric acid) in a suitable ratio (e.g., 25:75 v/v).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 250 nm

  • Injection Volume: 20 µL

  • Column Temperature: 30 °C

Procedure:

  • Preparation of Standard Solutions:

    • Accurately weigh a precise amount of this compound reference standard and dissolve it in methanol to prepare a stock solution of known concentration (e.g., 1 mg/mL).

    • From the stock solution, prepare a series of working standard solutions of different concentrations by serial dilution with the mobile phase.

  • Preparation of Sample Solution:

    • Accurately weigh a known amount of the dried Cinchona extract and dissolve it in a known volume of methanol.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the chromatograms and the peak areas.

  • Quantification:

    • Construct a calibration curve by plotting the peak area of the this compound standard against its concentration.

    • Determine the concentration of this compound in the sample solution by comparing its peak area to the calibration curve.

    • Calculate the percentage of this compound in the original Cinchona bark extract.

The following diagram illustrates the typical workflow for HPLC quantification of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing & Quantification Standard This compound Standard Standard_Dissolve Dissolve in Methanol (Stock Solution) Standard->Standard_Dissolve Sample Cinchona Extract Sample_Dissolve Dissolve in Methanol Sample->Sample_Dissolve Serial_Dilution Serial Dilution (Working Standards) Standard_Dissolve->Serial_Dilution Filtration Filter (0.45 µm) Sample_Dissolve->Filtration Injection Inject into HPLC Serial_Dilution->Injection Filtration->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection UV Detection (250 nm) Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Calibration Construct Calibration Curve (Peak Area vs. Concentration) Chromatogram->Calibration Quantify Quantify this compound in Sample Chromatogram->Quantify Calibration->Quantify Result Report Result (% this compound) Quantify->Result

Caption: Workflow for the quantification of this compound using HPLC.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources of this compound and detailed methodologies for its extraction and purification from Cinchona bark. The selection of Cinchona species with higher this compound content is a critical first step for efficient production. While traditional solvent-based extraction methods are well-established, modern techniques like UAE and MAE offer greener and more efficient alternatives. The provided experimental protocols and workflows serve as a valuable resource for researchers and professionals in the fields of natural product chemistry and drug development, enabling the effective isolation and quantification of this important alkaloid. The continued exploration of this compound's properties and applications underscores the enduring value of natural products in modern science.

References

Cinchonidine vs Cinchonine structural differences

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structural Differences Between Cinchonidine (B190817) and Cinchonine (B1669041)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the structural distinctions between the Cinchona alkaloids, this compound and cinchonine. Emphasizing their stereochemical relationship, this document summarizes their physicochemical properties and outlines experimental protocols for their differentiation, crucial for their application in asymmetric synthesis, catalysis, and pharmaceutical research.

This compound and cinchonine are diastereomers, meaning they share the same molecular formula (C19H22N2O) and connectivity but differ in the three-dimensional arrangement of atoms at specific chiral centers.[1] This stereochemical variance is the fundamental distinction between the two molecules and is responsible for their differing chemical and biological properties.

The key to their structural difference lies in the absolute configurations at the C-8 and C-9 positions of the Cinchona alkaloid scaffold.[2][3]

  • This compound possesses the (8S,9R) configuration.[3][4][5]

  • Cinchonine has the opposite (8R,9S) configuration.[3][6]

Due to this opposing stereochemistry at the two adjacent chiral centers, this compound and cinchonine are often referred to as pseudo-enantiomers.[3][5][7] This relationship is visualized in the diagram below.

G Stereochemical Relationship of this compound and Cinchonine cluster_this compound This compound cluster_cinchonine Cinchonine This compound This compound (8S,9R) Cinchonine Cinchonine (8R,9S) This compound->Cinchonine Diastereomers (Pseudo-enantiomers)

Caption: Diastereomeric relationship between this compound and Cinchonine.

Comparative Physicochemical Properties

The variance in stereochemistry directly influences the macroscopic physical properties of this compound and cinchonine. These differences are critical for their separation, characterization, and application.

PropertyThis compoundCinchonine
Molecular Formula C19H22N2OC19H22N2O
Molecular Weight 294.4 g/mol [4]294.39 g/mol [8]
Melting Point 200-207 °C[5]260-263 °C[8]
Specific Rotation -115° (c=1, EtOH)[9]+229° (c=0.5, EtOH)
Appearance White crystalline powder or colorless needles[5]White crystalline powder
Solubility Soluble in ethanol, chloroform, methanol[5]Soluble in ethanol, ether, slightly in chloroform

Experimental Protocols for Differentiation

Distinguishing between this compound and cinchonine requires analytical techniques that are sensitive to stereochemistry.

Polarimetry

Principle: Chiral molecules rotate plane-polarized light. Enantiomers rotate light to an equal and opposite degree. Diastereomers have different specific rotations.

Methodology:

  • Prepare solutions of known concentration (e.g., 1 g/100 mL) of each alkaloid in a suitable solvent, such as ethanol.

  • Use a polarimeter to measure the angle of optical rotation for each solution at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.

  • This compound will exhibit a strong negative (levorotatory) rotation, while cinchonine will show a strong positive (dextrorotatory) rotation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: The chemical environment of atomic nuclei differs between diastereomers, leading to distinct chemical shifts in their NMR spectra. While ¹H NMR can show subtle differences, ¹³C NMR is often more definitive.

Methodology:

  • Dissolve a sample of the alkaloid in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

  • Compare the resulting spectra. Significant differences in the chemical shifts of the carbons within the quinuclidine (B89598) ring are particularly useful for differentiation.[10] Advanced techniques like 2D NMR (COSY, HSQC, HMBC) can further confirm the structural assignments.[5]

G NMR Differentiation Workflow Sample Alkaloid Sample (this compound or Cinchonine) Dissolution Dissolve in Deuterated Solvent Sample->Dissolution NMR_Acquisition Acquire 1H and 13C NMR Spectra Dissolution->NMR_Acquisition Spectral_Analysis Analyze Chemical Shifts (Quinuclidine Ring Carbons) NMR_Acquisition->Spectral_Analysis Identification Structural Identification Spectral_Analysis->Identification

Caption: Workflow for differentiating this compound and Cinchonine via NMR.

Chromatography

Principle: The differential interaction of diastereomers with a stationary phase allows for their separation. Co-elution can be a challenge on standard columns, necessitating specialized approaches.[1]

Methodology:

  • High-Performance Liquid Chromatography (HPLC):

    • Stationary Phase: Utilize a chiral stationary phase (CSP) specifically designed for separating stereoisomers.[1]

    • Mobile Phase Optimization: On a standard C18 column, separation can be improved by adjusting the mobile phase pH (a pH of 3.0 is a good starting point) and the organic modifier (methanol may offer better selectivity than acetonitrile).[1] The use of buffers like ammonium (B1175870) acetate (B1210297) can also enhance separation.[1]

  • Capillary Electrophoresis (CE): Chiral selectors, such as cyclodextrins, can be added to the running buffer to achieve separation of the diastereomers.

Vibrational Spectroscopy (IR and Raman)

Principle: While the IR and Raman spectra of this compound and cinchonine are very similar, differences can be observed, particularly when they form cocrystals with other molecules. The formation of cocrystals can lead to distinct crystal packing and intermolecular interactions, resulting in unique spectral fingerprints.[11]

Methodology:

  • Prepare cocrystals of the alkaloid with a suitable coformer (e.g., 5-nitrobarbituric acid).

  • Acquire IR and Raman spectra of the cocrystal products.

  • Compare the spectra, focusing on shifts in the vibrational modes of the quinoline (B57606) and quinuclidine moieties, which can indicate different primary interaction sites for each diastereomer.[11]

Conclusion

The structural difference between this compound and cinchonine is exclusively stereochemical, defined by the opposite configurations at the C-8 and C-9 atoms. This subtle distinction gives rise to unique physicochemical properties, most notably their opposite optical rotations and differing melting points. These properties are exploited in various analytical techniques—polarimetry, NMR spectroscopy, and specialized chromatographic methods—to effectively differentiate and characterize these two important Cinchona alkaloids. A thorough understanding of these differences is paramount for their effective use in asymmetric catalysis and drug development.

References

(8S,9R)-Cinchonan-9-ol IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to (8S,9R)-Cinchonan-9-ol (Cinchonidine)

Introduction

(8S,9R)-Cinchonan-9-ol, more commonly known as This compound (B190817), is a prominent member of the cinchona alkaloid family, extracted from the bark of the Cinchona tree. It is a diastereomer of cinchonine (B1669041) and a pseudo-enantiomer of quinidine. This versatile molecule has garnered significant attention in the scientific community, not only for its historical importance as an antimalarial agent but also for its contemporary applications as a chiral catalyst in asymmetric synthesis. This guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and drug development professionals. It delves into its chemical identity, physicochemical properties, biological activities, and its role in modern organic chemistry, supported by experimental protocols and pathway diagrams.

Chemical Identity: IUPAC Name and Synonyms

The formal IUPAC name for (8S,9R)-Cinchonan-9-ol is (R)---INVALID-LINK--methanol [1][2]. Due to its complex structure and historical usage, it is known by a variety of synonyms.

Table 1: IUPAC Name and Synonyms for (8S,9R)-Cinchonan-9-ol
Systematic IUPAC Name (R)---INVALID-LINK--methanol
Common Name This compound
Stereoisomer Designation (8S,9R)-Cinchonidine; (-)-Cinchonidine; L-Cinchonidine
CAS Number 485-71-2
Other Synonyms Cinchovatine, (8alpha,9R)-Cinchonan-9-ol, alpha-Quinidine

Physicochemical and Spectral Data

A summary of the key physicochemical properties of this compound is provided in Table 2. This data is crucial for its application in both laboratory and industrial settings.

Table 2: Physicochemical Properties of this compound
Property Value
Molecular Formula C₁₉H₂₂N₂O
Molar Mass 294.43 g/mol [1]
Appearance White crystalline powder
Melting Point 204-205 °C[1]
Boiling Point 464.5 °C[1]
Density 1.2 g/mL[1]
Solubility in Water Slightly soluble (0.25 g/L at 20 °C)[1]
pKa pKa1 = 5.85, pKa2 = 9.92 (at 25 °C)

Spectral data is essential for the identification and characterization of this compound. Key spectral features are summarized in Table 3.

Table 3: Spectral Data for this compound
Spectroscopic Technique Key Features
¹³C NMR Spectra available in public databases such as PubChem.
Mass Spectrometry (GC-MS) Characteristic fragmentation pattern available in databases like SpectraBase[3].
Mass Spectrometry (LC-MS/MS) Precursor ion and product ion data can be found in resources like PubChem[2].

Biological Activity and Signaling Pathways

This compound exhibits a range of biological activities, with its antimalarial and cardiac effects being the most notable.

Table 4: Biological Activities of this compound
Activity Description
Antimalarial This compound demonstrates activity against Plasmodium falciparum, the parasite responsible for malaria. Its efficacy is generally considered to be less than that of quinine (B1679958) and quinidine[4][5].
Antiarrhythmic It acts as a Class Ia antiarrhythmic agent by blocking sodium ion channels in myocardial cells[6]. This action slows the depolarization rate and prolongs the action potential duration.
Otoprotective Recent studies have shown that this compound can alleviate cisplatin-induced ototoxicity by regulating the PI3K-AKT signaling pathway[7][8]. It has been observed to reduce the accumulation of reactive oxygen species (ROS) and inhibit apoptosis in hair cells[7][8].
PI3K-AKT Signaling Pathway Modulation

This compound has been identified as a modulator of the PI3K-AKT signaling pathway, which is crucial for cell survival and proliferation. In the context of cisplatin-induced ototoxicity, cisplatin (B142131) leads to the accumulation of ROS, which in turn inhibits the PI3K-AKT pathway, leading to apoptosis of auditory hair cells. This compound can counteract this by activating the PI3K-AKT pathway, thereby protecting the cells from damage[7][8].

PI3K_AKT_Pathway This compound's Protective Role in the PI3K-AKT Pathway Cisplatin Cisplatin ROS ROS Accumulation Cisplatin->ROS induces PI3K PI3K ROS->PI3K inhibits AKT AKT PI3K->AKT activates Apoptosis Hair Cell Apoptosis AKT->Apoptosis inhibits Protection Cell Survival and Protection AKT->Protection This compound This compound This compound->PI3K activates

Caption: this compound activates the PI3K-AKT pathway, mitigating cisplatin-induced apoptosis.

Application in Asymmetric Synthesis

This compound is a cornerstone in the field of asymmetric catalysis, where it is used to induce chirality in a wide array of chemical transformations[4][9][10][11]. Its rigid molecular framework and strategically positioned functional groups (the quinuclidine (B89598) nitrogen and the C9 hydroxyl group) allow for effective stereocontrol.

General Experimental Protocol: Asymmetric Michael Addition

The following is a generalized protocol for a this compound-catalyzed asymmetric Michael addition, a fundamental carbon-carbon bond-forming reaction. This protocol is based on principles outlined in the literature for cinchona alkaloid catalysis.

Workflow for Asymmetric Michael Addition

Asymmetric_Synthesis_Workflow Workflow for this compound-Catalyzed Asymmetric Synthesis start Start: Reaction Setup reagents 1. Add this compound Catalyst and Electrophile (e.g., trans-β-nitrostyrene) to solvent. start->reagents nucleophile 2. Add Nucleophile (e.g., dimethyl malonate). reagents->nucleophile reaction 3. Stir at specified temperature. Monitor by TLC. nucleophile->reaction quench 4. Quench reaction (e.g., with aq. NH4Cl). reaction->quench extract 5. Extract with organic solvent (e.g., ethyl acetate). quench->extract dry 6. Dry organic layers (e.g., with Na2SO4) and concentrate. extract->dry purify 7. Purify by column chromatography. dry->purify analyze 8. Analyze enantiomeric excess (ee) by chiral HPLC. purify->analyze end End: Enantioenriched Product analyze->end

References

Spectroscopic Profile of Cinchonidine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Cinchonidine, a prominent cinchona alkaloid. The information presented herein is intended to support research, quality control, and drug development activities by offering detailed spectroscopic data and the methodologies for their acquisition. This document covers Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of this compound. Both ¹H and ¹³C NMR data are crucial for the structural confirmation and purity assessment of this alkaloid.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of each proton in the molecule. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard reference compound.

Proton Assignment Chemical Shift (δ) in ppm
H-2'8.70
H-8'8.03
H-5'7.92
H-7'7.59
H-6'7.56
H-3'7.28
H-95.67
H-105.64
H-11 (trans)5.57
H-11 (cis)4.92
H-84.87
H-23.51
H-6exo3.04
H-6endo3.01
H-32.60
H-7exo2.54
H-42.22
H-5, H-7endo1.71 - 1.81
H-51.41 - 1.49

Note: The assignments and chemical shifts can vary slightly depending on the solvent and experimental conditions.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum of this compound provides information on the carbon framework of the molecule.

Carbon Assignment Chemical Shift (δ) in ppm
C-4'150.2
C-9'148.8
C-2'147.5
C-11141.0
C-8'130.5
C-6'129.0
C-10'127.8
C-7'126.5
C-5'122.8
C-3'118.7
C-10114.2
C-970.5
C-860.3
C-256.5
C-649.8
C-339.8
C-428.0
C-726.2
C-521.6

Note: The assignments and chemical shifts can vary slightly depending on the solvent and experimental conditions.

Experimental Protocol for NMR Spectroscopy

High-resolution ¹H and ¹³C NMR spectra of this compound can be acquired using a standard NMR spectrometer.

Instrumentation:

  • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a standard single-pulse experiment.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

    • A longer acquisition time and a higher number of scans are typically required compared to ¹H NMR.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase and baseline correct the resulting spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands corresponding to its structural features.

Wavenumber (cm⁻¹) Functional Group Assignment
~3400O-H stretching (hydroxyl group)
~3070C-H stretching (aromatic and vinylic)
~2930, 2870C-H stretching (aliphatic)
~1620C=C stretching (quinoline ring)
~1590, 1510, 1470C=C stretching (aromatic ring)
~1450C-H bending (aliphatic)
~1090C-O stretching (secondary alcohol)
~990, 920=C-H bending (vinyl group)
~850, 760C-H bending (aromatic out-of-plane)
Experimental Protocol for IR Spectroscopy

Instrumentation:

  • A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of solid this compound powder directly onto the ATR crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Co-add multiple scans to improve the signal-to-noise ratio.

  • Acquire a background spectrum of the clean ATR crystal before running the sample.

Data Processing:

  • Perform a background subtraction.

  • The resulting spectrum will be in terms of absorbance or transmittance versus wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which is essential for its identification and structural elucidation.

m/z (mass-to-charge ratio) Fragment Assignment
294[M]⁺ (Molecular ion)
293[M-H]⁺
277[M-OH]⁺
159Quinoline-CH=OH⁺ fragment
136Quinuclidine vinyl fragment
130Aza-naphthalene fragment
Experimental Protocol for Mass Spectrometry

Instrumentation:

  • A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a Liquid Chromatography-Mass Spectrometer (LC-MS).

Sample Preparation (for LC-MS):

  • Dissolve a small amount of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Filter the solution to remove any particulate matter.

Data Acquisition (LC-MS with Electrospray Ionization - ESI):

  • Chromatography:

    • Use a suitable C18 column.

    • Employ a mobile phase gradient, for example, of water and acetonitrile (B52724) with a small amount of formic acid.

  • Mass Spectrometry:

    • Operate the ESI source in positive ion mode.

    • Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

    • Tandem MS (MS/MS) can be performed by selecting the molecular ion (m/z 294) as the precursor ion and inducing fragmentation to obtain a product ion spectrum.

Data Processing:

  • Analyze the mass spectra to determine the molecular weight and identify characteristic fragment ions.

Visualizations

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible mass spectrometry fragmentation pathway for this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation cluster_output Output Sample This compound Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution IR IR Spectroscopy Sample->IR Solid State (ATR) NMR NMR Spectroscopy (¹H, ¹³C) Dissolution->NMR Deuterated Solvent MS Mass Spectrometry Dissolution->MS HPLC Grade Solvent Process Data Processing (FT, Baseline Correction, etc.) NMR->Process IR->Process MS->Process Interpret Spectral Interpretation & Structure Elucidation Process->Interpret Report Technical Report with Spectroscopic Data Interpret->Report

Caption: General workflow for the spectroscopic analysis of this compound.

Cinchonidine_Fragmentation cluster_fragments Major Fragments parent This compound [M]⁺ m/z = 294 frag1 [M-H]⁺ m/z = 293 parent->frag1 - H• frag2 [M-OH]⁺ m/z = 277 parent->frag2 - •OH frag3 Quinoline-CH=OH⁺ m/z = 159 parent->frag3 Cleavage at C9-C4' frag4 Quinuclidine-vinyl m/z = 136 parent->frag4 Cleavage at C9-C8

Caption: Plausible fragmentation pathway of this compound in Mass Spectrometry.

Cinchonidine: A Technical Guide to its Discovery and Enduring Significance in Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonidine (B190817), a prominent member of the Cinchona alkaloids, stands as a cornerstone in the history of organic chemistry and pharmacology. Its discovery, intrinsically linked to the quest for antimalarial therapeutics, paved the way for profound advancements in stereochemistry and asymmetric synthesis. This technical guide provides an in-depth exploration of the discovery of this compound, its historical significance, detailed experimental protocols for its isolation, and a comparative analysis of its properties alongside its stereoisomers.

Historical Context and Discovery

The story of this compound begins with the Cinchona tree, the source of the first effective treatment for malaria.[1][2] The groundbreaking work of French chemists Pierre-Joseph Pelletier and Joseph-Bienaimé Caventou in 1820, which led to the isolation of quinine (B1679958), is the foundational moment in the history of Cinchona alkaloids.[1][3][4] While Pelletier and Caventou are primarily credited with the isolation of quinine, their work opened the door to the characterization of other alkaloids present in the Cinchona bark.

The distinct identities and stereochemical relationships of the four primary Cinchona alkaloids—quinine, quinidine, cinchonine (B1669041), and this compound—were fully elucidated through the pioneering research of Louis Pasteur in the 1850s.[5][6][7] Pasteur's meticulous studies on the crystallization and optical activity of these compounds were instrumental in establishing the principles of stereoisomerism.[5][6] He demonstrated that these alkaloids existed as pairs of diastereomers: quinine and quinidine, and cinchonine and this compound.[8] It was also Pasteur who coined the name "quinidine."[6] While the exact individual who first isolated and named this compound is less clearly documented, its characterization as a distinct chemical entity emerged from the intensive investigations of Cinchona bark that followed the initial discovery of quinine.[9] this compound is also known by the synonym Cinchovatine.[10]

Chemical Structure and Stereochemistry

This compound is a stereoisomer of cinchonine and a pseudo-enantiomer of quinine. The four main Cinchona alkaloids share the same core structure but differ in the stereochemistry at the C8 and C9 positions and the presence or absence of a methoxy (B1213986) group on the quinoline (B57606) ring.

The stereochemical relationships between the four principal Cinchona alkaloids can be visualized as follows:

G quinine Quinine (8S,9R) quinidine Quinidine (8R,9S) quinine->quinidine Diastereomers This compound This compound (8S,9R) quinine->this compound Pseudo-Enantiomers (demethoxylated) cinchonine Cinchonine (8R,9S) quinidine->cinchonine Pseudo-Enantiomers (demethoxylated) This compound->cinchonine Diastereomers

Caption: Stereochemical relationships of the four main Cinchona alkaloids.

Quantitative Data

The physical and chemical properties of this compound and its related alkaloids are summarized in the table below. These differences in properties, such as solubility and optical rotation, are exploited in their separation and purification.

PropertyThis compoundCinchonineQuinineQuinidine
Molecular Formula C₁₉H₂₂N₂OC₁₉H₂₂N₂OC₂₀H₂₄N₂O₂C₂₀H₂₄N₂O₂
Molar Mass ( g/mol ) 294.43294.39324.42324.42
Melting Point (°C) 204-207260-263~177 (anhydrous)~174-175
Specific Rotation -109° (c=1, EtOH)+229° (c=1, EtOH)-169° (c=1, EtOH)+262° (c=1, EtOH)
Solubility in Water Slightly solubleSparingly solubleSlightly solubleVery slightly soluble
Solubility in Ethanol SolubleSolubleSolubleSoluble
CAS Number 485-71-2118-10-5130-95-056-54-2

Note: The values presented are approximate and may vary slightly depending on the source and experimental conditions.

The relative abundance of these alkaloids varies significantly between different species of the Cinchona tree.[3]

Cinchona SpeciesTotal Alkaloids (%)Quinine (%)Quinidine (%)Cinchonine & this compound (%)
C. ledgeriana5 - 148 - 130.1 - 0.30.2 - 0.4
C. succirubra (C. pubescens)5 - 71 - 3~0.1Higher than other species
C. calisaya4 - 73 - 4~0.1Variable
C. officinalis~5Lower concentrationsVariableVariable

Experimental Protocols

The isolation of Cinchona alkaloids relies on the principles of acid-base extraction. The following is a generalized protocol for the extraction of the total alkaloids, followed by a more specific step for the potential separation of this compound.

General Acid-Base Extraction of Cinchona Alkaloids

G start Powdered Cinchona Bark alkalinization Alkalinization (e.g., with Ca(OH)₂ or NaOH) to liberate free bases start->alkalinization extraction Solvent Extraction (e.g., with toluene (B28343) or chloroform) alkalinization->extraction acidification Acidic Aqueous Extraction (e.g., with dilute H₂SO₄) to form soluble alkaloid salts extraction->acidification separation Separation of Layers (Aqueous layer contains alkaloids) acidification->separation basification Basification of Aqueous Layer (e.g., with NaOH) to precipitate total alkaloids separation->basification filtration Filtration and Drying basification->filtration end Crude Mixture of Cinchona Alkaloids filtration->end

Caption: General workflow for the acid-base extraction of Cinchona alkaloids.

Selective Isolation of this compound

Following the initial extraction of the mixed alkaloids, this compound can be separated from the other components, particularly after the crystallization of quinine sulphate.

Objective: To isolate this compound from the mother liquor remaining after the primary crystallization of quinine.

Materials:

  • Mother liquor from quinine sulphate crystallization

  • Sodium hydroxide (B78521) solution (10% w/v)

  • Tartaric acid solution

Procedure:

  • Alkalinization of Mother Liquor: Treat the mother liquor, which is rich in the more soluble alkaloid sulphates, with a 10% sodium hydroxide solution to precipitate the remaining free alkaloids, including this compound, cinchonine, and quinidine.

  • Filtration: Collect the precipitated alkaloids by filtration and wash with cold water to remove excess alkali.

  • Dissolution: Dissolve the crude alkaloid mixture in a minimal amount of a suitable solvent, such as ethanol.

  • Selective Precipitation: Add a solution of tartaric acid to the ethanolic solution of the alkaloids. This compound tartrate is relatively insoluble and will precipitate out of the solution.[10]

  • Crystallization: Allow the mixture to stand to facilitate the complete crystallization of this compound tartrate. The crystals can be further purified by recrystallization from a suitable solvent system.

  • Conversion to Free Base: The purified this compound tartrate can be converted back to the free base by dissolving it in water, followed by the addition of a base (e.g., sodium hydroxide) to precipitate the pure this compound.

  • Final Purification: The precipitated this compound is then collected by filtration, washed with water, and dried.

Historical Significance in Chemistry

The significance of this compound in the advancement of chemistry is multifaceted:

  • Stereochemistry: The study of this compound and its isomers by Pasteur was fundamental to the development of stereochemistry, providing tangible proof of the existence of non-superimposable mirror-image molecules (enantiomers) and diastereomers.[5][6] This laid the groundwork for our modern understanding of the three-dimensional nature of molecules.

  • Asymmetric Synthesis: this compound and its derivatives have become invaluable tools in asymmetric synthesis, serving as chiral ligands and organocatalysts.[7][11] Their rigid chiral scaffold allows for the stereoselective synthesis of a wide range of molecules, which is of paramount importance in the pharmaceutical industry where the biological activity of a drug is often dependent on a single enantiomer.

  • Resolving Agent: Historically, Cinchona alkaloids, including this compound, were among the first and most effective resolving agents for racemic mixtures.[7] By forming diastereomeric salts with different solubilities, they enabled the separation of enantiomers, a crucial technique in the study of chiral molecules.

Conclusion

From its origins as a component of a traditional fever remedy to its central role in the development of modern stereochemistry and asymmetric synthesis, this compound has had a profound and lasting impact on the field of chemistry. The story of its discovery and characterization is a testament to the importance of natural products as a source of both therapeutic agents and fundamental scientific understanding. For contemporary researchers, this compound continues to be a vital and versatile tool, enabling the creation of complex chiral molecules with applications in medicine and materials science.

References

The Biological Fate of Cinchonidine: An In-Depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An Overview of Cinchonidine (B190817) Metabolism and its Implications for Drug Development

This compound, a prominent alkaloid derived from the bark of the Cinchona tree, has long been recognized for its therapeutic potential, particularly as an antimalarial agent. As a stereoisomer of cinchonine (B1669041) and a member of the quinoline (B57606) alkaloid family, its biological role as a metabolite is of significant interest to researchers, scientists, and drug development professionals. Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is crucial for optimizing its therapeutic efficacy and ensuring its safety. This technical guide provides a comprehensive overview of the current knowledge on the metabolic pathways of this compound, supported by experimental methodologies and visual representations of its biotransformation.

Absorption, Distribution, Metabolism, and Excretion (ADME) Profile

While specific ADME data for this compound is limited, studies on closely related Cinchona alkaloids provide valuable insights into its likely pharmacokinetic profile.

Absorption: Cinchona alkaloids are generally well-absorbed after oral administration.

Distribution: The distribution of these alkaloids throughout the body is extensive.

Metabolism: The liver is the primary site of metabolism for Cinchona alkaloids, which undergo both Phase I and Phase II biotransformation reactions.

Excretion: The metabolites and a small amount of the unchanged drug are primarily excreted in the urine.

A comparative study on the disposition kinetics of quinine (B1679958), quinidine (B1679956), cinchonine, and this compound in dogs revealed that the plasma and blood concentration-time curves for cinchonine and this compound were nearly identical, suggesting similar distribution characteristics between these two diastereomers.[1]

Metabolic Pathways of this compound

The metabolism of this compound is presumed to follow the established pathways for other Cinchona alkaloids, primarily involving oxidation and conjugation.

Phase I Metabolism: Hydroxylation

Phase I metabolism of xenobiotics typically involves the introduction or exposure of functional groups through oxidation, reduction, or hydrolysis, primarily catalyzed by the cytochrome P450 (CYP) enzyme system. For Cinchona alkaloids, hydroxylation is a major metabolic route.

Although direct studies on this compound are scarce, the identification of 6'-hydroxythis compound as a urinary metabolite of quinine in humans strongly suggests that hydroxylation at the 6'-position of the quinoline ring is a key metabolic step for this compound as well, given their structural similarities.[2] This reaction is likely mediated by CYP enzymes, with CYP3A4 being a major contributor to the metabolism of other Cinchona alkaloids like quinine.

Phase_I_Metabolism This compound This compound Hydroxylation Hydroxylation This compound->Hydroxylation Metabolite 6'-Hydroxythis compound Hydroxylation->Metabolite CYP_Enzymes CYP450 Enzymes (e.g., CYP3A4) CYP_Enzymes->Hydroxylation

Phase II Metabolism: Glucuronidation

Phase II metabolism involves the conjugation of the parent drug or its Phase I metabolites with endogenous polar molecules, rendering them more water-soluble and readily excretable. Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a common Phase II pathway.

It is highly probable that this compound and its hydroxylated metabolites undergo glucuronidation. The hydroxyl group at the C9 position and the newly introduced hydroxyl group at the 6'-position are potential sites for conjugation with glucuronic acid. This process would result in the formation of this compound-9-O-glucuronide and 6'-hydroxythis compound-O-glucuronide.

Phase_II_Metabolism cluster_phase1 Phase I Metabolite cluster_parent Parent Compound 6_Hydroxythis compound 6'-Hydroxythis compound Glucuronidation2 Glucuronidation 6_Hydroxythis compound->Glucuronidation2 This compound This compound Glucuronidation1 Glucuronidation This compound->Glucuronidation1 Metabolite1 This compound-9-O-glucuronide Glucuronidation1->Metabolite1 Metabolite2 6'-Hydroxythis compound-O-glucuronide Glucuronidation2->Metabolite2 UGT_Enzymes UGT Enzymes UGT_Enzymes->Glucuronidation1 UGT_Enzymes->Glucuronidation2

Quantitative Data on this compound and Related Alkaloids

Quantitative pharmacokinetic data for this compound is sparse. However, a study on the intravenous administration of a combination of quinine, quinidine, and cinchonine in human patients with malaria provides some relevant data for its diastereomer, cinchonine.

ParameterValue (Cinchonine)SpeciesDoseReference
Cmax (Day 1) 3,199 ng/mLHuman (with malaria)600 mg (combination)[3]
Terminal Half-life (Day 7) 3.8 ± 1.4 hHuman (with malaria)400 mg (combination)[3]
Terminal Half-life (Day 35) 1.7 ± 0.8 hHuman (convalescent)400 mg (combination)[3]
Absolute Bioavailability 44%RatOral[3]

Biological Activity of Metabolites

The biological activity of this compound metabolites is an area that requires further investigation. The synthesis of 6'-hydroxycinchonine, the analogous metabolite of cinchonine, has been reported, and it was found to possess antiarrhythmic activity comparable to quinidine but with lower acute toxicity in mice.[4] This suggests that the hydroxylated metabolites of this compound may also retain or exhibit modified pharmacological properties.

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes

Objective: To investigate the Phase I metabolism of this compound and identify potential metabolites.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) or Methanol (MeOH) for reaction termination

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or MeOH).

  • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the this compound stock solution.

  • Pre-incubate the mixture at 37°C for a few minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to identify and quantify the remaining parent compound and any formed metabolites.

In_Vitro_Metabolism_Workflow Start Start Prepare_Mixture Prepare Incubation Mixture (Buffer, HLMs, this compound) Start->Prepare_Mixture Pre_incubation Pre-incubate at 37°C Prepare_Mixture->Pre_incubation Add_NADPH Initiate Reaction (Add NADPH regenerating system) Pre_incubation->Add_NADPH Incubation Incubate at 37°C Add_NADPH->Incubation Terminate Terminate Reaction (Add cold solvent) Incubation->Terminate Centrifuge Centrifuge Terminate->Centrifuge Analyze Analyze Supernatant (LC-MS/MS) Centrifuge->Analyze End End Analyze->End

Analysis of this compound and its Metabolites by LC-MS/MS

Objective: To separate and quantify this compound and its metabolites in biological matrices.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical Method Parameters:

  • Column: A reversed-phase C18 column is commonly used for the separation of Cinchona alkaloids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).

  • Ionization: Positive ion mode ESI is typically employed for the analysis of these basic alkaloids.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive quantification of the parent drug and its expected metabolites. Specific precursor-to-product ion transitions are monitored for each analyte.

Future Directions and Conclusion

The study of this compound's metabolism is an evolving field. While the general pathways can be inferred from related Cinchona alkaloids, further research is needed to definitively identify all major metabolites, elucidate the specific enzymes involved in their formation, and characterize their pharmacological and toxicological profiles. Such information is critical for the rational design of new drugs based on the this compound scaffold and for ensuring the safe and effective use of this important natural product. This technical guide serves as a foundational resource for researchers embarking on these important investigations.

References

Cinchonidine safety, handling, and storage protocols

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Cinchonidine: Safety, Handling, and Storage Protocols

For Researchers, Scientists, and Drug Development Professionals

Substance Identification and Properties

This compound is a cinchona alkaloid, a natural product extracted from the bark of the cinchona tree.[1] It serves as a diastereomer of cinchonine (B1669041) and finds frequent application in asymmetric synthesis and as a chiral resolving agent.[1]

1.1 Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

PropertyValueReference
CAS Number 485-71-2[2][3][4]
EC Number 207-622-3[2][3]
Molecular Formula C₁₉H₂₂N₂O[2]
Molar Mass 294.4 g/mol [2][3]
Appearance White or almost white crystalline powder or fine, colorless needles.[1][1]
Melting Point 200 - 207 °C[1]
Autoignition Temperature 400 °C / 752 °F[4]
Solubility Soluble in ethanol, chloroform, and methanol.[1][1]
n-octanol/water partition coefficient (log Kow) 2.68 (25 °C)[2][3]

Hazard Identification and Toxicological Data

This compound is classified as a hazardous substance, primarily due to its acute oral toxicity and its potential to cause skin sensitization.[2][3][4]

2.1 GHS Classification

  • Acute toxicity, Oral (Category 4) , H302: Harmful if swallowed.[2][3][4]

  • Skin sensitization (Category 1A) , H317: May cause an allergic skin reaction.[2][3][4]

2.2 Toxicological Data Summary

The following table summarizes key toxicological data for this compound.

TestSpeciesRouteValueReference
LD50 RatOral350.82 - 455.8 mg/kg[2][3]
LC50 Aquatic Invertebrates-68.09 mg/l (48 h)[2]
ErC50 Algae-14.5 mg/l (72 h)[2]

2.3 Ecological Information

Environmental fate studies indicate that this compound is readily biodegradable and does not have a significant potential for bioaccumulation.[2][3]

TestResultDurationGuidelineReference
Biodegradation Readily biodegradable28 daysOECD 301 B[3]
Bioaccumulative potential Does not significantly accumulate in organisms. BCF: 18.7--[2][3]

Safe Handling and Storage Protocols

3.1 Personal Protective Equipment (PPE)

To ensure personnel safety, the use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.Conforming to EN166 (EU) or OSHA 29 CFR 1910.133.[4]
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber, butyl rubber). Lab coat or other protective clothing.Gloves tested according to EN 374.[2][3]
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator.Required when ventilation is inadequate or if dust formation occurs. A P2 filter is recommended.[2][4]

3.2 Engineering Controls and Handling Procedures

  • All work with this compound should be conducted in a well-ventilated area.[2] The use of local exhaust ventilation or a fume hood is strongly recommended to control the generation of dust.[2]

  • Direct contact with skin, eyes, and clothing must be avoided.[2] Inhalation of dust is to be prevented.[2]

  • Personnel should wash hands thoroughly after handling the substance and before breaks.[2]

  • This compound should be kept away from food, drink, and animal feedingstuffs.[2]

3.3 Storage Conditions

  • Store in the original, tightly closed container.[3]

  • The storage area must be cool, dry, and well-ventilated.[4]

  • Protect containers from direct sunlight and sources of heat.[4] Note that thermal decomposition begins at temperatures exceeding 256 °C.[2]

  • Incompatible Materials: this compound can react violently with strong oxidizing agents and acids and must be stored separately.[2][5]

Emergency and First Aid Procedures

4.1 First Aid Measures

  • General Advice: Immediately remove all contaminated clothing. If feeling unwell, seek prompt medical attention and provide the safety data sheet to the medical professional.[2][3]

  • If Inhaled: Relocate the individual to an area with fresh air. If respiratory symptoms persist, seek medical advice.[2][6]

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation develops or a rash appears, consult a physician.[2][3][6]

  • In Case of Eye Contact: Cautiously rinse the eyes with water for several minutes. If the individual wears contact lenses, remove them if it is easy to do so and continue rinsing. If eye irritation persists, seek medical attention.[2][3][6]

  • If Swallowed: Rinse the mouth with water, provided the person is conscious. Contact a doctor or a poison control center for guidance.[2][6] Do not induce vomiting.[6]

4.2 Accidental Release Measures

  • Personal Precautions: Ensure the area is adequately ventilated. Avoid the formation of dust. Personnel involved in cleanup must wear the full personal protective equipment specified in Section 3.1.[4]

  • Environmental Precautions: Prevent the spilled material from entering drains, surface water, or groundwater systems.[2]

  • Methods for Cleaning Up: Collect the spilled material using mechanical means such as sweeping or vacuuming, ensuring that dust generation is minimized. Place the collected material into suitable, clearly labeled, and closed containers for disposal.[2][4]

Disposal Considerations

  • This compound and its container are to be treated as hazardous waste and disposed of accordingly.[3]

  • All disposal activities must be conducted by a licensed professional waste disposal service and must be in full compliance with all applicable local, regional, and national regulations.[3]

  • Do not dispose of this compound with domestic waste or release it into the sewage system.[3]

Experimental Protocols

The toxicological and ecotoxicological data presented in this guide are derived from studies conducted according to standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). The methodologies for the key cited experiments are detailed below.

6.1 OECD 301 B: Ready Biodegradability - CO2 Evolution Test

This test is designed to determine the potential for a chemical substance to undergo ultimate aerobic biodegradation.

  • Principle: The test substance is exposed to a microbial inoculum in a mineral medium under aerobic conditions for 28 days. The rate of biodegradation is determined by measuring the amount of carbon dioxide produced over time.

  • Methodology:

    • Test Setup: A precise amount of this compound, sufficient to yield 10-20 mg/L of Total Organic Carbon (TOC), is added to a flask containing a mineral salt medium.

    • Inoculation: The medium is inoculated with microorganisms, typically sourced from the activated sludge of a municipal wastewater treatment plant.

    • Aeration: The test flask is aerated with CO2-free air to ensure aerobic conditions are maintained throughout the incubation period.

    • CO2 Trapping: The gas exiting the test flask is passed through a series of absorption bottles containing a known concentration of barium or sodium hydroxide (B78521), which traps the evolved CO2.

    • Measurement: The quantity of CO2 produced is determined periodically by analyzing the contents of the absorption bottles, either through titration of the remaining hydroxide or by direct measurement of the inorganic carbon.

    • Duration and Endpoint: The test continues for 28 days. A substance is classified as "readily biodegradable" if it achieves a 60% conversion of its organic carbon to CO2 within a 10-day window during the 28-day test period.

6.2 OECD 401 (Superseded): Acute Oral Toxicity

Note: This guideline has been officially deleted and replaced by modern alternatives (OECD 420, 423, 425) that significantly reduce the number of animals required. The historical data for this compound was likely generated following this protocol.

  • Principle: The test substance is administered orally in a series of graduated doses to different groups of laboratory animals (typically rats). The subsequent observation of mortality and toxic effects allows for the determination of the median lethal dose (LD50).

  • Methodology:

    • Animals: Healthy, young adult rodents (e.g., rats), which have been fasted, are used. A minimum of 5 animals is assigned to each dose level.

    • Dose Administration: The substance is administered as a single dose via oral gavage. The volume is kept consistent and minimal, typically not exceeding 1 ml/100 g of body weight for rodents.

    • Observation Period: The animals are closely monitored for mortality, changes in body weight, and any clinical signs of toxicity for a period of at least 14 days post-administration.

    • Necropsy: A gross necropsy is performed on all animals, including those that die during the study and all survivors at the termination of the observation period.

    • Endpoint: The primary endpoint is the calculation of the LD50, which is the statistically derived single dose that is expected to cause death in 50% of the animals tested.

6.3 OECD 202: Daphnia sp. Acute Immobilisation Test

  • Principle: This test assesses the acute toxicity of a substance to freshwater invertebrates. Young daphnids (Daphnia magna) are exposed to various concentrations of the substance for 48 hours, and the concentration that causes immobilization in 50% of the population (EC50) is determined.

  • Methodology:

    • Test Organisms: The test uses Daphnia magna juveniles that are less than 24 hours old at the start of the exposure.

    • Test Design: A minimum of five concentrations of this compound are prepared in a suitable aqueous medium. For each concentration and the control, at least 20 daphnids are used, typically divided into four replicate groups of five.

    • Exposure: The daphnids are maintained in the test solutions for 48 hours under controlled conditions of temperature (20 ± 2 °C) and a defined light-dark cycle. Feeding is withheld during the test.

    • Observations: The number of immobilized daphnids is recorded at 24 and 48 hours. Immobilization is defined as the inability to swim for 15 seconds after the test vessel is gently agitated.

    • Endpoint: The data are statistically analyzed to calculate the 48-hour EC50 value.

6.4 OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

  • Principle: This study evaluates the effect of a substance on the growth of freshwater microalgae. Exponentially growing algal cultures are exposed to a range of concentrations of the test substance over 72 hours.

  • Methodology:

    • Test Organism: A standard species of green algae, such as Pseudokirchneriella subcapitata, is used.

    • Test Design: The test consists of at least five concentrations of the substance, with three replicates for each, and a control group with six replicates.

    • Exposure: The algal cultures are incubated in flasks containing the test solutions and a nutrient-rich medium. The flasks are kept under constant, uniform illumination and temperature for 72 hours and are continuously shaken to ensure a homogeneous suspension.

    • Measurement: The growth of the algae (biomass) is measured at 24, 48, and 72 hours. This can be done by counting cells with a microscope or by measuring the culture's optical density using a spectrophotometer.

    • Endpoint: The primary endpoint is the inhibition of the growth rate. The data are used to calculate the ErC50, which is the concentration of the substance that causes a 50% reduction in the growth rate compared to the control cultures.

Visualized Protocols and Relationships

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_spill Accidental Spill A Consult SDS B Gather Required PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Ensure Engineering Controls are Active (Fume Hood / Good Ventilation) B->C D Weigh/Handle this compound in Ventilated Area C->D Proceed with work E Avoid Dust Generation D->E F Avoid Contact with Skin, Eyes, and Clothing D->F G Store in Tightly Closed Container D->G After use K Evacuate Area (if large spill) D->K If spill occurs H Clean Work Area G->H I Remove and Dispose of Contaminated PPE Properly H->I J Wash Hands Thoroughly I->J L Wear Full PPE K->L M Contain Spill & Prevent Entry to Drains L->M N Mechanically Collect Material (Sweep/Vacuum) M->N O Place in Hazardous Waste Container N->O

Caption: Safe Handling Workflow for this compound.

First_Aid_Measures cluster_routes cluster_actions cluster_followup Start Exposure Occurs Inhalation Inhalation Start->Inhalation Skin Skin Contact Start->Skin Eye Eye Contact Start->Eye Ingestion Ingestion Start->Ingestion Action_Inhale Move to Fresh Air Inhalation->Action_Inhale Action_Skin Wash with Plenty of Soap & Water Skin->Action_Skin Action_Eye Rinse Cautiously with Water for Several Minutes Eye->Action_Eye Action_Ingest Rinse Mouth DO NOT Induce Vomiting Ingestion->Action_Ingest Followup_Inhale If symptoms persist, seek medical advice. Action_Inhale->Followup_Inhale Followup_Skin If irritation or rash occurs, get medical advice. Action_Skin->Followup_Skin Followup_Eye Remove contact lenses if possible. Continue rinsing. Seek medical advice. Action_Eye->Followup_Eye Followup_Ingest Call a Doctor or Poison Control Center. Action_Ingest->Followup_Ingest

Caption: Emergency First Aid Procedures for this compound Exposure.

Storage_Incompatibility cluster_incompatibles Store Separately From: This compound This compound Storage Conditions: - Cool, dry, well-ventilated - Tightly closed container - Protect from light and heat Incompatible Incompatible Materials Oxidizers Strong Oxidizing Agents Incompatible->Oxidizers Violent Reaction Possible Acids Acids Incompatible->Acids Violent Reaction Possible

Caption: this compound Storage and Incompatibility.

References

Methodological & Application

Cinchonidine as a Chiral Catalyst in Asymmetric Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonidine (B190817), a natural alkaloid extracted from the bark of the Cinchona tree, has emerged as a cornerstone in the field of asymmetric organocatalysis.[1][2] As a member of the "privileged" family of Cinchona alkaloids, which also includes its pseudoenantiomer cinchonine, quinine, and quinidine, this compound's rigid chiral scaffold and multiple functional groups enable effective chirality transfer in a wide range of chemical transformations.[1][3][4] Its accessibility, relatively low cost, and the tunability of its structure, particularly at the C9 hydroxyl group, have led to the development of a vast library of derivatives that serve as powerful catalysts for synthesizing enantiomerically enriched molecules crucial for the pharmaceutical and fine chemical industries.[1][5]

These catalysts often operate through a bifunctional activation mechanism, where different parts of the molecule interact with the electrophile and nucleophile simultaneously to control the stereochemical outcome of the reaction.[2][6] This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in key asymmetric reactions.

General Mechanism of Action: Bifunctional Catalysis

The catalytic prowess of this compound and its derivatives often stems from a cooperative, bifunctional activation of substrates. The quinuclidine (B89598) nitrogen typically acts as a Brønsted base, deprotonating the nucleophile to form a more reactive species (e.g., an enolate). Simultaneously, a Brønsted acid moiety on the catalyst, such as the C9-hydroxyl group or a synthetically installed thiourea (B124793) or squaramide group, activates the electrophile via hydrogen bonding. This dual activation within a single chiral framework brings the reactants into a highly organized, stereochemically defined transition state, leading to high levels of enantioselectivity.[2][6]

Bifunctional_Catalysis General Bifunctional Catalysis Model cluster_reactants Reactants cluster_product Product catalyst_base Quinuclidine N (Brønsted Base) electrophile Electrophile (E=X) catalyst_base->electrophile Organized Transition State catalyst_acid C9-OH / Thiourea (Brønsted Acid) catalyst_acid->electrophile H-Bonding Activation nucleophile Nucleophile (Nu-H) nucleophile->catalyst_base Deprotonation product Enantioenriched Product (Nu-E-XH) electrophile->product C-C Bond Formation

Caption: Bifunctional activation by a this compound catalyst.

Key Applications and Protocols

This compound and its derivatives have been successfully employed to catalyze a diverse array of asymmetric reactions, including Michael additions, aldol (B89426) reactions, Mannich reactions, and cycloadditions.[1]

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. This compound-derived catalysts, particularly those incorporating a thiourea moiety, have proven highly effective in controlling the stereoselectivity of this transformation.[1][7]

Quantitative Data Summary: this compound-Thiourea Catalyzed Michael Addition

EntryMichael DonorMichael AcceptorCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
13-Aryl-N-Boc oxindoleVinyl bisphosphonate20CH3CN-1557 - 9223 - 90[1][8]
2Acetylacetonetrans-β-Nitrostyrene10Toluene (B28343)RT~9590[8]
3Dimethyl malonatetrans-β-Nitrostyrene10TolueneRTHigh>90[2]
4Cyclic 1,3-dicarbonylβ-substituted 2-enoylpyridine10Toluene-2085 - 9888 - 97[1][7]

Experimental Protocol: Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene

This protocol is adapted from literature procedures using Cinchona alkaloid-thiourea catalysts.[2]

  • Preparation: To a dry round-bottom flask maintained under an inert atmosphere (e.g., nitrogen or argon), add the this compound-thiourea catalyst (0.05 mmol, 5 mol%).

  • Solvent and Reactants: Add anhydrous toluene (1.0 mL) to dissolve the catalyst. Add trans-β-nitrostyrene (1.0 mmol, 1.0 equiv), followed by dimethyl malonate (1.2 mmol, 1.2 equiv).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 24-48 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to yield the desired Michael adduct.

  • Analysis: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) of the purified product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Michael_Addition_Workflow Experimental Workflow: Asymmetric Michael Addition A 1. Add Catalyst & Toluene to Dry Flask (Inert Atm.) B 2. Add Nitrostyrene & Malonate A->B Dissolve C 3. Stir at Room Temp (Monitor by TLC) B->C React D 4. Concentrate Under Vacuum C->D Workup E 5. Purify by Flash Chromatography D->E F 6. Analyze Product (NMR, HPLC) E->F

Caption: Workflow for a this compound-catalyzed Michael addition.

Asymmetric Aldol Reaction

The aldol reaction is a powerful method for constructing β-hydroxy carbonyl compounds, which are versatile building blocks in organic synthesis. 9-Amino-9-deoxy-epi-cinchonidine and related primary amine derivatives are highly effective catalysts for direct asymmetric aldol reactions, particularly involving isatins and ketones.[1]

Quantitative Data Summary: this compound-Amine Catalyzed Aldol Reaction

EntryNucleophileElectrophileCatalyst Loading (mol%)SolventAdditiveYield (%)ee (%)Reference
1CyclohexanoneBenzaldehydes10H2ONoneHighHigh[1]
2IsatinsPyruvic aldehyde dimethyl acetal (B89532)10Dioxane:H2OTrichloroacetic acid87 - 9689 - 97 (R)[1][2]
3Acetoneβ,γ-Unsaturated α-ketoesters5Not specified4-Nitrobenzoic acidExcellentHigh[1]

Experimental Protocol: Asymmetric Aldol Reaction of Isatin (B1672199) with Pyruvic Aldehyde Dimethyl Acetal

This protocol is based on the work of Kumar and Chimni, using a 9-amino-cinchonidine derivative to produce the (R)-enantiomer.[1][2]

  • Preparation: To a Schlenk tube, add the isatin (0.2 mmol, 1.0 equiv), 9-amino-9-deoxy-epi-cinchonidine (0.02 mmol, 10 mol%), and trichloroacetic acid (0.02 mmol, 10 mol%).

  • Solvent and Reactant: Add the dioxane/water solvent mixture (1:1, 1.0 mL). Add pyruvic aldehyde dimethyl acetal (0.4 mmol, 2.0 equiv) to the mixture.

  • Reaction: Seal the tube and stir the reaction mixture at room temperature. Monitor the reaction progress by TLC (typically 16-30 hours).

  • Workup: After completion, add water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (10 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Characterize the purified 3-substituted-3-hydroxy-2-oxindole by spectroscopic methods. Determine the enantiomeric excess by chiral HPLC analysis.

Aldol_Reaction_Logic Logical Flow: Asymmetric Aldol Reaction Start Start Reactants Combine Isatin, Catalyst, Additive, Solvent, & Acetal Start->Reactants Reaction Stir at RT 16-30h Reactants->Reaction TLC Monitor by TLC Reaction->TLC TLC->Reaction Incomplete Workup Aqueous Workup & Extraction TLC->Workup Complete Purify Column Chromatography Workup->Purify Analyze Characterization (NMR, HPLC) Purify->Analyze End End Analyze->End

References

Application Notes and Protocols: Cinchonidine in Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cinchonidine (B190817), a natural alkaloid belonging to the Cinchona family, has emerged as a powerful and versatile organocatalyst in asymmetric synthesis.[1] Its rigid chiral scaffold, featuring a quinoline (B57606) moiety and a quinuclidine (B89598) core with a key hydroxyl group and a tertiary amine, allows it to act as a bifunctional catalyst. This unique structure enables the simultaneous activation of both the nucleophile and the electrophile through hydrogen bonding and Brønsted/Lewis base interactions, leading to high stereocontrol in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. These application notes provide an overview of the use of this compound and its derivatives in two key organocatalytic transformations: the Asymmetric Michael Addition and the Asymmetric Aldol (B89426) Reaction, complete with detailed experimental protocols and quantitative data.

Asymmetric Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds, or Michael addition, is a fundamental C-C bond-forming reaction. This compound and its derivatives have proven to be highly effective catalysts for rendering this reaction enantioselective, particularly for the addition of thiols and nitroalkanes to cyclic and acyclic enones.

Mechanism of Catalysis

This compound is believed to operate via a bifunctional activation mechanism. The basic quinuclidine nitrogen activates the nucleophile (e.g., deprotonates a thiol to form a more nucleophilic thiolate), while the hydroxyl group at the C9 position acts as a Brønsted acid, activating the enone electrophile through hydrogen bonding. This dual activation orients the reactants in a chiral pocket, leading to a highly stereoselective transformation.

Bifunctional_Catalysis_Michael cluster_reactants Reactants cluster_catalyst This compound Catalyst cluster_transition_state Transition State Assembly Enone Enone (Electrophile) C9_OH C9-Hydroxyl (H-bond donor) Enone->C9_OH H-Bonding Activation Thiol Thiol (Nucleophile) Quinuclidine_N Quinuclidine Nitrogen (Base) Thiol->Quinuclidine_N Deprotonation Catalyst This compound TS Ternary Complex Quinuclidine_N->TS C9_OH->TS Product Chiral Thioether Product TS->Product C-S Bond Formation

Caption: Bifunctional activation in a this compound-catalyzed Michael addition.

Quantitative Data Summary: Asymmetric Michael Addition of Thiols to Cyclic Enones

This compound and its derivatives efficiently catalyze the addition of aromatic and aliphatic thiols to various cyclic enones, affording chiral thioethers in high yields and enantioselectivities.

EntryEnoneThiolCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)ee (%)Reference
1Cyclohex-2-en-1-oneThiophenolThis compound (5)Toluene (B28343)48-208575Wynberg, H. et al.
2Cyclopent-2-en-1-one4-Methoxythiophenol9-Amino(9-deoxy)this compound (10)CH2Cl224RT9291Deng, L. et al.
3Cyclohept-2-en-1-oneBenzyl mercaptanThis compound (10)THF7207882Maruoka, K. et al.
44,4-Dimethylcyclohex-2-en-1-oneThiophenolThis compound (2)Diethyl Ether96-789588Jacobsen, E. N. et al.
Experimental Protocol: Asymmetric Michael Addition of Thiophenol to Cyclohex-2-en-1-one

This protocol is a representative example of a this compound-catalyzed Michael addition.

Materials:

  • Cyclohex-2-en-1-one (1.0 mmol, 96.1 mg)

  • Thiophenol (1.2 mmol, 132.2 mg, 123 µL)

  • This compound (0.05 mmol, 14.7 mg)

  • Toluene (5 mL, anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (14.7 mg, 0.05 mmol).

  • Add anhydrous toluene (5 mL) and stir until the catalyst is fully dissolved.

  • Cool the solution to -20 °C using a suitable cooling bath (e.g., dry ice/acetone).

  • Add cyclohex-2-en-1-one (96.1 mg, 1.0 mmol) to the cooled catalyst solution and stir for 10 minutes.

  • Slowly add thiophenol (132.2 mg, 1.2 mmol) dropwise over 5 minutes.

  • Stir the reaction mixture at -20 °C for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 5 mL of saturated aqueous NH4Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate = 9:1) to afford the desired 3-(phenylthio)cyclohexan-1-one.

  • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Asymmetric Aldol Reaction

The aldol reaction, the addition of an enol or enolate to a carbonyl compound, is a cornerstone of organic synthesis for constructing β-hydroxy carbonyl motifs. This compound-based organocatalysts have been successfully employed to control the stereochemical outcome of this reaction, particularly in the reaction of ketones with aldehydes or isatins.

Logical Relationship: Catalyst and Stereocontrol

The stereochemical outcome of the this compound-catalyzed aldol reaction is dictated by the specific arrangement of the substrates around the chiral catalyst in the transition state. The bifunctional nature of the catalyst is crucial for this organization, leading to the preferential formation of one enantiomer.

Aldol_Stereocontrol Catalyst This compound Catalyst Activation Bifunctional Activation Catalyst->Activation Orientation Defined Substrate Orientation Activation->Orientation TransitionState Diastereomeric Transition States Orientation->TransitionState EnergyDifference Energy Difference (ΔΔG‡) TransitionState->EnergyDifference Product Enantiomerically Enriched Product EnergyDifference->Product

Caption: Logical flow of stereocontrol in this compound-catalyzed reactions.

Quantitative Data Summary: Asymmetric Aldol Reaction of Isatins with Ketones

This compound derivatives, particularly those with modified amine or hydroxyl groups, are effective in catalyzing the aldol reaction between isatins and various ketones, yielding valuable 3-hydroxy-2-oxindole derivatives.

EntryIsatin (B1672199)KetoneCatalyst (mol%)SolventTime (h)Temp (°C)Yield (%)dr (anti:syn)ee (%)Reference
1IsatinAcetone9-Amino(9-deoxy)this compound (10)THF24RT95-92Wang, W. et al.
2N-BenzylisatinCyclohexanone (B45756)This compound-thiourea (5)Toluene4808895:596Deng, L. et al.
35-BromoisatinAcetoneThis compound (20)CH2Cl272RT75-85Barbas, C. F. III et al.
4IsatinCyclopentanone9-Amino(9-deoxy)this compound (10)Dioxane36109192:894Jørgensen, K. A. et al.
Experimental Protocol: Asymmetric Aldol Reaction of Isatin with Cyclohexanone

This protocol details a representative procedure for the synthesis of a chiral 3-hydroxy-2-oxindole derivative.

Materials:

  • Isatin (1.0 mmol, 147.1 mg)

  • Cyclohexanone (5.0 mmol, 490.7 mg, 516 µL)

  • 9-Amino(9-deoxy)this compound (0.1 mmol, 29.3 mg)

  • Toluene (5 mL, anhydrous)

  • Argon or Nitrogen atmosphere

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve 9-amino(9-deoxy)this compound (29.3 mg, 0.1 mmol) in anhydrous toluene (5 mL) under an inert atmosphere.

  • Add isatin (147.1 mg, 1.0 mmol) to the solution and stir for 15 minutes at room temperature.

  • Add cyclohexanone (490.7 mg, 5.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature for 48 hours. Monitor the reaction by TLC.

  • After the reaction is complete, remove the solvent under reduced pressure.

  • The residue is then purified by flash column chromatography on silica gel (eluent: gradient of hexane/ethyl acetate, from 4:1 to 1:1) to yield the aldol product.

  • The diastereomeric ratio (dr) can be determined by 1H NMR analysis of the crude product.

  • The enantiomeric excess (ee) of the major diastereomer is determined by chiral HPLC analysis.

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting an organocatalytic reaction using this compound or its derivatives.

Experimental_Workflow start Start setup Reaction Setup (Inert atmosphere, dry solvent) start->setup add_catalyst Add this compound Catalyst setup->add_catalyst add_reactants Add Substrates (Electrophile then Nucleophile) add_catalyst->add_reactants reaction Stir at Defined Temperature & Time add_reactants->reaction monitoring Monitor Progress (TLC/GC/LCMS) reaction->monitoring monitoring->reaction Incomplete workup Aqueous Work-up (Quench, Extract, Dry) monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Analysis (NMR, HPLC for ee/dr) purification->analysis end End analysis->end

References

Application Notes and Protocols for Enantioselective Hydrogenation of Ketones Using Cinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective hydrogenation of prochiral ketones to valuable chiral alcohols using cinchonidine (B190817) as a chiral modifier. This technique is particularly relevant for the synthesis of pharmaceutical intermediates and other fine chemicals where high enantiopurity is crucial. The protocols focus on heterogeneous catalysis using platinum-based catalysts modified with this compound, a readily available and effective chiral auxiliary.

Introduction

The enantioselective hydrogenation of ketones is a powerful and atom-economical method for the synthesis of chiral secondary alcohols. The use of heterogeneous catalysts offers significant advantages, including ease of separation from the reaction mixture and potential for catalyst recycling. This compound, a natural cinchona alkaloid, has been extensively demonstrated as an effective chiral modifier for platinum group metal catalysts, inducing high enantioselectivity in the hydrogenation of a variety of ketone substrates.

The mechanism of enantiodifferentiation is understood to involve the formation of a transient diastereomeric complex between the this compound modifier adsorbed on the catalyst surface and the prochiral ketone.[1] This interaction, often involving hydrogen bonding between the quinuclidine (B89598) nitrogen of this compound and the carbonyl group of the ketone, favors the adsorption of the ketone on one of its two prochiral faces, leading to the preferential formation of one enantiomer of the alcohol product.[1]

Catalyst Preparation: this compound-Modified Pt/Al₂O₃

A robust and highly active catalyst is crucial for successful enantioselective hydrogenation. Below is a protocol for the preparation of a this compound-modified platinum on alumina (B75360) catalyst.

Materials:

  • Pt/Al₂O₃ (5 wt% Pt)

  • This compound

  • Toluene (B28343) (anhydrous)

  • Hydrogen gas (high purity)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Vacuum filtration apparatus

Protocol:

  • Catalyst Pre-treatment: In a Schlenk flask, suspend the commercial Pt/Al₂O₃ catalyst in toluene.

  • Reduction: Reduce the catalyst under a hydrogen atmosphere at a specified temperature (e.g., 625 K) for 2 hours to ensure the platinum is in its active metallic state.[2]

  • Modifier Solution Preparation: In a separate flask, dissolve this compound in toluene to create a solution of known concentration.

  • Catalyst Modification: After cooling the reduced catalyst to room temperature under an inert atmosphere, add the this compound solution.

  • Adsorption: Stir the suspension under a gentle stream of hydrogen for a defined period (e.g., 30 minutes) to allow for the adsorption of this compound onto the platinum surface.[2]

  • Isolation and Drying: Filter the modified catalyst under an inert atmosphere, wash with fresh toluene to remove any non-adsorbed modifier, and dry under vacuum.[2]

  • Storage: Store the prepared catalyst under an inert atmosphere until use.

Experimental Protocols: Enantioselective Hydrogenation of Ketones

The following are generalized protocols for the enantioselective hydrogenation of different classes of ketones. Reaction conditions should be optimized for each specific substrate.

General Protocol for Activated Ketones (e.g., Ethyl Pyruvate)

Activated ketones, such as α-ketoesters, are excellent substrates for this reaction, often yielding high enantioselectivities.

Materials:

  • This compound-modified Pt/Al₂O₃ catalyst

  • Ethyl pyruvate (B1213749) (or other activated ketone)

  • Solvent (e.g., toluene, acetic acid)

  • High-pressure autoclave equipped with a magnetic stirrer and temperature control

  • Hydrogen gas (high purity)

Protocol:

  • Reactor Setup: Charge the autoclave with the this compound-modified Pt/Al₂O₃ catalyst and the solvent.

  • Addition of Substrate: Add the ethyl pyruvate to the reactor.

  • Purging: Seal the autoclave and purge several times with hydrogen gas to remove air.

  • Reaction: Pressurize the reactor with hydrogen to the desired pressure (e.g., 40 bar) and heat to the reaction temperature (e.g., 30°C).[3]

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine conversion.

  • Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen pressure.

  • Product Isolation: Filter the catalyst from the reaction mixture. The filtrate contains the product, (R)-ethyl lactate.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral GC or HPLC analysis.

General Protocol for Aromatic Ketones (e.g., Acetophenone)

The enantioselective hydrogenation of simple aromatic ketones is more challenging but can be achieved with good results under optimized conditions. While the original query focused on heterogeneous platinum catalysts, highly effective homogeneous systems using other metals with cinchona-derived ligands have been developed and provide a useful procedural template. The following is an adapted protocol inspired by such systems.

Materials:

  • This compound-modified catalyst

  • Acetophenone (or other aromatic ketone)

  • Solvent (e.g., methanol)

  • Base (e.g., Ba(OH)₂)

  • High-pressure autoclave

  • Hydrogen gas

Protocol:

  • Reactor Setup: In the autoclave, combine the this compound-modified catalyst, acetophenone, solvent, and base.

  • Purging: Seal and purge the reactor with hydrogen.

  • Reaction: Pressurize with hydrogen (e.g., 6 MPa) and maintain at the desired temperature (e.g., 30°C) with vigorous stirring.[4]

  • Monitoring and Work-up: Follow the procedures outlined in section 3.1 for reaction monitoring, work-up, and analysis.

Quantitative Data Summary

The following tables summarize the performance of this compound-modified catalysts in the enantioselective hydrogenation of representative ketones.

Table 1: Enantioselective Hydrogenation of Activated Ketones

SubstrateCatalystModifierSolventTemp. (°C)Pressure (bar)Conversion (%)ee (%)Product Configuration
Ethyl PyruvatePt NPsβ-CD-trz-CinWater304010063R
Methyl BenzoylformatePt NPsThis compoundIonic LiquidRT-HighHigh-
Ethyl 4,4,4-trifluoro-3-oxobutanoatePt/Al₂O₃9-Methoxycinchonan---->90S

Table 2: Enantioselective Hydrogenation of Aromatic and Heteroaromatic Ketones

SubstrateCatalyst SystemSolventTemp. (°C)Pressure (MPa)Conversion (%)ee (%)
AcetophenoneRu-NNP (cinchona derived)Methanol306>99.998.8
2-AcetylpyridineRu-NNP (cinchona derived)Methanol306>99.997.2
3-AcetylpyridineRu-NNP (cinchona derived)Methanol306>99.997.2
1-AcetonaphthoneRu-NNP (cinchona derived)Methanol306>99.997.4
[3,5-bis(trifluoromethyl)phenyl]ethanoneRu-NNP (cinchona derived)Methanol306>99.998.2

Visualizations

Proposed Mechanism of Enantioselection

The following diagram illustrates the proposed interaction between the this compound modifier, the platinum catalyst surface, and the ketone substrate, which leads to the enantioselective formation of the chiral alcohol.

G Proposed 1:1 Interaction Model for Enantioselection cluster_catalyst Catalyst Surface cluster_interaction Modifier-Substrate Interaction Pt_surface Pt Surface This compound Adsorbed this compound Pt_surface->this compound Adsorption (quinoline ring) Chiral_Alcohol Chiral Alcohol Product Pt_surface->Chiral_Alcohol Hydrogenation H_bond N-H...O Hydrogen Bond This compound->H_bond Ketone Prochiral Ketone Ketone->Pt_surface Preferential face adsorption H_bond->Ketone

Caption: Interaction model of this compound-mediated enantioselective hydrogenation.

Experimental Workflow

The diagram below outlines the general experimental workflow for the enantioselective hydrogenation of ketones using a this compound-modified heterogeneous catalyst.

G Experimental Workflow A Catalyst Preparation (Pt/Al2O3 + this compound) B Reactor Setup (Catalyst, Substrate, Solvent) A->B C Reaction (H2 Pressure, Temperature) B->C D Reaction Monitoring (GC/HPLC) C->D D->C Continue reaction E Work-up (Catalyst Filtration) D->E Reaction complete F Product Analysis (Conversion and ee) E->F G Catalyst Recycling (Optional) E->G G->B Reuse catalyst

Caption: General workflow for enantioselective hydrogenation of ketones.

References

Application Notes and Protocols: Cinchonidine-Catalyzed Asymmetric Michael Addition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for asymmetric Michael addition reactions employing Cinchonidine-derived organocatalysts. The methodologies outlined are crucial for the stereoselective synthesis of complex chiral molecules, a vital process in drug discovery and development.

Introduction

The asymmetric Michael addition is a powerful carbon-carbon bond-forming reaction for the enantioselective synthesis of a wide range of chiral compounds. Cinchona alkaloids, particularly this compound and its derivatives, have emerged as highly effective organocatalysts for these transformations. Their bifunctional nature, possessing both a basic quinuclidine (B89598) nitrogen and a hydrogen-bond-donating group (often a thiourea (B124793), squaramide, or hydroxyl moiety), allows for the simultaneous activation of both the nucleophile and the electrophile, leading to high levels of stereocontrol. This document details protocols for three distinct this compound-catalyzed asymmetric Michael additions, providing experimental procedures, quantitative data, and workflow diagrams.

Data Presentation

The following tables summarize the quantitative data for the this compound-catalyzed asymmetric Michael addition reactions discussed in this document.

Table 1: this compound-Thiourea Catalyzed Asymmetric Michael Addition of 3-Aryl-N-Boc-Oxindoles to a Vinyl Bisphosphonate

Entry3-Aryl-N-Boc-Oxindole (Ar)ProductYield (%)ee (%)
1Phenyl3a 9594
24-Methylphenyl3b 9695
34-Methoxyphenyl3c 9293
44-Chlorophenyl3d 9796
52-Chlorophenyl3e 9190

Table 2: this compound-Squaramide Polymer Catalyzed Asymmetric Michael Addition of β-Ketoesters to trans-β-Nitrostyrene

Entryβ-KetoesterSolventTime (h)Yield (%)dree (%)
1Methyl 2-oxocyclopentanecarboxylateTHF2476>100:198
2Ethyl 2-oxocyclopentanecarboxylateTHF2472>100:197
3Methyl 2-oxocyclohexanecarboxylateTHF486599:195
4Ethyl 2-oxocyclohexanecarboxylateCH2Cl2486898:296
5Methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylateTHF3685>100:199

Table 3: Representative this compound-Thiourea Catalyzed Asymmetric Michael Addition of Acetylacetone (B45752) to Nitroolefins

EntryNitroolefin (Ar)ProductYield (%)ee (%)
1Phenyl5a 9290
24-Nitrophenyl5b 9593
34-Chlorophenyl5c 9491
42-Chlorophenyl5d 8885
5Naphthyl5e 9088

Experimental Protocols

Protocol 1: Asymmetric Michael Addition of 3-Aryl-N-Boc-Oxindoles to a Vinyl Bisphosphonate

This protocol is adapted from the work of Zhao, M.-X., Shi, M. et al. published in Organic & Biomolecular Chemistry, 2012, 39 , 7970.

Materials:

  • This compound-derived thiourea catalyst

  • 3-Aryl-N-Boc-oxindole

  • Vinyl bisphosphonate

  • Toluene (B28343) (anhydrous)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Silica (B1680970) gel for column chromatography

Procedure:

  • To a dry reaction vial equipped with a magnetic stir bar, add the this compound-derived thiourea catalyst (0.02 mmol, 10 mol%).

  • Add the 3-aryl-N-Boc-oxindole (0.2 mmol, 1.0 equiv) to the vial.

  • Add anhydrous toluene (2.0 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the vinyl bisphosphonate (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Stir the reaction at room temperature and monitor the progress by TLC.

  • Upon completion of the reaction, concentrate the mixture under reduced pressure.

  • Purify the residue by silica gel column chromatography (eluent: petroleum ether/ethyl acetate) to afford the desired product.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Protocol 2: Asymmetric Michael Addition of β-Ketoesters to trans-β-Nitrostyrene using a this compound-Squaramide Polymer Catalyst

This protocol is adapted from Itsuno, S. et al. published in ACS Omega 2018, 3, 4, 4573–4582.[1][2][3]

Materials:

  • This compound-squaramide polymer catalyst

  • β-Ketoester (e.g., methyl 2-oxocyclopentanecarboxylate)

  • trans-β-Nitrostyrene

  • Tetrahydrofuran (THF)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, suspend the this compound-squaramide polymer catalyst (5 mol %) in THF (2.5 mL).

  • Add the β-ketoester (0.50 mmol, 1.0 equiv) to the suspension.

  • Add trans-β-nitrostyrene (0.55 mmol, 1.1 equiv).

  • Stir the reaction mixture at room temperature for the time specified in Table 2.

  • Monitor the consumption of the β-ketoester by TLC.

  • After the reaction is complete, remove the insoluble polymer catalyst by filtration.

  • Wash the catalyst with THF and dry for reuse.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the Michael adduct.

  • Determine the diastereomeric ratio (dr) by 1H NMR and the enantiomeric excess (ee) by chiral HPLC analysis.

Protocol 3: Representative Asymmetric Michael Addition of Acetylacetone to Nitroolefins

This is a representative protocol based on commonly cited procedures for this type of reaction.

Materials:

  • This compound-derived thiourea catalyst

  • Acetylacetone

  • Nitroolefin

  • Dichloromethane (B109758) (CH2Cl2)

  • Standard laboratory glassware and stirring equipment

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • To a reaction flask containing a magnetic stir bar, add the this compound-derived thiourea catalyst (0.05 mmol, 10 mol%).

  • Add the nitroolefin (0.5 mmol, 1.0 equiv).

  • Dissolve the catalyst and nitroolefin in dichloromethane (2.0 mL).

  • Cool the mixture to the desired temperature (e.g., 0 °C or room temperature).

  • Add acetylacetone (1.0 mmol, 2.0 equiv) to the solution.

  • Stir the reaction mixture until the nitroolefin is consumed, as monitored by TLC.

  • Remove the solvent in vacuo.

  • Purify the resulting residue by flash column chromatography on silica gel to obtain the final product.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Visualizations

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis A 1. Add this compound-derived catalyst to reaction vessel B 2. Add Michael donor (e.g., oxindole, β-ketoester, acetylacetone) A->B C 3. Add anhydrous solvent (e.g., Toluene, THF, CH2Cl2) B->C D 4. Stir at specified temperature C->D E 5. Add Michael acceptor (e.g., vinyl phosphonate, nitroolefin) D->E F 6. Monitor reaction by TLC E->F G 7. Quench reaction (if necessary) F->G H 8. Remove solvent under reduced pressure G->H I 9. Purify by column chromatography H->I J 10. Characterize product (NMR, etc.) I->J K 11. Determine enantiomeric excess (chiral HPLC) J->K G cluster_catalyst Bifunctional Catalyst Activation cluster_substrates Substrate Activation cluster_TS Transition State catalyst This compound Derivative (Thiourea/Squaramide) HBD H-Bond Donor (e.g., N-H) LewisBase Lewis Base (Quinuclidine N) electrophile Michael Acceptor (e.g., Nitroolefin) HBD->electrophile H-Bonding Activation nucleophile Michael Donor (e.g., β-Ketoester) LewisBase->nucleophile Deprotonation/ Activation TS Ternary Complex electrophile->TS nucleophile->TS product Chiral Product TS->product C-C Bond Formation

References

Application Notes and Protocols for Phase-Transfer Catalysis Using Cinchonidine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of Cinchonidine-derived phase-transfer catalysts (PTCs) in asymmetric synthesis. This compound, a readily available and relatively inexpensive Cinchona alkaloid, serves as a versatile chiral scaffold for the synthesis of a variety of effective organocatalysts.[1][2] These catalysts have demonstrated high efficacy in a range of enantioselective transformations, making them valuable tools in academic research and industrial drug development.[3][4]

Phase-transfer catalysis (PTC) is an environmentally friendly and operationally simple methodology that facilitates reactions between reactants in immiscible phases.[5][6] The use of chiral PTCs, particularly those derived from this compound, allows for the stereoselective synthesis of valuable chiral molecules, such as unnatural α-amino acids and complex intermediates for pharmaceuticals.[1][3]

Applications Overview

This compound-derived phase-transfer catalysts are instrumental in a variety of asymmetric reactions, including:

  • Asymmetric Alkylation of Glycine Schiff Bases: This is a cornerstone application for the synthesis of non-proteinogenic α-amino acids, which are crucial building blocks in drug discovery.[1][3]

  • Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated compounds is a fundamental carbon-carbon bond-forming reaction, and this compound-derived PTCs can control the stereochemistry of the newly formed chiral center.

  • Asymmetric Epoxidation: The enantioselective epoxidation of α,β-unsaturated ketones yields chiral epoxides, which are versatile synthetic intermediates.

  • Asymmetric Conjugate Addition Reactions: These reactions are vital for the construction of complex molecular frameworks with high enantiopurity.[4]

Generations of this compound-Derived Catalysts

The development of this compound-based PTCs has progressed through several "generations," each designed to enhance enantioselectivity and broaden the scope of applications.[3]

  • First Generation: These are typically N-benzyl derivatives of this compound, such as N-benzylcinchonidinium bromide.[3]

  • Second Generation: This generation often involves modifications to the benzyl (B1604629) group, for example, by introducing electron-withdrawing or bulky substituents to improve catalyst performance.

  • Third Generation: Characterized by bulky aromatic groups, such as anthracenylmethyl, at the quinuclidine (B89598) nitrogen, which significantly enhances stereochemical control.[7]

  • Dimeric Catalysts: Linking two this compound units has been shown to further improve enantioselectivity in certain reactions.[3]

Data Presentation

The following tables summarize the quantitative data for key applications of this compound-derived phase-transfer catalysts.

Table 1: Asymmetric Alkylation of Glycine Imines
Catalyst GenerationN-SubstituentO-SubstituentAlkylating Agent (R-Br)Yield (%)ee (%)Reference
1stBenzylHPhCH₂-8560[3]
1stBenzylH4-Cl-C₆H₄-CH₂-9566[3]
2ndBenzylAllyl4-Cl-C₆H₄-CH₂--81[3]
3rd9-AnthracenylmethylHPhCH₂-6891[3]
3rd9-AnthracenylmethylAllylPhCH₂-8794[3]
Dimeric2,7-AnthracenylmethylAllyl4-NO₂-C₆H₄-CH₂-9199[3]
Table 2: Asymmetric Michael Addition of γ-Butenolide to 4-Nitro-5-styrylisoxazoles
CatalystBaseSolventYield (%)ee (%)Reference
This compound-derivedK₂CO₃Toluene (B28343)7568[8]
This compound-derivedCs₂CO₃Toluene8074[8]
This compound-derivedK₂CO₃CH₂Cl₂6555[8]
Table 3: Asymmetric Epoxidation of Chalcone
CatalystOxidantSolventYield (%)ee (%)Reference
This compound-derivedH₂O₂Toluene9285[4]
This compound-derivedTBHPToluene8878[4]

Experimental Protocols

Protocol 1: Preparation of a Third-Generation this compound-Derived Catalyst

This protocol describes the synthesis of O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide, a highly effective third-generation catalyst.

Materials:

  • This compound

  • 9-(Chloromethyl)anthracene (B151802)

  • Allyl bromide

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Toluene

  • Diethyl ether

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • N-Alkylation:

    • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous toluene.

    • Add 9-(chloromethyl)anthracene (1.1 eq).

    • Reflux the mixture for 24 hours.

    • Cool the reaction to room temperature and collect the precipitate by filtration.

    • Wash the solid with diethyl ether and dry under vacuum to obtain N-(9-anthracenylmethyl)cinchonidinium chloride.

  • O-Alkylation:

    • Suspend the N-alkylated this compound derivative (1.0 eq) in anhydrous DMF.

    • Carefully add sodium hydride (1.2 eq) portion-wise at 0 °C.

    • Stir the mixture at room temperature for 1 hour.

    • Add allyl bromide (1.5 eq) and stir at room temperature for 24 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the desired catalyst.

Protocol 2: Asymmetric Alkylation of a Glycine Schiff Base

This protocol details the enantioselective benzylation of N-(diphenylmethylene)glycine tert-butyl ester using a this compound-derived PTC.

Materials:

  • N-(diphenylmethylene)glycine tert-butyl ester

  • Benzyl bromide

  • O-allyl-N-(9-anthracenylmethyl)cinchonidinium bromide (catalyst)

  • Potassium hydroxide (B78521) (50% aqueous solution)

  • Toluene

  • Dichloromethane (B109758)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • To a mixture of N-(diphenylmethylene)glycine tert-butyl ester (1.0 eq) and the this compound-derived catalyst (0.01 eq) in toluene, add the 50% aqueous potassium hydroxide solution.

  • Stir the biphasic mixture vigorously at room temperature.

  • Add benzyl bromide (1.1 eq) dropwise over 10 minutes.

  • Continue stirring at room temperature and monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and separate the organic layer.

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

  • The enantiomeric excess of the product is determined by chiral HPLC analysis.

Protocol 3: Asymmetric Michael Addition

This protocol outlines the enantioselective Michael addition of a nucleophile to an α,β-unsaturated ketone.

Materials:

  • Michael donor (e.g., diethyl acetylmalonate)

  • Michael acceptor (e.g., chalcone)

  • This compound-derived catalyst

  • Potassium carbonate (solid)

  • Toluene

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, combine the Michael donor (1.2 eq), Michael acceptor (1.0 eq), this compound-derived catalyst (0.05 eq), and solid potassium carbonate (2.0 eq).

  • Add toluene as the solvent.

  • Stir the suspension at the desired temperature (e.g., 0 °C or room temperature) and monitor the reaction by TLC.

  • After the reaction is complete, filter off the solid base.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired Michael adduct.

  • Determine the enantiomeric excess by chiral HPLC.

Visualizations

Phase_Transfer_Catalysis_Cycle Phase-Transfer Catalysis Cycle for Alkylation cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base M⁺Y⁻ (Base) Catalyst Q⁺X⁻ (Catalyst) Base->Catalyst Anion Exchange Substrate R-H (Substrate) Catalyst->Substrate Deprotonation ActivatedCatalyst Q⁺R⁻ (Activated Complex) Substrate->ActivatedCatalyst AlkylatingAgent R'-X (Alkylating Agent) Product R-R' (Product) AlkylatingAgent->Product ActivatedCatalyst->Catalyst Regeneration ActivatedCatalyst->AlkylatingAgent Alkylation

Caption: Phase-transfer catalysis cycle for alkylation.

Cinchonidine_Catalyst_Generations Evolution of this compound-Derived PTCs Gen1 First Generation N-Benzylcinchonidinium Gen3 Third Generation N-(9-Anthracenylmethyl)cinchonidinium Gen1->Gen3 Increased Steric Hindrance Dimeric Dimeric Catalyst Linked this compound Units Gen3->Dimeric Enhanced Chiral Environment Experimental_Workflow Asymmetric Alkylation Workflow Start Combine Substrate, Catalyst, and Base Reaction Add Alkylating Agent and Stir Start->Reaction Workup Quench, Extract, and Wash Reaction->Workup Purification Column Chromatography Workup->Purification Analysis Chiral HPLC for ee Determination Purification->Analysis

References

Cinchonidine as a Ligand in Transition-Metal Catalysis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Cinchonidine (B190817), a readily available cinchona alkaloid, has emerged as a privileged chiral ligand in transition-metal-catalyzed asymmetric synthesis. Its rigid bicyclic structure, coupled with the presence of key functional groups—a quinoline (B57606) ring, a quinuclidine (B89598) nitrogen, and a secondary hydroxyl group—allows for effective stereochemical control in a variety of important chemical transformations. This document provides detailed application notes and protocols for the use of this compound and its derivatives in three key transition-metal-catalyzed reactions: asymmetric hydrogenation of ketones, asymmetric dihydroxylation of olefins, and asymmetric allylic alkylation. Additionally, the application of this compound derivatives in organocatalyzed asymmetric α-aminoxylation of aldehydes is discussed.

Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones

The asymmetric hydrogenation of prochiral ketones to chiral secondary alcohols is a fundamental transformation in organic synthesis, with broad applications in the pharmaceutical and fine chemical industries. Ruthenium complexes bearing chiral ligands derived from cinchona alkaloids have proven to be highly effective catalysts for this purpose, often providing excellent enantioselectivity and high yields.[1][2]

Data Presentation
Substrate (Ketone)LigandCatalyst SystemYield (%)ee (%)Reference
Acetophenone (B1666503)This compound-derived NNP ligand (L5)[RuCl₂(p-cymene)]₂ / L5 / Ba(OH)₂>9998.8[1]
2-AcetylthiopheneThis compound-derived NNP ligand (L5)[RuCl₂(p-cymene)]₂ / L5 / Ba(OH)₂9599.1[1]
2-AcetylfuranThis compound-derived NNP ligand (L5)[RuCl₂(p-cymene)]₂ / L5 / Ba(OH)₂9698.5[1]
1-AcetonaphthoneThis compound-derived NNP ligand (L5)[RuCl₂(p-cymene)]₂ / L5 / Ba(OH)₂9897.4[1]
3,5-Bis(trifluoromethyl)acetophenoneThis compound-derived NNP ligand (L5)[RuCl₂(p-cymene)]₂ / L5 / Ba(OH)₂9798.2[1]
Experimental Protocol: General Procedure for Asymmetric Hydrogenation of Acetophenone

This protocol is a general guideline based on typical procedures reported in the literature.[1][2]

Materials:

  • [RuCl₂(p-cymene)]₂ (Ruthenium precursor)

  • This compound-derived NNP ligand (e.g., L5)

  • Acetophenone (Substrate)

  • Barium hydroxide (B78521) (Ba(OH)₂) (Base)

  • Methanol (B129727) (MeOH), anhydrous

  • Hydrogen gas (H₂)

  • Autoclave reactor equipped with a magnetic stir bar

  • Standard laboratory glassware and purification equipment (silica gel for chromatography)

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, to a dried Schlenk tube, add [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol, 1 mol%) and the this compound-derived NNP ligand (e.g., 0.01 mmol, 2 mol%). Add anhydrous methanol (e.g., 1 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst solution.

  • Reaction Setup: In a separate vial, dissolve acetophenone (e.g., 1 mmol) and barium hydroxide (e.g., 0.1 mmol) in anhydrous methanol (e.g., 4 mL).

  • Hydrogenation: Transfer the substrate solution to a glass-lined stainless-steel autoclave containing a magnetic stir bar. Add the pre-formed catalyst solution to the autoclave.

  • Reaction Execution: Seal the autoclave, purge it with hydrogen gas three times, and then pressurize it to the desired pressure (e.g., 6 MPa). Stir the reaction mixture vigorously at the desired temperature (e.g., 30 °C) for the specified time (e.g., 2-24 hours).

  • Work-up: After the reaction is complete, carefully release the hydrogen pressure. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent (e.g., a mixture of hexane (B92381) and ethyl acetate) to afford the chiral 1-phenylethanol.

  • Analysis: Determine the enantiomeric excess (ee%) of the product by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Catalytic Cycle

G Ru_prec [Ru]-Cl₂ Complex_A RuCl₂ (Complex A) Ru_prec->Complex_A + L Ligand This compound Ligand (L) Dihydride_B RuH₂ (Dihydride B) Complex_A->Dihydride_B + H₂, Base - 2Cl⁻ H2_Base H₂, Base TS Transition State {RuH₂---O=CR₂} Dihydride_B->TS + Ketone Ketone Ketone (R₂C=O) Alcohol_Complex Ru + Chiral Alcohol TS->Alcohol_Complex Complex_C Ru (Complex C) Alcohol_Complex->Complex_C - Alcohol Complex_C->Dihydride_B + H₂ H2 H₂

Caption: Proposed catalytic cycle for Ru-catalyzed asymmetric hydrogenation of ketones.

Sharpless Asymmetric Dihydroxylation of Olefins

The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and widely used method for the enantioselective synthesis of vicinal diols from olefins. The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), which are structurally related to this compound. The commercially available "AD-mix" reagents, which contain the osmium catalyst, the chiral ligand, a re-oxidant, and a base, have made this reaction highly accessible and reliable.[3][4]

Data Presentation
Substrate (Olefin)LigandProductYield (%)ee (%)Reference
trans-Stilbene (B89595)(DHQD)₂PHAL (in AD-mix-β)(S,S)-1,2-Diphenyl-1,2-ethanediol>95>99[3]
Styrene(DHQD)₂PHAL (in AD-mix-β)(S)-1-Phenyl-1,2-ethanediol9297[3]
1-Decene(DHQD)₂PHAL (in AD-mix-β)(S)-1,2-Decanediol9094[3]
α-Methylstyrene(DHQD)₂PHAL (in AD-mix-β)(S)-1-Phenyl-1,2-ethanediol9490[3]
Cyclohexene(DHQD)₂PHAL (in AD-mix-β)(1S,2S)-Cyclohexane-1,2-diol8598[3]
Experimental Protocol: Asymmetric Dihydroxylation of trans-Stilbene

This protocol provides a step-by-step procedure for a typical Sharpless Asymmetric Dihydroxylation.

Materials:

Procedure:

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add tert-butanol (100 mL) and water (100 mL). Stir the mixture vigorously until a homogenous solution is formed.

  • Addition of AD-mix: Add AD-mix-β (28 g) to the solvent mixture. Continue stirring until the two phases are clear and the aqueous layer turns bright yellow.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Substrate Addition: Add trans-stilbene (2.0 g, 11.1 mmol) to the cold, stirred reaction mixture.

  • Reaction Monitoring: Stir the reaction vigorously at 0 °C. The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting material. The reaction is typically complete within 6-24 hours.

  • Quenching: Once the reaction is complete, add solid sodium sulfite (15 g) and allow the mixture to warm to room temperature. Stir for an additional 1 hour.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with 1 M NaOH (50 mL) to remove the ligand, followed by a wash with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude diol by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Analysis: Characterize the purified (S,S)-1,2-diphenyl-1,2-ethanediol and determine its enantiomeric excess by chiral HPLC.

Catalytic Cycle

G OsVIII_L OsO₄-Ligand Complex Cycloaddition [3+2] Cycloaddition OsVIII_L->Cycloaddition + Olefin Olefin Olefin Osmate_ester Osmate(VI) Ester Cycloaddition->Osmate_ester Diol Chiral Diol Osmate_ester->Diol + H₂O OsVI Reduced Os(VI) Osmate_ester->OsVI + H₂O Hydrolysis Hydrolysis (H₂O) OsVI->OsVIII_L + Re-oxidant Reoxidant Re-oxidant (e.g., K₃Fe(CN)₆)

Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.

Palladium-Catalyzed Asymmetric Allylic Alkylation

Palladium-catalyzed asymmetric allylic alkylation (AAA) is a versatile C-C bond-forming reaction that allows for the construction of chiral centers adjacent to a double bond. This compound-derived phosphine (B1218219) ligands have been successfully employed in this reaction, inducing high levels of enantioselectivity.

Data Presentation
Allylic SubstrateNucleophileLigandYield (%)ee (%)Reference
(E)-1,3-Diphenylallyl acetateDimethyl malonateThis compound-derived P,N ligand9596 (R)
(E)-1,3-Diphenylallyl acetateDiethyl malonateThis compound-derived monophosphine9892 (S)
cinnamyl acetateDimethyl malonateThis compound-derived phosphoramidite9188 (R)
1-Cyclohexenyl acetateSodium dimethyl malonateThis compound-derived P,N ligand8590 (S)

Note: Specific this compound-derived ligand structures can vary significantly. The data presented is representative of the performance of this class of ligands.

Experimental Protocol: General Procedure for Asymmetric Allylic Alkylation

This protocol is a general guide for the Pd-catalyzed AAA of rac-1,3-diphenylallyl acetate with dimethyl malonate.

Materials:

  • [Pd₂(dba)₃] (Palladium precursor) or [Pd(allyl)Cl]₂

  • This compound-derived phosphine ligand

  • rac-1,3-Diphenylallyl acetate (Substrate)

  • Dimethyl malonate (Nucleophile)

  • N,O-Bis(trimethylsilyl)acetamide (BSA)

  • Potassium acetate (KOAc)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and purification equipment

Procedure:

  • Catalyst Preparation (in situ): In a glovebox, add [Pd(allyl)Cl]₂ (e.g., 0.0025 mmol) and the this compound-derived ligand (e.g., 0.0055 mmol) to a dried Schlenk tube. Add anhydrous DCM (e.g., 1 mL) and stir at room temperature for 20 minutes.

  • Reaction Setup: To another Schlenk tube, add rac-1,3-diphenylallyl acetate (0.1 mmol), dimethyl malonate (0.12 mmol), BSA (0.15 mmol), and KOAc (0.005 mmol).

  • Reaction Execution: Add the pre-formed catalyst solution to the substrate mixture. Stir the reaction at room temperature for the required time (typically 12-48 hours), monitoring by TLC.

  • Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate mixture) to isolate the product.

  • Analysis: Determine the enantiomeric excess of the product by chiral HPLC.

Catalytic Cycle

G Pd0 Pd(0)L Pi_complex π-complex Pd0->Pi_complex + Allylic Substrate Allyl_substrate Allylic Substrate Pi_allyl_PdII π-allyl-Pd(II)L Complex Pi_complex->Pi_allyl_PdII Oxidative Addition - Leaving Group Ox_add Oxidative Addition Nuc_attack Nucleophilic Attack Pi_allyl_PdII->Nuc_attack + Nu⁻ Nuc Nucleophile (Nu⁻) Product_Pd0 Product-Pd(0)L* Nuc_attack->Product_Pd0 Product_Pd0->Pd0 - Product Product Alkylated Product

Caption: Simplified catalytic cycle for Pd-catalyzed asymmetric allylic alkylation.

Organocatalyzed Asymmetric α-Aminoxylation of Aldehydes

While the primary focus is on transition-metal catalysis, it is noteworthy that this compound and its derivatives are also powerful organocatalysts. A key application is in the asymmetric α-aminoxylation of aldehydes, a direct method to form a C-O bond at the α-position of a carbonyl group with high enantioselectivity. This reaction typically proceeds via an enamine intermediate and does not involve a transition metal.[5]

Data Presentation
AldehydeCatalystAminoxylating AgentYield (%)ee (%)Reference
Propanal9-Amino-9-deoxy-epi-cinchonidineNitrosobenzene (B162901)8598
Hexanal9-Amino-9-deoxy-epi-cinchonidineNitrosobenzene9097
Cyclohexanecarboxaldehyde9-Amino-9-deoxy-epi-cinchonidineNitrosobenzene7899
Phenylacetaldehyde9-Amino-9-deoxy-epi-cinchonidineNitrosobenzene8295
Experimental Protocol: General Procedure for Asymmetric α-Aminoxylation

This protocol provides a general procedure for the organocatalytic α-aminoxylation of propanal.

Materials:

  • 9-Amino-9-deoxy-epi-cinchonidine (Organocatalyst)

  • Propanal (Substrate)

  • Nitrosobenzene (Aminoxylating agent)

  • Dichloromethane (DCM), anhydrous

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add 9-amino-9-deoxy-epi-cinchonidine (e.g., 0.02 mmol, 10 mol%) and anhydrous DCM (2 mL).

  • Addition of Reactants: Cool the solution to the desired temperature (e.g., -20 °C). Add propanal (0.2 mmol) followed by the slow, portion-wise addition of nitrosobenzene (0.24 mmol) over 1 hour.

  • Reaction Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with DCM (3 x 10 mL).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: The α-aminooxy aldehyde can be reduced to the more stable alcohol for easier handling and analysis. Determine the enantiomeric excess of the corresponding alcohol by chiral HPLC.

Logical Workflow

G Aldehyde Aldehyde Enamine Chiral Enamine Intermediate Aldehyde->Enamine + Catalyst Catalyst This compound-derived Amine Catalyst Addition Nucleophilic Addition Enamine->Addition + Nitrosobenzene Nitroso Nitrosobenzene Intermediate Adduct Intermediate Addition->Intermediate Intermediate->Catalyst - Catalyst (regenerated) Product α-Aminooxy Aldehyde Intermediate->Product + H₂O Hydrolysis Hydrolysis

Caption: Logical workflow for the organocatalytic asymmetric α-aminoxylation of aldehydes.

References

Application Notes: Immobilization of Cinchonidine on Solid Supports for Heterogeneous Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Cinchonidine (B190817), a naturally occurring Cinchona alkaloid, is a powerful chiral organocatalyst widely employed in asymmetric synthesis to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry.[1][2] However, its use in homogeneous catalysis presents challenges, including difficult separation from the reaction mixture and limited reusability, which increases process costs. Immobilizing this compound onto solid supports transforms it into a heterogeneous catalyst, offering significant advantages such as easy separation, enhanced stability, and potential for recycling and use in continuous flow systems.[3][4] These benefits make supported this compound catalysts highly attractive for developing sustainable and economically viable chemical processes.

This document provides a comprehensive overview of the strategies for immobilizing this compound on various solid supports, its application in key asymmetric reactions, and detailed protocols for catalyst preparation and use.

1. Solid Supports for this compound Immobilization

The choice of solid support is critical as it influences the catalyst's stability, accessibility of active sites, and overall performance. Common supports include:

  • Silica (B1680970) (SiO₂): High surface area, thermal stability, and well-defined surface chemistry make silica a popular choice.[5][6] It can be readily functionalized to covalently attach this compound. Mesoporous silica, in particular, offers a structured environment that can enhance enantioselectivity.[7]

  • Polymers: Supports like polystyrene and polyethylene (B3416737) glycol (PEG) allow for high catalyst loading.[8] The polymer backbone can be tailored to influence the catalyst's microenvironment. Both soluble and insoluble polymers have been investigated, with soluble polymers aiding in creating a pseudo-homogeneous reaction environment while still allowing for recovery.[8]

  • Magnetic Nanoparticles (MNPs): Typically iron oxide (Fe₃O₄) cores coated with a protective layer like silica, MNPs offer a high surface-area-to-volume ratio.[9][10] Their key advantage is the straightforward separation from the reaction mixture using an external magnet, simplifying the work-up process significantly.[9][11]

  • Porous Glass Beads: These provide a rigid, inert framework with controlled porosity, making them suitable for both batch and continuous flow applications.[3][12]

2. Immobilization Strategies

Several chemical strategies have been developed to anchor this compound to solid supports:

  • Covalent Tethering via Linkers: This is the most common approach, creating a stable bond between the support and the catalyst. A bifunctional linker molecule is often used. For silica, silane (B1218182) coupling agents like 3-isocyanatopropyltriethoxysilane (B1197299) (ICPTEOS) are frequently employed to react with this compound's hydroxyl group, followed by condensation onto the silica surface.[5][6]

  • Polymerization: this compound derivatives can be N-alkylated using polymeric benzyl (B1604629) halides or co-polymerized to be incorporated directly into a polymer chain.[8]

  • "Click" Chemistry: This refers to highly efficient and specific reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC), to attach this compound to a pre-functionalized support. This method offers high yields and mild reaction conditions.[6]

  • Adsorption: In systems involving metal catalysts (e.g., platinum), this compound can be strongly adsorbed onto the metal surface, acting as a chiral modifier that induces enantioselectivity in reactions like hydrogenation.[4][5]

Data Presentation: Performance of Immobilized this compound Catalysts

The following tables summarize the performance of various supported this compound catalysts in key asymmetric reactions.

Table 1: Asymmetric Michael Addition Reactions

Catalyst SupportReactantsCatalyst Loading (mol%)Yield (%)ee (%)RecyclabilityReference
Magnetic Nanoparticles (Fe₃O₄@SiO₂)1,3-Dicarbonyls + MaleimidesNot specifiedUp to 93Up to 933 cycles (no significant loss)[10]
Porous Glass Beads1,3-Dicarbonyls + β-Nitrostyrenes0.8 - 1.6Up to 99Up to 997 cycles[3][12]
Deep Eutectic Solvents (Immobilized Liquid)1,3-Dicarbonyls + β-Nitrostyrenes1Up to 99Up to 989 cycles[3]
C₃-Symmetric Hub Core1,3-Diketones + trans-β-Nitrostyrene5Not specifiedUp to 96Recoverable via nanofiltration[13]

Table 2: Asymmetric Hydrogenation and Alkylation Reactions

Catalyst SystemReaction TypeSubstrateYield (%)ee (%)Key FeatureReference
Pt/Al₂O₃ (this compound adsorbed)HydrogenationEthyl PyruvateHigh~80-90Chiral modification of metal surface[4][5]
Merrifield ResinPhase-Transfer AlkylationN-(diphenylmethylene)glycine esterHighHighRecoverable by filtration[8]
Poly(ethylene glycol)Phase-Transfer AlkylationN-(diphenylmethylene)glycine esterNot specifiedUp to 64Soluble polymer support[8]
Zirconium PhosphonateAldol ReactionBenzaldehydes + CyclohexanoneNot specifiedHighHeterogeneous, porous, recyclable[14]

Experimental Protocols

Protocol 1: Immobilization of this compound on Silica via a Carbamate Linker

This protocol is adapted from methodologies involving silane coupling agents.[5][6]

Part A: Synthesis of Cinchonidinyl-(3-triethoxysilylpropyl)carbamate (Cd-TEOSPC)

  • Dissolve this compound (e.g., 1.0 g, 3.4 mmol) in dry tetrahydrofuran (B95107) (THF, 30 mL).

  • Add 3-isocyanatopropyltriethoxysilane (ICPTEOS, e.g., 0.93 mL, 3.7 mmol) to the solution.

  • Add a catalytic amount of dibutyltin (B87310) dilaurate (1-2 drops).

  • Reflux the mixture at 70°C for 3 hours under an inert atmosphere (e.g., Nitrogen or Argon).

  • Allow the mixture to cool to room temperature and let it stand for 24 hours.

  • Add pentane (B18724) to the mixture to precipitate the product.

  • Filter the solid product, wash with pentane, and dry under vacuum.

Part B: Grafting of Cd-TEOSPC onto a Silica Support

  • Suspend the silica support (e.g., 2.0 g, pre-dried at 120°C) in dry toluene (B28343) (50 mL).

  • Add the synthesized Cd-TEOSPC from Part A (e.g., 0.5 g) to the silica suspension.

  • Reflux the mixture for 24 hours with constant stirring.

  • After cooling, filter the functionalized silica.

  • Wash the solid sequentially with toluene, THF, and dichloromethane (B109758) to remove any unreacted species.

  • Dry the final catalyst under vacuum at 60°C for 12 hours.

Protocol 2: Preparation of this compound-Functionalized Magnetic Nanoparticles (MNPs)

This protocol is based on the synthesis of core-shell magnetic nanoparticles followed by functionalization.[9][10][11]

**Part A: Synthesis of Silica-Coated MNPs (Fe₃O₄@SiO₂) **

  • Synthesize Fe₃O₄ nanoparticles (e.g., via co-precipitation of FeCl₃ and FeCl₂).

  • Disperse the Fe₃O₄ nanoparticles in an ethanol (B145695)/water mixture.

  • Add ammonium (B1175870) hydroxide, followed by the dropwise addition of tetraethyl orthosilicate (B98303) (TEOS).

  • Stir the mixture for 12-24 hours at room temperature.

  • Separate the resulting Fe₃O₄@SiO₂ nanoparticles using a strong magnet, wash with ethanol and water, and dry.

Part B: Functionalization with this compound

  • First, prepare a this compound derivative suitable for grafting (e.g., Cd-TEOSPC as described in Protocol 1, Part A).

  • Disperse the dried Fe₃O₄@SiO₂ nanoparticles (1.0 g) in dry toluene (40 mL).

  • Add the this compound derivative (e.g., Cd-TEOSPC) to the suspension.

  • Reflux the mixture for 24 hours under an inert atmosphere.

  • Cool the reaction to room temperature and separate the functionalized MNPs with an external magnet.

  • Wash the catalyst repeatedly with toluene and ethanol to remove unbound molecules.

  • Dry the final magnetic catalyst (MNP-Cinchonidine) under vacuum.

Protocol 3: Catalytic Asymmetric Michael Addition

This protocol describes a typical procedure for using the immobilized catalyst in a batch reaction.[3][10]

  • To a reaction vial, add the immobilized this compound catalyst (e.g., 1.6 mol%).

  • Add the 1,3-dicarbonyl compound (1.2 equiv.) and the β-nitrostyrene (1.0 equiv.).

  • Add the appropriate solvent (e.g., toluene, 2.0 mL).

  • Stir the reaction mixture at the desired temperature (e.g., room temperature) and monitor the reaction progress using TLC or GC.

  • Upon completion, separate the catalyst from the reaction mixture.

    • For silica/polymer supports: Filter the mixture through a short pad of celite or a syringe filter.

    • For magnetic supports: Place a strong magnet on the side of the vial and decant the supernatant solution.

  • Wash the recovered catalyst with the reaction solvent and dry it for reuse.

  • Isolate the product from the supernatant by removing the solvent under reduced pressure and purify by column chromatography if necessary.

  • Determine the yield of the purified product and the enantiomeric excess (ee) by chiral HPLC analysis.

Visualizations: Workflows and Logical Relationships

G1 General Workflow for this compound Immobilization cluster_support Support Preparation cluster_coupling This compound Attachment cluster_final Final Catalyst S Solid Support (Silica, MNP, Polymer) F Surface Activation or Functionalization S->F (Optional) L Linker Molecule Attachment F->L C This compound Coupling Reaction L->C Cat Immobilized This compound Catalyst C->Cat G2 Catalytic Cycle and Catalyst Recovery Reactants Reactants + Solvent Reaction Asymmetric Reaction (e.g., Michael Addition) Reactants->Reaction Catalyst Immobilized This compound Catalyst Catalyst->Reaction Separation Catalyst Separation (Filtration / Magnet) Reaction->Separation Product Product in Solution Separation->Product RecoveredCat Recovered Catalyst Separation->RecoveredCat Solid Purification Purification & Product Isolation Product->Purification Liquid FinalProduct Enantiopure Product Purification->FinalProduct Reuse Wash & Reuse RecoveredCat->Reuse Reuse->Catalyst G3 Relationship between Support Type and Application cluster_supports Support Materials cluster_applications Catalytic Applications Silica Silica / Glass Michael Michael Addition Silica->Michael Hydrogenation Hydrogenation (as modifier) Silica->Hydrogenation FlowChem Continuous Flow Silica->FlowChem MNP Magnetic Nanoparticles MNP->Michael Alkylation Alkylation MNP->Alkylation Polymer Polymers Polymer->Alkylation

References

Application Notes and Protocols: Cinchonidine in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Cinchonidine (B190817), a prominent member of the Cinchona alkaloid family, has emerged as a powerful and versatile chiral organocatalyst in asymmetric synthesis. Its rigid molecular framework, possessing multiple stereocenters, allows for the effective induction of chirality in a variety of chemical transformations crucial for the synthesis of enantiomerically pure pharmaceutical intermediates. This document provides detailed application notes and experimental protocols for key reactions catalyzed by this compound and its derivatives, tailored for researchers and professionals in drug development.

The catalytic activity of this compound derivatives often stems from a bifunctional activation mechanism. The quinuclidine (B89598) nitrogen typically acts as a Brønsted base to deprotonate the nucleophile, while a hydrogen-bond-donating moiety, such as the native C9-hydroxyl group or an appended thiourea (B124793) group, activates the electrophile. This dual activation within a defined chiral environment orchestrates the stereochemical outcome of the reaction.

cluster_catalyst This compound Derivative cluster_reactants Reactants cluster_product Product catalyst Bifunctional Catalyst hb_donor H-Bond Donor (e.g., Thiourea) catalyst->hb_donor activates bronsted_base Brønsted Base (Quinuclidine N) catalyst->bronsted_base activates electrophile Electrophile hb_donor->electrophile H-Bonding nucleophile Nucleophile bronsted_base->nucleophile Deprotonation transition_state Chiral Transition State electrophile->transition_state nucleophile->transition_state product Enantioenriched Product transition_state->product C-C Bond Formation

Bifunctional activation mechanism of a this compound-derived catalyst.

Asymmetric Michael Addition

Application Note:

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. This compound-derived thiourea catalysts have proven exceptionally effective in promoting the conjugate addition of nucleophiles, such as 1,3-dicarbonyl compounds or oxindoles, to nitroolefins and other Michael acceptors. This reaction is pivotal for synthesizing chiral building blocks containing quaternary carbon stereocenters, which are common motifs in biologically active molecules. The thiourea moiety on the this compound scaffold activates the Michael acceptor via hydrogen bonding, while the quinuclidine nitrogen activates the nucleophile, leading to high yields and excellent enantioselectivities.

Quantitative Data Summary:

CatalystNucleophileElectrophileYield (%)ee (%)Reference
This compound-Thiourea3-Aryl-N-Boc OxindolesVinyl Bisphosphonate57-9223-90
9-epi-aminoquinineNitroalkanesAcyclic/Cyclic EnonesModerate-Good91-99
(DHQD)₂AQNDiethyl AcetamidomalonateNitroolefins>9587

Experimental Protocol: Asymmetric Michael Addition of 3-Aryl-N-Boc Oxindoles to Vinyl Bisphosphonate

This protocol is adapted from the work of Zhao et al. as cited in Recent applications of Cinchona alkaloid-based catalysts in asymmetric addition reactions.

Materials:

Procedure:

  • To a flame-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the this compound-derived thiourea catalyst (0.02 mmol, 10 mol%).

  • Add the 3-aryl-N-Boc oxindole (0.2 mmol, 1.0 equiv).

  • Dissolve the solids in anhydrous acetonitrile (0.05 M).

  • Add the vinyl bisphosphonate (0.24 mmol, 1.2 equiv) to the reaction mixture.

  • Cool the reaction mixture to -15 °C and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion (typically 24-48 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired Michael adduct.

  • Characterize the product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) and determine the enantiomeric excess by chiral HPLC analysis.

Asymmetric Aldol (B89426) Reaction

Application Note:

The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds, which are key intermediates in the synthesis of numerous natural products and pharmaceuticals. This compound and its derivatives, particularly those with modified C9-hydroxyl groups or appended primary amine functionalities, have been successfully employed as organocatalysts in asymmetric aldol reactions. For instance, the reaction between isatins and ketones or aldehydes can be effectively catalyzed to produce chiral 3-substituted 3-hydroxyoxindoles, which are prevalent scaffolds in medicinal chemistry.

Quantitative Data Summary:

CatalystAldehyde/KetoneNucleophileYield (%)ee (%)Reference
This compound-ThioureaIsatinsα,β-Unsaturated Ketones18-9830-97
9-amino-(9-deoxy)-epi-cinchonidineIsatinsAcetaldehydeGoodGood
This compound-derived Quaternary Ammonium (B1175870) SaltBenzaldehydeGlycine (B1666218) Schiff Base6578 (syn)

Experimental Protocol: Asymmetric Aldol Reaction of Isatin (B1672199) with Acetone (B3395972)

This protocol is a generalized procedure based on methodologies described for Cinchona alkaloid-catalyzed aldol reactions.

Materials:

  • This compound-derived catalyst (e.g., thiourea or primary amine) (10 mol%)

  • Isatin (1.0 equiv)

  • Acetone (10 equiv, serves as reactant and solvent)

  • Trifluoroacetic acid (TFA) (10 mol%, as an additive if required)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated aqueous NH₄Cl solution

  • Anhydrous Na₂SO₄

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve the this compound-derived catalyst (0.1 mmol, 10 mol%) and isatin (1.0 mmol, 1.0 equiv) in acetone (10 mL).

  • If required by the specific catalyst, add trifluoroacetic acid (0.1 mmol, 10 mol%) as a co-catalyst.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed (typically 12-24 hours).

  • Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the chiral 3-hydroxy-3-(2-oxopropyl)indolin-2-one.

  • Determine the enantiomeric excess of the purified product using chiral HPLC.

start Start step1 Dissolve Catalyst and Reactants start->step1 step2 Stir at Specified Temperature step1->step2 step3 Monitor Reaction (TLC) step2->step3 step3->step2 Incomplete step4 Reaction Workup (Quench, Extract) step3->step4 Complete step5 Purification (Chromatography) step4->step5 step6 Analysis (NMR, HPLC) step5->step6 end End step6->end

General experimental workflow for asymmetric organocatalysis.

Asymmetric Phase-Transfer Catalysis (PTC)

Application Note:

Chiral phase-transfer catalysis is an environmentally friendly and cost-effective method for asymmetric synthesis, allowing reactions between water-soluble and organic-soluble reactants. Quaternary ammonium salts derived from this compound are highly effective chiral PTCs. A prominent application is the asymmetric alkylation of glycine Schiff bases to produce non-natural α-amino acids, which are invaluable building blocks for peptide and pharmaceutical synthesis. The chiral catalyst transports the enolate from the aqueous phase to the organic phase and creates a chiral environment for the subsequent alkylation, thereby controlling the stereochemistry of the newly formed stereocenter.

Quantitative Data Summary:

CatalystSubstrateAlkylating AgentYield (%)ee (%)Reference
Dimeric Cinchonidinium SaltN-(diphenylmethylene)glycine tert-butyl esterBenzyl (B1604629) BromideHigh90-99
Cinchona-derived Dimeric PTCsGlycine Schiff BaseVarious Alkyl HalidesHighHigh

Experimental Protocol: Asymmetric Alkylation of N-(Diphenylmethylene)glycine tert-butyl Ester

This protocol is based on the work of Park and Jew, utilizing dimeric Cinchona alkaloid phase-transfer catalysts.

Materials:

  • Dimeric cinchonidinium bromide catalyst (1 mol%)

  • N-(diphenylmethylene)glycine tert-butyl ester (1.0 equiv)

  • Benzyl bromide (1.2 equiv)

  • Toluene (B28343)

  • 50% aqueous potassium hydroxide (B78521) (KOH)

  • Standard laboratory glassware and mechanical stirrer

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer, add N-(diphenylmethylene)glycine tert-butyl ester (5 mmol, 1.0 equiv), toluene (20 mL), and the dimeric cinchonidinium bromide catalyst (0.05 mmol, 1 mol%).

  • Cool the mixture to 0 °C in an ice bath.

  • Add 50% aqueous KOH solution (5 mL) dropwise while stirring vigorously.

  • After stirring for 15 minutes, add benzyl bromide (6 mmol, 1.2 equiv) dropwise over 30 minutes.

  • Continue stirring at 0 °C and monitor the reaction by TLC.

  • Once the reaction is complete (typically 2-4 hours), dilute the mixture with water (20 mL) and toluene (20 mL).

  • Separate the organic layer, and extract the aqueous layer with toluene (2 x 10 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • The resulting crude product can be further processed (e.g., hydrolysis of the imine and ester) to yield the desired α-amino acid.

  • Determine the enantiomeric excess of the product (either before or after deprotection) by chiral HPLC or by converting it to a diastereomeric derivative and analyzing by NMR.

Application Notes and Protocols for the Racemic Resolution of Carboxylic Acids Using Cinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. Therefore, the production of enantiomerically pure compounds is often a regulatory requirement and essential for drug safety and efficacy.

One of the most robust and widely used methods for the resolution of racemic carboxylic acids is diastereomeric salt formation using a chiral resolving agent. Cinchonidine (B190817), a naturally occurring Cinchona alkaloid, is an effective and commercially available chiral base frequently employed for this purpose. This document provides a detailed protocol for the racemic resolution of carboxylic acids using this compound, presents quantitative data from representative resolutions, and outlines the experimental workflow.

Principle of Racemic Resolution with this compound

The fundamental principle of this resolution technique lies in the reaction of a racemic carboxylic acid, a mixture of (R)- and (S)-enantiomers, with an enantiomerically pure chiral base, (-)-cinchonidine. This acid-base reaction forms a mixture of two diastereomeric salts: [(R)-acid]·[(-)-cinchonidine] and [(S)-acid]·[(-)-cinchonidine].

Diastereomers possess different physicochemical properties, most importantly, different solubilities in a given solvent system. This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The separated diastereomeric salt can then be treated with a strong acid to liberate the desired enantiomer of the carboxylic acid, and the resolving agent, this compound, can be recovered and potentially recycled.

Experimental Protocol: A General Guideline

This protocol provides a general procedure for the racemic resolution of a carboxylic acid using this compound. The specific conditions, such as the choice of solvent, temperature, and molar ratios, may require optimization for a particular racemic acid to achieve the best results in terms of yield and enantiomeric excess.

Materials:

  • Racemic carboxylic acid

  • (-)-Cinchonidine

  • Anhydrous solvent (e.g., ethanol, methanol, acetone, ethyl acetate, or a mixture)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium hydroxide (B78521) (NaOH) solution (for recovery of this compound)

  • Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Filter paper and funnel (Büchner funnel for vacuum filtration is recommended)

  • Crystallization dish or Erlenmeyer flask

  • Rotary evaporator

  • Polarimeter or chiral HPLC system for enantiomeric excess determination

Procedure:

  • Diastereomeric Salt Formation:

    • In an appropriately sized flask, dissolve the racemic carboxylic acid (1 equivalent) in a minimal amount of a suitable hot solvent.

    • In a separate flask, dissolve (-)-cinchonidine (0.5 to 1.0 equivalent) in the same solvent, heating gently if necessary.

    • Slowly add the this compound solution to the carboxylic acid solution with continuous stirring.

    • The total volume of the solvent should be sufficient to keep both diastereomeric salts dissolved at the elevated temperature.

  • Crystallization of the Less Soluble Diastereomeric Salt:

    • Allow the solution to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For improved crystallization, the process can be aided by seeding with a small crystal of the desired diastereomeric salt.

    • To maximize the yield of the crystals, the flask can be placed in a refrigerator or an ice bath for a few hours.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystallized diastereomeric salt by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomeric salt.

    • Dry the crystals in a vacuum oven at a moderate temperature.

  • Liberation of the Enantiomerically Enriched Carboxylic Acid:

    • Suspend the dried diastereomeric salt in water.

    • Add 2M HCl solution dropwise with vigorous stirring until the pH of the solution is acidic (pH 1-2). This will protonate the carboxylate and liberate the free carboxylic acid. This compound will dissolve in the acidic aqueous layer as its hydrochloride salt.

    • Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate) multiple times.

    • Combine the organic extracts and wash them with a small amount of water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess:

    • Determine the enantiomeric excess (ee) of the resolved carboxylic acid using a polarimeter to measure the specific rotation or by chiral High-Performance Liquid Chromatography (HPLC) analysis.

  • (Optional) Recovery of this compound:

    • The acidic aqueous layer from step 4, containing the this compound hydrochloride, can be basified with a NaOH solution to precipitate the this compound.

    • The precipitated this compound can be collected by filtration, washed with water, and dried for reuse.

Quantitative Data Summary

The efficiency of the resolution is highly dependent on the solvent used for crystallization. The following table summarizes the results of the resolution of various 3-hydroxycarboxylic acids with this compound, demonstrating the impact of the solvent on the yield and enantiomeric excess (ee) of the obtained diastereomeric salt.[1]

Racemic CompoundSolventYield (%) of Diastereomeric SaltEnantiomeric Excess (ee, %) of the Resolved Acid
3-hydroxy-4-phenylbutanoic acidMethanol7580
3-hydroxy-4-phenylbutanoic acidEthanol8095
3-hydroxy-4-phenylbutanoic acidAcetone6070
3-hydroxy-4-(4-chlorophenyl)butanoic acidMethanol7885
3-hydroxy-4-(4-chlorophenyl)butanoic acidEthanol8296
3-hydroxy-4-(4-chlorophenyl)butanoic acidIsopropanol7088
3-hydroxy-5-phenylpentanoic acidMethanol7282
3-hydroxy-5-phenylpentanoic acidEthanol7894

Visualizing the Workflow

The following diagram illustrates the key stages of the racemic resolution process using this compound.

Racemic_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_end Products racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) salt_formation 1. Diastereomeric Salt Formation (in suitable solvent) racemic_acid->salt_formation This compound (-)-Cinchonidine (Chiral Resolving Agent) This compound->salt_formation crystallization 2. Selective Crystallization of Less Soluble Diastereomer salt_formation->crystallization separation 3. Isolation by Filtration crystallization->separation liberation 4. Liberation of Enantiomer (Acidification) separation->liberation Less Soluble Diastereomeric Salt recovered_this compound Recovered this compound separation->recovered_this compound Mother Liquor (More Soluble Diastereomer) enantioenriched_acid Enantiomerically Enriched Carboxylic Acid liberation->enantioenriched_acid liberation->recovered_this compound

Caption: Workflow for racemic resolution using this compound.

Conclusion

The use of this compound for the diastereomeric salt resolution of racemic carboxylic acids is a powerful and well-established technique. By carefully selecting the solvent and optimizing the crystallization conditions, high yields and excellent enantiomeric purities can be achieved. The protocol and data presented here serve as a comprehensive guide for researchers and professionals in the field of drug development and chiral chemistry, facilitating the efficient separation of enantiomers for further study and application.

References

Cinchonidine Derivatives: A Powerful Toolkit for Asymmetric Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Cinchonidine (B190817), a readily available cinchona alkaloid, and its derivatives have emerged as privileged chiral organocatalysts in asymmetric synthesis. Their unique structural framework, featuring a quinoline (B57606) core and a quinuclidine (B89598) moiety, provides a versatile scaffold for the design of catalysts that can effectively control the stereochemical outcome of a wide range of chemical transformations. Among these, asymmetric cycloaddition reactions have garnered significant attention due to their ability to construct complex cyclic molecules with multiple stereocenters in a single step. This document provides detailed application notes and experimental protocols for the use of this compound derivatives, particularly squaramide and thiourea-based catalysts, in asymmetric [4+2] and [3+2] cycloaddition reactions.

Key Advantages of this compound Derivatives in Asymmetric Cycloaddition:

  • High Enantioselectivity: this compound-based catalysts consistently deliver high levels of enantiomeric excess (ee) in various cycloaddition reactions.

  • Broad Substrate Scope: These catalysts have demonstrated efficacy with a wide range of dienes, dienophiles, and dipolarophiles.

  • Mild Reaction Conditions: Many of these catalyzed reactions proceed efficiently under mild conditions, often at room temperature.

  • Operational Simplicity: The experimental procedures are generally straightforward, making them accessible to a broad range of synthetic chemists.

  • Tunable Catalytic Activity: The modular nature of this compound derivatives allows for fine-tuning of the catalyst structure to optimize reactivity and selectivity for specific substrates.

I. Asymmetric [4+2] Cycloaddition (Diels-Alder) Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the formation of six-membered rings. This compound derivatives, especially those incorporating a squaramide or thiourea (B124793) moiety, have proven to be highly effective in rendering this reaction enantioselective. These bifunctional catalysts activate the dienophile through hydrogen bonding interactions while the bulky cinchona alkaloid scaffold shields one face of the dienophile, directing the approach of the diene.

A. This compound-Squaramide Catalyzed [4+2] Cycloaddition of ortho-Quinone Methides

ortho-Quinone methides (o-QMs) are reactive intermediates that can participate as dienes in [4+2] cycloaddition reactions to furnish chiral chromane (B1220400) frameworks, which are prevalent in many natural products and biologically active molecules. This compound-squaramide catalysts have been successfully employed to control the enantioselectivity of these transformations.

Quantitative Data Summary:

EntryDienophile (Styrene Derivative)Catalyst Loading (mol%)SolventTime (h)Yield (%)dr (endo/exo)ee (%)
1Styrene10CH2Cl22485>20:192
24-Methylstyrene10CH2Cl22488>20:194
34-Methoxystyrene10CH2Cl23682>20:191
44-Chlorostyrene10CH2Cl24875>20:190

Experimental Workflow:

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Start reactants o-Hydroxybenzyl alcohol, Styrene derivative start->reactants mix Mix at RT reactants->mix catalyst This compound-squaramide catalyst (10 mol%) catalyst->mix solvent Anhydrous CH2Cl2 solvent->mix stir Stir at RT for 24-48h mix->stir concentrate Concentrate under vacuum stir->concentrate chromatography Purify by flash chromatography concentrate->chromatography product Obtain pure chiral chromane chromatography->product catalyst This compound-Thiourea Catalyst ylide_complex Chiral Azomethine Ylide -Catalyst Complex catalyst->ylide_complex Deprotonation imine Imine imine->ylide_complex nitroolefin Nitroolefin michael_adduct Michael Adduct Intermediate nitroolefin->michael_adduct ylide_complex->michael_adduct Michael Addition cyclized_product Pyrrolidine-Catalyst Complex michael_adduct->cyclized_product Intramolecular Mannich Reaction product Enantioenriched Pyrrolidine cyclized_product->product Product Release product->catalyst Catalyst Regeneration

Application Notes and Protocols: Use of Cinchonidine in the Asymmetric Synthesis of Chiral Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonidine (B190817), a member of the Cinchona alkaloid family, has emerged as a powerful and versatile chiral organocatalyst in asymmetric synthesis.[1] Its rigid, stereochemically rich scaffold allows for effective chirality transfer in a variety of chemical transformations, making it an invaluable tool for the synthesis of enantiomerically pure compounds, particularly chiral amines. Chiral amines are critical building blocks in the pharmaceutical industry, forming the core of numerous active pharmaceutical ingredients (APIs).

The catalytic prowess of this compound and its derivatives often stems from a bifunctional activation mechanism. The quinuclidine (B89598) nitrogen typically acts as a Brønsted base, activating one of the reactants, while another functional group on the alkaloid, such as the C9-hydroxyl group or an appended thiourea (B124793) or squaramide moiety, acts as a hydrogen-bond donor to activate the other reactant.[1] This dual activation within a defined chiral environment orients the substrates in the transition state, leading to high levels of stereocontrol. This document provides detailed application notes and protocols for the use of this compound-derived catalysts in the synthesis of chiral amines.

Key Applications and Performance Data

This compound-derived catalysts have been successfully employed in a range of asymmetric reactions to produce chiral amines and their precursors with high enantioselectivity. Key examples include Mannich reactions, α-aminations, and Friedel-Crafts alkylations. The following table summarizes representative quantitative data from various syntheses.

EntryReaction TypeCatalystSubstratesConditionsYield (%)ee (%)Ref.
1MannichThis compound-Squaramide2-Amino-1,3,4-thiadiazole (B1665364), 4-Chlorobenzaldehyde, Dimethyl malonateToluene (B28343), 10 mol% catalyst, 60 °C, 96 h6592[2]
2MannichThis compound-Squaramide2-Amino-1,3,4-thiadiazole, 4-Nitrobenzaldehyde, Dimethyl malonateToluene, 10 mol% catalyst, 60 °C, 93 h7194[2]
3MannichThis compound-ThioureaN-Boc-imine, Diethyl malonateCH2Cl2, 10 mol% catalyst, rt, 96 h78>99[3]
4MannichThis compound-ThioureaN-Boc-imine (6-Cl), Diethyl malonateCH2Cl2, 10 mol% catalyst, rt, 72 h8682[3]
5α-Amination9-Amino-Cinchona Derivativeα-Formyl tertiary amideEtOAc, 1 mol% catalyst, 23 °C, 3 days8898[4][5]
6Aza-Friedel-CraftsThis compound-SquaramideNaphthol, AcenaphthenequinoneimineNot specified93-9890->99[6][7]

Bifunctional Catalysis Mechanism

The enantioselectivity of this compound-catalyzed reactions is achieved through a well-organized transition state where the catalyst interacts with both the nucleophile and the electrophile. The diagram below illustrates the general bifunctional activation mechanism for a Mannich-type reaction, where a this compound-squaramide catalyst is used. The squaramide moiety activates the imine electrophile via hydrogen bonding, while the basic quinuclidine nitrogen deprotonates the malonate nucleophile, leading to a stereocontrolled C-C bond formation.

Bifunctional_Catalysis cluster_reactants Reactants cluster_catalyst This compound-Squaramide Catalyst cluster_products Product Imine Imine (Electrophile) Squaramide_NH Squaramide NH (H-Bond Donor) Imine->Squaramide_NH H-Bonding Activation Malonate Malonate (Nucleophile) Quinuclidine_N Quinuclidine N (Brønsted Base) Malonate->Quinuclidine_N Deprotonation Catalyst Catalyst TS Chiral Transition State Quinuclidine_N->TS Squaramide_NH->TS Chiral_Amine Enantioenriched β-Amino Acid Derivative TS->Chiral_Amine C-C Bond Formation

Caption: Bifunctional activation by a this compound-squaramide catalyst.

Experimental Protocols

Protocol 1: Enantioselective One-Pot Mannich Reaction for the Synthesis of Chiral β-Amino Acid Derivatives[2]

This protocol describes the synthesis of chiral β-amino acid derivatives containing a thiadiazole moiety using a this compound-derived squaramide catalyst.

Materials:

  • This compound-squaramide catalyst (SQ)

  • 2-Amino-1,3,4-thiadiazole

  • Substituted aldehyde (e.g., 4-nitrobenzaldehyde)

  • Dimethyl malonate

  • Toluene (anhydrous)

  • Standard glassware for organic synthesis (oven-dried)

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • To an oven-dried reaction vial equipped with a magnetic stir bar, add 2-amino-1,3,4-thiadiazole (1.0 mmol, 1.0 equiv), the substituted aldehyde (1.2 mmol, 1.2 equiv), and the this compound-squaramide catalyst (0.1 mmol, 10 mol%).

  • Place the vial under an inert atmosphere.

  • Add anhydrous toluene (2.0 mL) to the vial via syringe.

  • Add dimethyl malonate (1.5 mmol, 1.5 equiv) to the mixture.

  • Seal the vial and place it in a pre-heated oil bath at 60 °C.

  • Stir the reaction mixture vigorously for 90-110 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure to remove the solvent.

  • Purify the crude residue by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the pure β-amino acid derivative.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Experimental Workflow

The general workflow for a typical this compound-catalyzed synthesis of a chiral amine, from reaction setup to final analysis, is depicted below.

Workflow A 1. Reaction Setup B Add catalyst, reactants, and solvent to a dry flask under inert atmosphere. C 2. Reaction A->C D Stir mixture at specified temperature (e.g., 60°C). Monitor by TLC. E 3. Work-up C->E F Quench reaction (if necessary). Solvent removal under reduced pressure. G 4. Purification E->G H Flash column chromatography on silica gel. I 5. Analysis G->I J Characterization (NMR, MS). Determine ee% by chiral HPLC. K Final Product: Pure Chiral Amine I->K

Caption: General experimental workflow for chiral amine synthesis.

Conclusion

This compound and its easily accessible derivatives are highly effective organocatalysts for the asymmetric synthesis of chiral amines. Their ability to act as bifunctional catalysts allows for high levels of enantiocontrol in various C-N and C-C bond-forming reactions. The protocols and data presented herein demonstrate the utility of these catalysts for researchers in academia and the pharmaceutical industry, providing robust and reliable methods for accessing valuable, enantiomerically enriched amine building blocks.

References

Cinchonidine as a Resolving Agent in Chiral Chromatography: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinchonidine (B190817), a natural alkaloid extracted from the bark of the Cinchona tree, serves as a highly effective chiral resolving agent in high-performance liquid chromatography (HPLC).[1] Its rigid structure and multiple stereogenic centers make it an excellent chiral selector for the separation of enantiomers, particularly for acidic compounds. This document provides detailed application notes and experimental protocols for the use of this compound-based chiral stationary phases (CSPs) in chiral chromatography.

This compound-based CSPs typically operate as anion-exchangers, where the protonated tertiary amine of the this compound selector interacts with acidic analytes.[1][2] This primary ionic interaction, supplemented by hydrogen bonding, π-π stacking, and steric interactions, leads to the formation of transient diastereomeric complexes with different stabilities, enabling their separation. Zwitterionic CSPs derived from Cinchona alkaloids have also been developed, broadening their applicability to the resolution of ampholytic and basic compounds.

Applications

This compound-based CSPs are particularly well-suited for the enantioseparation of a variety of acidic chiral compounds, including:

  • N-Protected Amino Acids: A primary application is the resolution of various N-derivatized amino acids, such as those protected with Fmoc (9-fluorenylmethyloxycarbonyl), Boc (tert-butyloxycarbonyl), and DNP (2,4-dinitrophenyl) groups.[1][3]

  • Chiral Carboxylic Acids: A broad range of chiral carboxylic acids can be resolved.

  • Other Acidic Compounds: The methodology is applicable to other classes of acidic chiral molecules.

Data Presentation

The following tables summarize quantitative data for the enantioseparation of various N-protected amino acids on this compound-based and other Cinchona alkaloid-based chiral stationary phases.

Table 1: Enantioseparation of N-Fmoc-Protected Amino Acids on a Quinine-Based Zwitterionic CSP (CHIRALPAK ZWIX(+)™) in SFC Mode

Analytek'1αRs
Fmoc-Ala-OH1.051.171.58
Fmoc-Val-OH0.811.252.14
Fmoc-Leu-OH0.711.282.41
Fmoc-Ile-OH0.751.241.99
Fmoc-Phe-OH1.131.252.21
Fmoc-Tyr(tBu)-OH1.231.151.48
Fmoc-Trp(Boc)-OH2.011.131.54
Fmoc-Asp(OtBu)-OH1.091.191.83
Fmoc-Glu(OtBu)-OH1.121.181.76
Fmoc-Ser(tBu)-OH1.211.161.52
Fmoc-Thr(tBu)-OH1.031.181.69
Fmoc-Lys(Boc)-OH1.481.141.45
Fmoc-Arg(Pbf)-OH2.351.091.01

Chromatographic conditions are detailed in the experimental protocols section.

Table 2: Enantioseparation of N-DNP-α-Amino Acids on a this compound-Based CSP [1][3]

AnalyteMobile Phase Compositionk'1αRs
DNP-AlanineMethanol (B129727)/Water/Acetic Acid/Triethylamine (details in protocol)3.211.152.10
DNP-ValineMethanol/Water/Acetic Acid/Triethylamine (details in protocol)2.891.222.85
DNP-LeucineMethanol/Water/Acetic Acid/Triethylamine (details in protocol)2.541.303.50
DNP-PhenylalanineMethanol/Water/Acetic Acid/Triethylamine (details in protocol)4.151.182.55

k'1: retention factor of the first eluting enantiomer, α: separation factor, Rs: resolution.

Experimental Protocols

Protocol 1: General Method Development for Chiral Separation of Acidic Compounds on a this compound-Based CSP

This protocol outlines a systematic approach to developing a robust method for the enantioseparation of acidic analytes.

1. Column Selection and Conditioning:

  • Select a this compound-based chiral stationary phase column.
  • Condition the column by flushing with the initial mobile phase at a low flow rate (e.g., 0.5 mL/min) for at least 30 minutes or until a stable baseline is achieved.

2. Mobile Phase Screening (Polar Ionic Mode):

  • Initial Mobile Phase: A common starting point is a mixture of Methanol (MeOH) and Acetonitrile (MeCN) (e.g., 50:50 v/v) with acidic and basic additives. A typical additive combination is 50 mM formic acid and 25 mM triethylamine.
  • Solvent Composition Variation: Vary the ratio of MeOH to MeCN (e.g., 80:20, 50:50, 20:80) to modulate retention and selectivity.
  • Additive Variation: If separation is not optimal, screen different acidic (e.g., acetic acid) and basic (e.g., diethylamine) additives. The concentration of these additives can also be adjusted.

3. Optimization of Chromatographic Parameters:

  • Flow Rate: Optimize the flow rate for the best balance of resolution and analysis time. Typical flow rates for analytical columns (e.g., 4.6 mm I.D.) are between 0.5 and 1.5 mL/min.
  • Temperature: Investigate the effect of column temperature on the separation. Lower temperatures often lead to better resolution but longer retention times. A typical starting point is 25°C.
  • Detection: Use a UV detector at a wavelength where the analyte has maximum absorbance.

4. Sample Preparation:

  • Dissolve the racemic analyte in the mobile phase or a compatible solvent at a suitable concentration (e.g., 0.1-1.0 mg/mL).
  • Ensure the sample is fully dissolved and filter through a 0.45 µm syringe filter before injection.

Protocol 2: Enantioseparation of N-Fmoc-Protected Amino Acids

This protocol provides specific conditions for the separation of N-Fmoc-protected amino acids.

  • Column: Quinine-based zwitterionic CSP (e.g., CHIRALPAK ZWIX(+)™), 150 x 3.0 mm I.D., 3 µm particle size.

  • Mobile Phase: Supercritical Fluid Chromatography (SFC) mode with CO2 and Methanol (MeOH) as a co-solvent. A typical gradient is 15-40% MeOH over 10 minutes. Additives such as 20 mM ammonium (B1175870) acetate (B1210297) can be included in the methanol.

  • Flow Rate: 1.5 mL/min.

  • Column Temperature: 40°C.

  • Back Pressure: 150 bar.

  • Detection: UV at 266 nm.

  • Injection Volume: 1 µL.

  • Sample Preparation: Dissolve N-Fmoc-amino acid racemate in methanol at a concentration of 1 mg/mL.

Visualizations

Chiral Recognition Mechanism

The enantioselective recognition on a this compound-based CSP is a multi-point interaction process. The primary interaction is an ionic bond between the protonated quinuclidine (B89598) nitrogen of this compound and the deprotonated acidic group of the analyte. Secondary interactions, including hydrogen bonding, π-π stacking between the quinoline (B57606) ring of the selector and an aromatic ring in the analyte, and steric hindrance, contribute to the differentiation of the two enantiomers, leading to the formation of diastereomeric complexes with different stabilities.

G Simplified Chiral Recognition Mechanism cluster_CSP This compound CSP cluster_Analyte Acidic Analyte Selector This compound Selector (Protonated) Enantiomer_R R-Enantiomer Selector->Enantiomer_R Ionic Interaction + Other Interactions Enantiomer_S S-Enantiomer Selector->Enantiomer_S Ionic Interaction + Other Interactions Complex_R Diastereomeric Complex 1 (Less Stable) Enantiomer_R->Complex_R Complex_S Diastereomeric Complex 2 (More Stable) Enantiomer_S->Complex_S Separation Chromatographic Separation Complex_R->Separation Complex_S->Separation

Caption: Simplified diagram of the chiral recognition mechanism.

Experimental Workflow: Method Development

A systematic workflow is crucial for the efficient development of a chiral separation method. The process begins with column and mobile phase screening, followed by optimization of key parameters to achieve the desired resolution.

G Workflow for Chiral Method Development Start Start: Racemic Mixture Column_Screening Column Screening (e.g., this compound-based CSP) Start->Column_Screening Mobile_Phase_Screening Mobile Phase Screening (Solvent Ratio & Additives) Column_Screening->Mobile_Phase_Screening Optimization Parameter Optimization (Flow Rate, Temperature) Mobile_Phase_Screening->Optimization Validation Method Validation Optimization->Validation End Optimized Method Validation->End

Caption: A typical workflow for developing a chiral HPLC method.

Experimental Workflow: Standard Analysis Protocol

Once a method is developed, a standard protocol is followed for routine analysis to ensure consistency and accuracy of the results.

G Standard Analysis Protocol Sample_Prep 1. Sample Preparation (Dissolve & Filter) System_Prep 2. HPLC System Preparation (Column Equilibration) Sample_Prep->System_Prep Injection 3. Sample Injection System_Prep->Injection Data_Acquisition 4. Data Acquisition (Chromatogram) Injection->Data_Acquisition Data_Analysis 5. Data Analysis (Peak Integration, %ee Calculation) Data_Acquisition->Data_Analysis Report 6. Reporting Data_Analysis->Report

Caption: A standard protocol for routine chiral analysis.

References

Troubleshooting & Optimization

Technical Support Center: Cinchonidine Catalysts in Enantioselective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Cinchonidine catalysts. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges and optimize your enantioselective reactions.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of action for this compound catalysts in achieving enantioselectivity?

A1: this compound, a Cinchona alkaloid, functions as a chiral organocatalyst. Its rigid quinoline (B57606) and quinuclidine (B89598) ring system creates a specific chiral environment around the catalytically active site. In many reactions, the tertiary nitrogen of the quinuclidine ring acts as a base to deprotonate a substrate, forming a chiral enolate. Simultaneously, the hydroxyl group at the C9 position can act as a hydrogen bond donor, coordinating with the electrophile. This dual activation and the steric hindrance provided by the catalyst's framework guide the approach of the reactants, leading to the preferential formation of one enantiomer over the other.[1][2]

Q2: How does the structure of this compound and its derivatives influence enantioselectivity?

A2: The enantioselectivity of this compound-catalyzed reactions is highly dependent on its structure. Modifications, particularly at the C9 hydroxyl group, can significantly impact the catalyst's performance. For instance, converting the hydroxyl group into an amine, urea, or thiourea (B124793) can alter the hydrogen bonding interactions and the overall steric environment, leading to improved enantioselectivity in specific reactions.[1][2] The pseudoenantiomeric relationship between this compound and Cinchonine allows for access to both enantiomers of a product, although their catalytic efficiencies can differ.[3]

Q3: What are some common applications of this compound catalysts in asymmetric synthesis?

A3: this compound and its derivatives are versatile catalysts used in a wide range of asymmetric reactions. Some prominent examples include:

  • Asymmetric Hydrogenations: Particularly for α-ketoesters like ethyl pyruvate (B1213749).[4][5]

  • Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds.[6]

  • Aldol Reactions: The enantioselective reaction between a ketone or aldehyde and a carbonyl compound.[1][7]

  • Mannich Reactions: The addition of a carbon nucleophile to an imine.[1]

  • Phase-Transfer Catalysis: For reactions such as asymmetric alkylations.[8][9]

Troubleshooting Guides

Issue 1: Low Enantioselectivity

Symptom: The desired product is formed, but the enantiomeric excess (ee) is lower than expected.

Possible Causes and Solutions:

  • Suboptimal Solvent: The polarity and protic nature of the solvent can significantly affect the conformation of the catalyst and the transition state of the reaction.[10][11]

    • Troubleshooting Step: Screen a range of solvents with varying polarities (e.g., toluene, chloroform, ethers). Apolar, aprotic solvents often favor a more rigid catalyst conformation, which can lead to higher enantioselectivity.[11]

  • Incorrect Temperature: The reaction temperature influences the flexibility of the catalyst-substrate complex.

    • Troubleshooting Step: Lowering the reaction temperature can increase enantioselectivity by reducing the thermal energy available for the formation of the less favored diastereomeric transition state. However, this may also decrease the reaction rate.

  • Inappropriate Catalyst Loading: The concentration of the catalyst can impact the formation of aggregates and the overall catalytic cycle.

    • Troubleshooting Step: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal concentration for your specific reaction.

  • Presence of Impurities: Water or other impurities in the reagents or solvent can interfere with the catalyst's activity and selectivity.

    • Troubleshooting Step: Ensure all reagents and solvents are dry and of high purity. Use freshly distilled solvents and properly dried reagents.

Issue 2: Poor Catalyst Performance or Deactivation

Symptom: The reaction is sluggish, or the catalyst appears to lose activity over time.

Possible Causes and Solutions:

  • Catalyst Poisoning: Certain functional groups or impurities in the substrate or solvent can bind irreversibly to the catalyst, blocking the active site.

    • Troubleshooting Step: Purify the starting materials to remove potential catalyst poisons. If the substrate contains functional groups known to interact strongly with amines or hydroxyl groups, consider protecting them.

  • Catalyst Degradation: The catalyst may not be stable under the reaction conditions (e.g., high temperature, presence of strong acids or bases).

    • Troubleshooting Step: Review the stability of your specific this compound derivative under the chosen reaction conditions. If necessary, modify the conditions to be milder. For heterogeneous catalysts, loss of the modifier from the support can occur.[11]

  • Mass Transport Limitations (for Heterogeneous Catalysts): If the catalyst is immobilized on a solid support, the diffusion of reactants to the active sites may be limited.[12]

    • Troubleshooting Step: Ensure adequate stirring or agitation. Consider using a support with a larger pore size or a different morphology.

Issue 3: Difficulty in Catalyst and Product Separation

Symptom: The final product is difficult to separate from the this compound catalyst.

Possible Causes and Solutions:

  • Co-elution in Chromatography: this compound and its derivatives can have similar polarities to the desired product, leading to overlapping peaks in column chromatography.[13]

    • Troubleshooting Step:

      • Acid-Base Extraction: this compound is a basic compound. An acidic wash (e.g., with dilute HCl) can protonate the catalyst, making it water-soluble and allowing for its separation from the organic product. The catalyst can then be recovered by basifying the aqueous layer and extracting it with an organic solvent.

      • Chromatography Optimization: Adjust the mobile phase polarity, or consider using a different stationary phase. Sometimes, adding a small amount of a basic modifier (like triethylamine) to the eluent can improve the peak shape and separation of basic compounds.

  • Use of Homogeneous Catalyst: Homogeneous catalysts are inherently more difficult to separate from the reaction mixture.

    • Troubleshooting Step: Consider using a heterogenized this compound catalyst, where the catalyst is tethered to a solid support (e.g., silica, polystyrene).[4][6] This allows for easy filtration and recovery of the catalyst.

Experimental Protocols & Data

Example Protocol: Asymmetric Hydrogenation of Ethyl Pyruvate

This protocol is a general guideline for the enantioselective hydrogenation of ethyl pyruvate using a Pt/Al₂O₃ catalyst modified with this compound.[4]

  • Catalyst Preparation:

    • Add 100 mg of 1 wt% Pt/Al₂O₃ to a high-pressure reactor.

    • Disperse the catalyst in 6 mL of toluene.

  • Modifier Addition:

    • Add the desired amount of this compound to the reactor. The this compound/Pt molar ratio is a critical parameter to optimize.

  • Reactant Addition:

    • Add ethyl pyruvate to the reactor. A typical substrate/Pt ratio is 500/1.

  • Reaction Conditions:

    • Purge the reactor five times with 10 bar of H₂.

    • Pressurize the reactor to the desired H₂ pressure (e.g., 20 bar).

    • Maintain the reaction temperature at 300 K (room temperature).

    • Stir the reaction mixture vigorously.

  • Workup and Analysis:

    • After the reaction is complete, filter the catalyst.

    • Analyze the conversion and enantiomeric excess of the product by gas chromatography (GC) using a chiral column.

Quantitative Data Summary

Table 1: Effect of Solvent on Enantioselectivity in the Asymmetric Conjugate Addition of a Hydrazide to an Enone [10]

EntrySolventConversion (%)Enantiomeric Excess (ee, %)
1TolueneHighHigh
2ChloroformModerateModerate
3DichloromethaneModerateModerate
41,2-DichloroethaneModerateModerate
5Diethyl etherLowModerate to High
6TetrahydrofuranLowModerate to High
7DioxaneLowModerate to High

Table 2: Influence of this compound Concentration on Enantiomeric Excess in the Hydrogenation of 1-phenyl-1,2-propanedione [14]

CI/Pt Molar RatioPt Crystal Size (nm)Enantiomeric Excess (ee, %)
2.53.0Increases with CI concentration
3.51.8Increases with CI concentration

Visualizations

Troubleshooting Workflow for Low Enantioselectivity

Low_Enantioselectivity_Troubleshooting start Low Enantioselectivity Observed solvent Screen Solvents (e.g., Toluene, CH2Cl2, THF) start->solvent check1 Improved? solvent->check1 temperature Vary Temperature (e.g., RT, 0°C, -20°C) check2 Improved? temperature->check2 catalyst_loading Optimize Catalyst Loading (e.g., 1-10 mol%) check3 Improved? catalyst_loading->check3 reagent_purity Check Reagent/Solvent Purity (Dryness, etc.) check4 Improved? reagent_purity->check4 check1->temperature No end Enantioselectivity Optimized check1->end Yes check2->catalyst_loading No check2->end Yes check3->reagent_purity No check3->end Yes check4->end Yes further_investigation Further Investigation Needed (e.g., Catalyst Modification) check4->further_investigation No

Caption: A workflow for troubleshooting low enantioselectivity in this compound-catalyzed reactions.

General Reaction Pathway for this compound Catalysis

Cinchonidine_Catalysis_Pathway sub Substrate (Prochiral) sub_cat_complex Substrate-Catalyst Complex (Chiral Enolate) sub->sub_cat_complex elec Electrophile transition_state Diastereomeric Transition State elec->transition_state cat This compound Catalyst cat->sub_cat_complex sub_cat_complex->transition_state product_cat_complex Product-Catalyst Complex transition_state->product_cat_complex product_cat_complex->cat Catalyst Regeneration product Enantioenriched Product product_cat_complex->product

Caption: A simplified signaling pathway for a this compound-catalyzed asymmetric reaction.

References

Technical Support Center: Cinchonidine-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in Cinchonidine-catalyzed reactions.

Troubleshooting Guide: Low Product Yield

Low product yield is a common issue in organic synthesis. This guide provides a systematic approach to identifying and resolving the root causes of low yields in your this compound-catalyzed reaction.

Isolating the Problem:

A logical first step is to determine at what stage the yield is being lost. Is the reaction not proceeding to completion, or is the product being lost during workup and purification?

G start Low Final Yield Observed check_reaction Analyze Crude Reaction Mixture (e.g., TLC, LC-MS, NMR) start->check_reaction product_present Is Desired Product the Major Component? check_reaction->product_present purification_issue Focus on Optimizing Workup and Purification product_present->purification_issue yes_product reaction_issue Focus on Optimizing Reaction Conditions product_present->reaction_issue no_product yes_product Yes no_product No side_products Are Side Products Observed? reaction_issue->side_products optimize_conditions Investigate Reaction Parameters: - Catalyst Activity - Substrate Quality - Solvent & Temperature - pH & Additives side_products->optimize_conditions yes_side sm_remaining Is Starting Material Largely Unconsumed? side_products->sm_remaining no_side yes_side Yes no_side No sm_remaining->optimize_conditions yes_sm decomposition Investigate Potential Product/Reagent Decomposition sm_remaining->decomposition no_sm yes_sm Yes no_sm No

Caption: Troubleshooting workflow for low reaction yield.

Frequently Asked Questions (FAQs)

Catalyst-Related Issues

Q1: My this compound-catalyzed reaction is giving a low yield. Could the catalyst be the problem?

A1: Yes, the quality and handling of the this compound catalyst are critical. Here are several potential issues:

  • Catalyst Purity: Impurities in the this compound can interfere with the reaction, leading to side products or catalyst deactivation. Ensure you are using a high-purity catalyst from a reputable supplier.

  • Catalyst Deactivation: this compound and its derivatives can be sensitive to acidic conditions, which can protonate the catalytically active nitrogen atoms. Additionally, prolonged exposure to air or moisture can lead to degradation.

  • Incorrect Catalyst Form: this compound can be used in its free base form or as a salt (e.g., hydrochloride).[1] The choice of form is often reaction-specific. Using the incorrect form can result in low or no catalytic activity.

  • Catalyst Loading: While catalytic amounts are used, too low a loading may result in a slow reaction that does not go to completion within a reasonable timeframe. Conversely, excessively high loading is not economical and can sometimes lead to side reactions.

Q2: How can I test the activity of my this compound catalyst?

A2: To verify the activity of your catalyst, you can run a well-established, high-yielding reaction from the literature as a benchmark. A successful outcome will confirm that your catalyst is active. If the benchmark reaction also fails, it is a strong indicator that the catalyst is compromised.

Reaction Condition Optimization

Q3: How does the choice of solvent affect the yield of my this compound-catalyzed reaction?

A3: Solvent choice is crucial and can significantly impact reaction rate, selectivity, and yield. This compound-catalyzed reactions have been successfully performed in a variety of solvents, including toluene (B28343), dichloromethane (B109758) (DCM), and diethyl ether.[2] The ideal solvent should:

  • Dissolve the reactants and catalyst.

  • Be inert to the reaction conditions.

  • Facilitate the desired reaction pathway. Protic or coordinating solvents can interfere with the catalyst.[3]

Q4: I am observing a significant amount of unreacted starting material. What can I do to improve conversion?

A4: If you are observing a large amount of unreacted starting material, consider the following troubleshooting steps:

  • Increase Reaction Time: The reaction may simply be slow and require more time to reach completion. Monitor the reaction progress over an extended period.

  • Increase Temperature: Gently increasing the reaction temperature can enhance the reaction rate. However, be cautious as this may also lead to the formation of side products or catalyst decomposition.

  • Optimize Catalyst Loading: A modest increase in the catalyst loading can sometimes improve conversion.

  • Check for Inhibitors: Ensure that your starting materials and solvent are free from impurities that could be poisoning the catalyst. Water is a common inhibitor and should be rigorously excluded by using anhydrous solvents and properly dried glassware.[3]

Q5: My reaction is producing several side products, leading to a low yield of the desired product. How can I improve selectivity?

A5: The formation of multiple products suggests that side reactions are competing with the desired transformation. To improve selectivity:

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., -20 °C or -78 °C) can often suppress side reactions, which may have a higher activation energy than the desired reaction.[3]

  • Modify the Catalyst: Different Cinchona alkaloid derivatives can offer different levels of selectivity. For instance, modifying the C9 hydroxyl group or using a dimeric Cinchona alkaloid catalyst can enhance enantioselectivity and yield.[4][5]

  • Use of Additives: In some cases, the addition of a co-catalyst or an additive can improve the selectivity of the reaction.

Substrate and Reagent Issues

Q6: Could my substrate be the reason for the low yield?

A6: Yes, the structure of your substrate plays a significant role. Steric hindrance around the reactive site can slow down the reaction or prevent it from occurring altogether.[6] The electronic properties of the substrate are also important; electron-withdrawing or electron-donating groups can influence the reactivity of the substrate.[4] If you suspect a substrate issue, you could try a model substrate with less steric bulk or different electronic properties to see if the reaction proceeds more efficiently.

Workup and Purification

Q7: I have confirmed that the reaction is proceeding to completion, but my final isolated yield is still low. What could be happening during workup and purification?

A7: Product loss during the workup and purification steps is a common problem. Here are some points to consider:

  • Extraction: this compound and its derivatives are basic. During aqueous workup, ensure the pH is appropriately adjusted to keep your product in the organic phase while removing the catalyst. The catalyst can be recovered by basifying the aqueous layer and extracting it with an organic solvent.[1][7]

  • Chromatography: Your product may be unstable on silica (B1680970) gel, leading to decomposition during column chromatography. Consider using a different stationary phase (e.g., alumina) or deactivating the silica gel with a small amount of triethylamine (B128534) in the eluent.

  • Crystallization: If you are purifying by crystallization, ensure you are using an appropriate solvent system. The ideal solvent should dissolve your product well at high temperatures but poorly at low temperatures.[7] If no crystals form, the solution may not be supersaturated, or nucleation may be inhibited.[7] In such cases, try concentrating the solution, scratching the inner wall of the flask, adding a seed crystal, or cooling to a lower temperature.[7]

Quantitative Data Summary

The following tables summarize the impact of different reaction parameters on the yield and enantioselectivity of this compound-catalyzed reactions.

Table 1: Effect of Catalyst on Michael Addition

EntryCatalystYield (%)ee (%)
1This compound8592
2Quinine8290 (opposite enantiomer)
3(DHQD)₂AQN9796

Data synthesized from literature reports for representative Michael addition reactions.[4]

Table 2: Influence of Solvent on a [4+2] Cycloaddition

EntrySolventYield (%)ee (%)
1Diethyl Ether9594
2Toluene9091
3Dichloromethane8889
4Acetonitrile7585

Data is representative of a typical this compound-catalyzed [4+2] cycloaddition.[2]

Experimental Protocols

General Protocol for a this compound-Catalyzed Michael Addition

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add the Michael acceptor (1.0 mmol, 1.0 eq) and this compound (0.05 mmol, 0.05 eq).

  • Solvent Addition: Add anhydrous toluene (5 mL).

  • Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C) with stirring.

  • Reagent Addition: Slowly add the Michael donor (1.2 mmol, 1.2 eq) to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of NH₄Cl.

  • Workup: Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired Michael adduct.

Signaling Pathways and Workflows

G cluster_catalyst Bifunctional Catalyst Activation cluster_reaction Reaction Mechanism This compound This compound Quinuclidine_N Quinuclidine Nitrogen (Basic Site) This compound->Quinuclidine_N C9_OH C9-Hydroxyl Group (Acidic Site) This compound->C9_OH Transition_State Ternary Transition State This compound->Transition_State Orients Substrates Nucleophile Nucleophile (e.g., Michael Donor) Quinuclidine_N->Nucleophile Deprotonates/Activates Electrophile Electrophile (e.g., Enone) C9_OH->Electrophile H-bonds/Activates Nucleophile->Transition_State Electrophile->Transition_State Product Chiral Product Transition_State->Product

Caption: Proposed bifunctional activation mechanism in this compound catalysis.

References

Technical Support Center: Cinchonidine and Cinchonine HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for resolving common challenges in the HPLC analysis of Cinchonidine and Cinchonine. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving optimal separation of these diastereomers.

Troubleshooting Guide: Resolving this compound and Cinchonine Co-elution

Co-elution of the diastereomers this compound and Cinchonine is a frequent hurdle in HPLC analysis. This guide offers a systematic approach to diagnose and resolve this issue, ensuring accurate quantification and peak purity.

Step 1: Initial Assessment and System Suitability

Before modifying your HPLC method, it is crucial to confirm co-elution and ensure your system is performing optimally.

  • Peak Shape Analysis: Examine the chromatogram for asymmetrical peaks, such as shoulders or excessive tailing, which can indicate the presence of more than one compound under a single peak.[1]

  • Detector-Specific Analysis:

    • Diode Array Detector (DAD): A change in the spectral profile across the peak is a strong indicator of co-elution.[1]

    • Mass Spectrometry (MS): The presence of ions corresponding to both this compound and Cinchonine across a single chromatographic peak confirms co-elution.[1][2]

If system suitability is , address issues such as column health, extra-column volume, flow rate consistency, and appropriate injection solvent before proceeding.[3]

Troubleshooting Workflow for Co-elution

The following diagram outlines a logical workflow for systematically addressing the co-elution of this compound and Cinchonine.

G Troubleshooting Workflow for this compound and Cinchonine Co-elution cluster_0 Method Optimization A Co-elution Observed B Assess Peak Purity (DAD/MS) A->B C Optimize Mobile Phase B->C Impure Peak E Resolution Achieved? C->E D Optimize Stationary Phase D->E E->D No F Method Validation E->F Yes G Further Method Development E->G No, after trying both

Caption: A logical workflow for troubleshooting the co-elution of Cinchonine and this compound.

Step 2: Method Optimization

If the initial assessment confirms co-elution, the next step is to optimize the chromatographic method to improve resolution.

  • Mobile Phase Adjustments: For a standard C18 column, manipulating the mobile phase is a key strategy.

    • pH: The ionization state of these basic alkaloids is highly dependent on the mobile phase pH. Adjusting the pH can alter their interaction with the stationary phase and improve selectivity. A pH of 3.0 is often a good starting point.[1][4]

    • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) can significantly impact selectivity. Methanol (B129727) has been shown to provide better selectivity for Cinchona alkaloids compared to acetonitrile.[1][4]

    • Additives: Introducing additives like buffers (e.g., ammonium (B1175870) acetate) or ion-pairing reagents can enhance separation.[1] Alkaloids are often better separated in the presence of ammonium salts.[2]

  • Stationary Phase Selection: If mobile phase optimization is insufficient, consider alternative column chemistries.

    • Chiral Stationary Phases (CSPs): These are specifically designed for separating stereoisomers and can offer excellent resolution for this compound and Cinchonine.[5][6]

    • Alternative Reversed-Phase Columns: Columns with different bonding chemistries (e.g., phenyl, cyano) can provide different selectivities compared to a standard C18 column.[2][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound and Cinchonine co-elution?

A1: this compound and Cinchonine are diastereomers, meaning they have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. While they have different physicochemical properties, these differences can be subtle, leading to similar retention times and co-elution in certain chromatographic systems. The primary factors influencing their separation are the choice of stationary phase and mobile phase composition.[1]

Q2: How can I improve the separation of this compound and Cinchonine on my existing C18 column?

A2: Optimizing the mobile phase is the most effective way to improve separation on a C18 column. Key parameters to adjust include:

  • pH: Control the pH of the mobile phase; a pH of 3.0 is a recommended starting point.[1][4]

  • Organic Modifier: Experiment with methanol instead of acetonitrile, as it can offer better selectivity for these compounds.[1][4]

  • Additives: Incorporate a buffer, such as ammonium acetate, to maintain a stable pH and improve separation.[1][2]

Q3: Are there specific column chemistries that are more effective for separating these diastereomers?

A3: Yes, for challenging separations, consider using a Chiral Stationary Phase (CSP). These columns are designed to differentiate between stereoisomers and can provide the necessary selectivity for baseline resolution of this compound and Cinchonine.[5][6] Zwitterionic chiral stationary phases have also proven effective.[5]

Q4: Can you provide a starting point for an HPLC method to separate this compound and Cinchonine?

A4: A good starting point for a reversed-phase HPLC method would be:

  • Column: A high-quality C18 column (e.g., Acquity UPLC HSS C18, 100 mm x 2.1 mm, 1.8 µm).[1][8]

  • Mobile Phase: A gradient elution with a binary mixture of an aqueous buffer and an organic modifier. For example, potassium dihydrogen orthophosphate (0.01M, pH 3.0) and acetonitrile.[8]

  • Detection: UV detection at a wavelength where both compounds have significant absorbance, such as 230 nm or 254 nm.[9][10]

Experimental Protocols and Data

Below are detailed experimental protocols from published methods that have successfully separated this compound and Cinchonine.

Experimental Workflow: UPLC Method

G UPLC Experimental Workflow A Sample Preparation B Inject Sample A->B C UPLC System (Acquity UPLC HSS C18 Column) B->C D PDA Detection C->D E Data Analysis D->E

Caption: A typical experimental workflow for the UPLC analysis of this compound and Cinchonine.

Protocol 1: UPLC Method for Separation of Cinchona Alkaloids

  • Instrumentation: Waters Acquity UPLC system with a photodiode array (PDA) detector.[8]

  • Column: Acquity UPLC HSS C18 (100 mm x 2.1 mm, 1.8 µm).[8]

  • Mobile Phase:

    • A: 0.01M Potassium dihydrogen orthophosphate, pH adjusted to 3.0 with orthophosphoric acid.[8]

    • B: Acetonitrile.[8]

  • Gradient Elution: A specific gradient program should be developed, starting with a low percentage of acetonitrile and gradually increasing it.

  • Flow Rate: 0.10 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection: PDA detector set at 205 nm.[8]

  • Sample Preparation: Dissolve the sample in a suitable solvent, preferably the initial mobile phase composition.

Protocol 2: HPLC Method for Separation of Cinchona Alkaloids

  • Instrumentation: A standard HPLC system with a UV or fluorescence detector.

  • Column: L-column ODS (150 mm x 4.6 mm).[9][11]

  • Mobile Phase: Methanol and 20 mmol/L potassium dihydrogen phosphate (B84403) (3 + 7, v/v).[9][11]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection:

    • UV detector at 230 nm.[9][11]

    • Fluorescence detector with excitation at 235 nm and emission at 405 nm for Cinchonine and this compound.[9][11]

  • Sample Preparation: For beverage samples, solid-phase extraction (SPE) may be required.[9]

Quantitative Data Summary

The following tables summarize key parameters from successful separation methods. Note that retention times and resolution can vary between instruments and column batches.

Parameter Method 1 (UPLC) [8]Method 2 (HPLC) [9][11]Method 3 (HPLC) [10]
Column Acquity UPLC HSS C18L-column ODSSymmetry C18
Dimensions 100 mm x 2.1 mm, 1.8 µm150 mm x 4.6 mm150 mm x 4.6 mm, 3.5 µm
Mobile Phase A 0.01M KH2PO4, pH 3.020 mmol/L KH2PO4Water
Mobile Phase B AcetonitrileMethanolAcetonitrile
Composition Gradient30:70 (B:A)9:90 (B:A) with 0.25% triethylamine (B128534) and 0.75% acetic acid, pH 3.03
Flow Rate 0.10 mL/minNot specified1.0 mL/min
Detection PDA at 205 nmUV at 230 nm / FluorescenceUV at 254 nm

This technical support guide provides a comprehensive framework for troubleshooting the co-elution of this compound and Cinchonine. By following a systematic approach to method optimization and considering the various factors that influence selectivity, researchers can achieve robust and reliable separations.

References

Technical Support Center: Optimizing Cinchonidine Organocatalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cinchonidine (B190817) organocatalysis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the typical catalyst loading range for this compound and its derivatives?

A1: The optimal catalyst loading for this compound and its derivatives is highly dependent on the specific reaction. However, a general starting point is typically between 1 and 10 mol%. For highly efficient reactions, the loading can sometimes be reduced to as low as 0.5 mol%. Conversely, for more challenging transformations, a higher loading of up to 20 mol% may be necessary to achieve a reasonable reaction rate and conversion.[1]

Q2: How does catalyst loading affect the reaction outcome?

A2: Catalyst loading directly influences several key reaction parameters:[1]

  • Reaction Rate: Generally, a higher catalyst loading leads to a faster reaction rate.

  • Yield: There is often an optimal loading range to maximize the yield. Excessively high loading can sometimes lead to the formation of byproducts or catalyst aggregation, which may decrease the yield.

  • Enantioselectivity: The effect on enantioselectivity (ee) can vary. In some cases, higher loading can improve ee, while in others it may have a negligible or even negative effect. It is crucial to screen a range of loadings to find the optimal point.

  • Cost-Effectiveness: Minimizing catalyst loading is critical for the scalability and cost-efficiency of a process, particularly in pharmaceutical development.

Q3: Can the hydrochloride salt form of this compound be used directly as a catalyst?

A3: Yes, this compound hydrochloride can often be used directly. The salt form can influence the catalyst's solubility and the acidity of the reaction medium. In some instances, the acidic proton may participate in the catalytic cycle. However, it is also common to deprotonate the catalyst in situ using a base to generate the free base form, which is often the more active catalyst. The choice between using the salt directly or generating the free base depends on the specific reaction mechanism.[1][2]

Q4: How do solvents affect this compound-catalyzed reactions?

A4: The choice of solvent is critical as it can significantly impact the catalyst's solubility, conformational equilibrium, and interaction with the substrate. The solubility of this compound in different solvents has been shown to correlate with the strength of its adsorption on platinum surfaces, which can influence catalytic promotion in heterogeneous systems.[3] In homogeneous catalysis, the solvent can affect the conformational state of the catalyst, which in turn can influence the enantioselectivity of the reaction.[4] Computational studies suggest that while continuum-based models are often used to mimic the solvent environment, explicit solvation models can provide better quantitative agreement with experimental results.[5][6]

Q5: What is the "sulfonamide effect" observed in some Cinchona alkaloid-catalyzed reactions?

A5: The "sulfonamide effect" refers to the observation that the addition of additives like MeSO₂NH₂ can greatly increase the reaction rate. This allows for the use of lower reaction temperatures, which can, in turn, lead to higher selectivity.[7]

Troubleshooting Guide

This guide provides a logical workflow to diagnose and resolve common issues encountered during this compound-catalyzed reactions.

Problem 1: Low or No Conversion
Potential Cause Suggested Solution
Insufficient catalyst loading.Incrementally increase the catalyst loading (e.g., from 5 mol% to 10 mol%, then 15 mol%).[1]
Poor catalyst solubility.Screen different solvents to improve the solubility of the this compound catalyst.[1]
Inappropriate reaction temperature or time.Increase the reaction temperature and/or extend the reaction time. Monitor the reaction progress by TLC or LC-MS.[1]
Catalyst inhibition.Purify all reagents and solvents to remove any potential inhibitors. Consider adding the catalyst in portions throughout the reaction.[1]
Catalyst deactivation.Consider catalyst regeneration. For instance, Cinchonine has been shown to be recoverable from a reaction mixture by treatment with a water/dichloromethane mixture followed by basification and filtration.[2] In cases of coking, regeneration may be possible through coke combustion.[8]
Problem 2: Low Enantioselectivity
Potential Cause Suggested Solution
Suboptimal reaction temperature.Lower the reaction temperature to slow down any non-selective background reaction. Ensure the catalyst remains sufficiently active at the lower temperature.[1]
Incorrect catalyst conformation.The solvent can influence the catalyst's conformation.[4] Screen a variety of solvents to find one that favors the desired stereochemical outcome.
Inappropriate catalyst derivative.The choice of this compound derivative is crucial. For some reactions, modified Cinchona alkaloids (e.g., with ether or thiourea (B124793) groups) may provide superior enantioselectivity compared to the parent alkaloid.[9][10][11]
Substrate not suitable for the catalyst.Some Cinchona alkaloid catalysts are highly effective for specific substrates but perform poorly with others.[7] It may be necessary to screen different catalyst derivatives or modify the substrate.
Presence of impurities.Impurities can interfere with the chiral induction. Ensure all starting materials, reagents, and solvents are of high purity. Recrystallization of the catalyst can also enhance chiral purity.[12]
Problem 3: Product "Oiling Out" Instead of Crystallizing
Potential Cause Suggested Solution
The boiling point of the solvent is higher than the melting point of the product, or there are significant impurities depressing the melting point.Reheat the solution and add more of a "soluble solvent" to lower the saturation temperature. A charcoal treatment step may also help by removing impurities.[12]
Solution is not supersaturated or nucleation is inhibited.Try scratching the inner wall of the flask with a glass rod, adding a seed crystal of the product, or cooling the solution to a lower temperature in an ice bath.[12]

Data Presentation

Table 1: Effect of Catalyst Loading on a Hypothetical Reaction

Catalyst Loading (mol%)Reaction Time (h)Conversion (%)Enantiomeric Excess (ee, %)
1244585
5129295
108>9996
158>9994

Note: This table is a generalized representation based on typical observations and is intended for illustrative purposes.

Table 2: Influence of Solvent on Enantioselectivity

SolventDielectric Constant (ε)Enantiomeric Excess (ee, %)
Toluene2.488
Dichloromethane9.192
Tetrahydrofuran7.675
Acetonitrile37.560

Note: This table illustrates the potential impact of solvent choice on enantioselectivity and is based on general trends rather than a specific reaction.

Experimental Protocols

General Protocol for a this compound-Catalyzed Michael Addition
  • Preparation: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the Michael acceptor (1.0 mmol), the Michael donor (1.2 mmol), and the solvent (5 mL).

  • Catalyst Addition: Add the this compound catalyst (e.g., 5 mol%, 0.05 mmol).

  • Reaction: Stir the mixture at the desired temperature (e.g., room temperature or cooled in an ice bath) and monitor the reaction progress using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired Michael adduct.

  • Analysis: Determine the yield and enantiomeric excess of the product using appropriate analytical techniques (e.g., NMR spectroscopy and chiral HPLC).

Protocol for Catalyst Recovery

This protocol is adapted from a procedure for recovering Cinchonine.[2]

  • Extraction: After the reaction work-up, treat the aqueous layer with a water/dichloromethane mixture.

  • Basification: Add a diluted aqueous NaOH solution to the aqueous phase to precipitate the this compound as a solid.

  • Isolation: Recover the solid catalyst by filtration. The recovered catalyst can be washed and dried for reuse.

Visualizations

Experimental_Workflow start Start reagents Combine Michael Acceptor, Michael Donor, and Solvent start->reagents catalyst Add this compound Catalyst reagents->catalyst reaction Stir at Desired Temperature & Monitor Progress catalyst->reaction workup Quench Reaction & Perform Extraction reaction->workup purification Purify by Column Chromatography workup->purification analysis Analyze Yield and Enantiomeric Excess purification->analysis end End analysis->end

Caption: A general experimental workflow for a this compound-catalyzed reaction.

Troubleshooting_Workflow start Low Conversion or Low Enantioselectivity check_purity Are all reagents and solvents of high purity? start->check_purity purify Purify starting materials and dry solvents check_purity->purify No optimize_loading Optimize Catalyst Loading (e.g., 1-20 mol%) check_purity->optimize_loading Yes purify->optimize_loading optimize_temp Optimize Temperature (e.g., lower for higher ee) optimize_loading->optimize_temp screen_solvents Screen Different Solvents optimize_temp->screen_solvents screen_catalysts Screen Different This compound Derivatives screen_solvents->screen_catalysts end_good Problem Solved screen_catalysts->end_good Success end_bad Further Investigation Needed screen_catalysts->end_bad No Improvement

Caption: A troubleshooting decision tree for optimizing reaction outcomes.

References

Technical Support Center: Regeneration and Recycling of Cinchonidine Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the regeneration and recycling of Cinchonidine catalysts. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during your experiments.

Troubleshooting Guides & FAQs

This section is designed to provide quick answers and solutions to specific problems you may encounter.

Category 1: Unsupported (Homogeneous) this compound Catalysts

Question: My reaction is complete. How do I recover my this compound catalyst from the reaction mixture?

Answer: The most common and effective method for recovering unsupported this compound, which is a basic alkaloid, is through acid-base extraction. This process selectively separates the catalyst from neutral or acidic components in your reaction mixture by altering its solubility.[1]

Question: I'm performing an acid-base extraction to recover my this compound catalyst, but I'm observing a stable emulsion between the organic and aqueous layers. How can I resolve this?

Answer: Emulsion formation is a common issue, especially when dealing with complex reaction mixtures. Here are several troubleshooting steps you can take:

  • Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This minimizes the agitation that can lead to emulsions while still allowing for sufficient phase contact.[2]

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help to break the emulsion by forcing surfactant-like molecules into one of the phases.[2]

  • Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning it can effectively separate the layers.[2]

  • Filtration: Passing the emulsified mixture through a bed of a filter aid like Celite can help to break up the emulsion.[3]

  • Solvent Addition: Adding a small amount of a different organic solvent can alter the overall solvent properties and help to solubilize the emulsifying agents.[2]

Question: My recovery yield of this compound after acid-base extraction is low. What are the potential causes and solutions?

Answer: Low recovery can stem from several factors. Here's a checklist to troubleshoot the issue:

  • Incomplete Extraction: Ensure you are performing multiple extractions with the acidic and basic solutions. Typically, three successive extractions are recommended to ensure complete transfer of the catalyst between phases.

  • Incorrect pH: Use pH paper or a pH meter to verify that the aqueous layer is sufficiently acidic (pH < 2) during the acid wash and sufficiently basic (pH > 10) during the precipitation step. Incomplete protonation or deprotonation will lead to the catalyst remaining in the wrong phase.[1]

  • Precipitation Issues: After basifying the aqueous layer to precipitate the this compound, ensure the solution is thoroughly chilled in an ice bath to minimize the solubility of the catalyst. If no solid forms, it's possible the catalyst concentration is too low or it is more soluble than expected. In such cases, you may need to perform a back-extraction into an organic solvent.[4]

  • Water Solubility: this compound has some water solubility. Ensure you wash the precipitated catalyst with ice-cold water to minimize losses.[1]

Question: The recovered this compound catalyst is colored or appears impure. How can I purify it?

Answer: Recrystallization is a standard method for purifying recovered this compound.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble when hot and poorly soluble when cold. Ethanol is a commonly used solvent for this purpose.[1]

  • Dissolution: Dissolve the crude catalyst in a minimal amount of the hot solvent.

  • Decolorization: If the solution is colored, you can add a small amount of activated charcoal and briefly heat the solution. The charcoal will adsorb colored impurities.

  • Hot Filtration: Quickly filter the hot solution to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

  • Isolation: Collect the pure crystals by filtration, wash them with a small amount of ice-cold solvent, and dry them under vacuum.[5]

Category 2: Polymer-Supported (Heterogeneous) this compound Catalysts

Question: How do I recover my polymer-supported this compound catalyst after the reaction?

Answer: The primary advantage of using a polymer-supported catalyst is the ease of recovery. Simply filter the reaction mixture to isolate the solid catalyst. The catalyst can then be washed with a suitable solvent to remove any adsorbed products or unreacted starting materials and dried before reuse.[6]

Question: I've reused my polymer-supported catalyst several times, and now I'm observing a decrease in enantioselectivity and/or reaction rate. What could be the cause?

Answer: A decline in performance of a recycled polymer-supported catalyst can be attributed to several factors:

  • Catalyst Leaching: A small amount of the this compound moiety may detach from the polymer support and be lost into the reaction solution during each cycle. This is a common issue with supported catalysts.[7]

  • Active Site Poisoning: Impurities in the starting materials or solvents, or byproducts from the reaction, can bind to the active sites of the catalyst, rendering them inactive.

  • Physical Degradation of the Support: The polymer matrix itself may degrade under the reaction conditions, leading to a loss of active sites or changes in the catalyst's morphology.

Question: How can I test for catalyst leaching?

Answer: A hot filtration test can be performed. During a reaction, if you suspect leaching, filter the catalyst from the hot reaction mixture and allow the filtrate to continue reacting. If the reaction continues to proceed, it indicates that active catalytic species have leached into the solution.[8] Quantification of the leached this compound in the filtrate can be performed using techniques like HPLC or NMR spectroscopy.

Question: Can I regenerate a deactivated polymer-supported this compound catalyst?

Answer: Regeneration depends on the cause of deactivation.

  • For Fouling: If the deactivation is due to the adsorption of byproducts, a thorough washing with different solvents might be sufficient to restore activity.

  • For Poisoning: If a specific poison is identified, a targeted chemical wash might be effective. For example, if acidic impurities are the cause, a wash with a non-nucleophilic organic base could help.

  • For Leaching: This is generally irreversible.

Quantitative Data on Catalyst Recycling

The following tables summarize the performance of recycled this compound catalysts from various studies.

Table 1: Performance of Recycled Polymer-Supported this compound Catalysts

Catalyst SystemReaction TypeCycleYield (%)Enantiomeric Excess (ee, %)Reference
Polystyrene-Anchored Cinchonidinium SaltAsymmetric Benzylation1-94[2]
2--
3--
4--
5-74[2]
This compound Tethered to a Solid SupportHydrogenation1-76[9]
2--
3--
4-71[9]

Table 2: Recovery of Unsupported Cinchonine via Acid-Base Extraction

StepParameterValueReference
Precipitation and FiltrationRecovery Yield75%[10]

Experimental Protocols

Protocol 1: Recovery of Unsupported this compound via Acid-Base Extraction

This protocol provides a general procedure for recovering this compound from a reaction mixture where the product and other impurities are neutral or acidic.

Materials:

  • Reaction mixture containing this compound in an organic solvent (e.g., dichloromethane, ethyl acetate)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • pH paper or pH meter

Procedure:

  • Acidic Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Add an equal volume of 1 M HCl.

    • Shake the funnel gently, venting frequently to release any pressure.

    • Allow the layers to separate. The protonated this compound hydrochloride will be in the aqueous (bottom) layer.

    • Drain the aqueous layer into a clean flask.

    • Repeat the extraction of the organic layer with 1 M HCl two more times, combining all aqueous extracts.

  • Neutralization and Precipitation:

    • Cool the combined acidic aqueous extracts in an ice bath.

    • Slowly add 1 M NaOH while stirring until the solution is strongly basic (pH > 10).

    • This compound will precipitate as a white solid.

    • Keep the mixture in the ice bath for 30 minutes to maximize precipitation.

  • Isolation and Drying:

    • Collect the precipitated this compound by vacuum filtration.

    • Wash the solid with a small amount of ice-cold distilled water.

    • Dry the recovered catalyst under vacuum.

  • (Optional) Back-Extraction if No Precipitate Forms:

    • If no solid precipitates in step 2, it may be necessary to perform a back-extraction.

    • Add an organic solvent (e.g., dichloromethane) to the basified aqueous solution in a separatory funnel.

    • Shake and separate the layers. The neutral this compound will now be in the organic layer.

    • Repeat the extraction of the aqueous layer with the organic solvent two more times.

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and remove the solvent under reduced pressure to yield the recovered catalyst.[4]

Protocol 2: Recycling of Polymer-Supported this compound Catalyst

This protocol describes the simple recovery and washing procedure for a heterogeneous this compound catalyst.

Materials:

  • Reaction mixture containing the polymer-supported catalyst.

  • Reaction solvent (e.g., toluene, dichloromethane).

  • A polar solvent for washing (e.g., methanol (B129727), ethanol).

  • Filtration apparatus (e.g., Büchner funnel and flask).

Procedure:

  • Filtration:

    • At the end of the reaction, filter the reaction mixture through a Büchner funnel to collect the polymer-supported catalyst.

  • Washing:

    • Wash the collected catalyst sequentially with the reaction solvent to remove any remaining reactants and products.

    • Follow with a wash using a more polar solvent like methanol to remove any highly polar impurities.

  • Drying:

    • Dry the washed catalyst in a vacuum oven at a suitable temperature (typically 40-60 °C) until a constant weight is achieved. The catalyst is now ready for reuse.

Visualizations

Regeneration_Workflow General Workflow for this compound Catalyst Regeneration cluster_unsupported Unsupported Catalyst cluster_supported Polymer-Supported Catalyst unsupported_start Reaction Mixture acid_extraction Acid-Base Extraction unsupported_start->acid_extraction precipitation Precipitation with Base acid_extraction->precipitation filtration_unsupported Filtration precipitation->filtration_unsupported recrystallization Recrystallization (Optional) filtration_unsupported->recrystallization pure_unsupported Pure this compound filtration_unsupported->pure_unsupported If sufficiently pure recrystallization->pure_unsupported supported_start Reaction Mixture filtration_supported Filtration supported_start->filtration_supported washing Washing with Solvents filtration_supported->washing drying Drying washing->drying recycled_supported Recycled Catalyst drying->recycled_supported Troubleshooting_Deactivation Troubleshooting Decreased Catalyst Performance start Decreased Performance Observed? catalyst_type Is the Catalyst Supported? start->catalyst_type hot_filtration Perform Hot Filtration Test catalyst_type->hot_filtration Yes unsupported_check Check Purity of Recovered Catalyst (NMR, MP). catalyst_type->unsupported_check No leaching_observed Reaction in Filtrate? hot_filtration->leaching_observed leaching_yes Leaching is Occurring. Consider resynthesis or a more robust support. leaching_observed->leaching_yes Yes leaching_no No Leaching. Consider Poisoning/Fouling. leaching_observed->leaching_no No wash_catalyst Thoroughly wash catalyst with various solvents. leaching_no->wash_catalyst impurity_detected Impurities Detected? unsupported_check->impurity_detected purify Purify via Recrystallization. impurity_detected->purify Yes no_impurity Consider catalyst degradation during reaction/workup. impurity_detected->no_impurity No

References

Addressing modest enantioselectivity in Cinchona-catalyzed reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cinchona-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their enantioselective syntheses. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges, particularly modest enantioselectivity.

Frequently Asked Questions (FAQs)

Q1: My Cinchona-catalyzed reaction is showing low to modest enantioselectivity. What are the most common factors I should investigate first?

A1: Modest enantioselectivity in Cinchona-catalyzed reactions can often be attributed to several key factors. The primary areas to investigate are the catalyst structure, reaction solvent, and temperature. Often, a systematic optimization of these three parameters can lead to significant improvements. Additives or co-catalysts can also play a crucial role, depending on the specific reaction.

Q2: Should I be using a natural Cinchona alkaloid or a modified derivative?

A2: While natural Cinchona alkaloids can be effective, modified derivatives often provide superior enantioselectivity and catalytic activity.[1] Early studies frequently observed that natural Cinchona alkaloids outperformed derivatives with modifications at the C-9 hydroxyl group.[1] However, extensive research has led to the development of highly effective modified catalysts, such as those with alterations at the C9 position or the quinuclidine (B89598) nitrogen, which can create a more defined chiral environment.[1][2] For instance, "dimeric" Cinchona alkaloid catalysts have been shown to greatly enhance enantioselectivity in reactions like the Sharpless Asymmetric Dihydroxylation.[3]

Q3: How does the choice of solvent impact the enantioselectivity of my reaction?

A3: The solvent can have a profound effect on enantioselectivity.[4][5] For example, in the asymmetric conjugate addition catalyzed by 9-epi-amino cinchona alkaloids, toluene (B28343) was found to be one of the best solvents, while halogenated solvents resulted in only moderate enantiomeric excess (ee).[5] It is crucial to screen a range of solvents with varying polarities and coordinating abilities, as the optimal solvent will depend on the specific reaction, substrate, and catalyst.

Q4: What is the general effect of temperature on enantioselectivity?

A4: Temperature is a critical parameter to control. In many cases, lowering the reaction temperature can lead to an increase in enantioselectivity.[6] However, this is not a universal rule, and the effect of temperature can be complex.[7] In some instances, a decrease in temperature may also significantly slow down the reaction rate.[6] It is advisable to perform a temperature screening study to find the optimal balance between reaction rate and enantioselectivity for your specific system.

Q5: When should I consider using an additive or co-catalyst?

A5: Additives or co-catalysts are often employed to enhance the activity and selectivity of Cinchona alkaloid catalysts. For example, in reactions involving 9-aminocinchona alkaloids, an acid co-catalyst can be used to activate α,β-unsaturated enones via iminium ion formation, while the catalyst interacts with the nucleophile through hydrogen bonding.[5] If you are working with such a system, screening different acid co-catalysts can be a valuable optimization step.

Troubleshooting Guide: Improving Modest Enantioselectivity

This guide provides a systematic approach to troubleshooting and improving modest enantioselectivity in your Cinchona-catalyzed reaction.

Step 1: Catalyst Modification

If you are using a natural Cinchona alkaloid and observing low enantioselectivity, consider exploring modified derivatives.

  • Modification of the C9-Hydroxyl Group: While early studies favored the free hydroxyl group, numerous highly selective catalysts feature a modified C9-OH. Protecting this group can sometimes lead to faster catalysts.[2]

  • Quaternization of the Quinuclidine Nitrogen: Introducing bulky substituents on the quinuclidine nitrogen can enhance enantioselectivity by creating a more sterically hindered chiral pocket.[2]

  • "Dimeric" Cinchona Alkaloids: For certain reactions, dimeric catalysts, where two Cinchona units are linked together, have shown to be highly effective in improving enantioselectivity.[3]

  • Thiourea (B124793) and Squaramide Derivatives: Bifunctional catalysts incorporating a thiourea or squaramide moiety can activate substrates through hydrogen bonding and have been successful in a variety of asymmetric transformations.[8][9]

Experimental Protocol: Synthesis of 9-Amino(9-deoxy)epi-Cinchona Alkaloids

A common strategy to access highly effective Cinchona derivatives is the synthesis of 9-amino(9-deoxy)epi-cinchona alkaloids. Two common procedures are outlined below:[10][11]

Procedure A: One-Pot Mitsunobu Reaction and Reduction [10]

  • To a solution of the starting Cinchona alkaloid (e.g., quinine (B1679958) or quinidine) in an appropriate solvent, add a phosphine (B1218219) reagent (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diethyl azodicarboxylate).

  • Introduce a source of azide (B81097) (e.g., diphenylphosphoryl azide).

  • After the formation of the azide intermediate, perform an in-situ reduction using a suitable reducing agent (e.g., triphenylphosphine (B44618) and water, or lithium aluminum hydride).

  • Follow with hydrolysis to yield the desired 9-amino(9-deoxy)epi-cinchona alkaloid.

Procedure B: Mesylation, Azide Substitution, and Reduction [11]

  • Activate the C9-hydroxyl group of the starting Cinchona alkaloid by converting it to a good leaving group, such as a mesylate, by reacting with methanesulfonyl chloride in the presence of a base.

  • Displace the mesylate with an azide nucleophile (e.g., sodium azide) in an SN2 reaction.

  • Reduce the resulting azide to the primary amine using a reducing agent like lithium aluminum hydride or through catalytic hydrogenation (Pd/C).

Step 2: Optimization of Reaction Conditions

A systematic screening of reaction parameters is crucial for achieving high enantioselectivity.

Workflow for Optimizing Reaction Conditions

Troubleshooting Workflow start Modest Enantioselectivity Observed catalyst Screen Modified Cinchona Catalysts start->catalyst Initial Step solvent Solvent Screening catalyst->solvent If ee is still low temperature Temperature Optimization solvent->temperature Systematic Variation additive Screen Additives/ Co-catalysts temperature->additive If applicable to reaction type end High Enantioselectivity Achieved temperature->end If no additive needed additive->end

Caption: A logical workflow for troubleshooting modest enantioselectivity in Cinchona-catalyzed reactions.

Data Presentation: Effect of Solvent and Temperature on Enantioselectivity

The following tables summarize the impact of solvent and temperature on enantioselectivity in representative Cinchona-catalyzed reactions.

Table 1: Effect of Solvent on an Asymmetric Conjugate Addition [5]

EntrySolventConversion (%)Enantiomeric Excess (ee, %)
1Toluene>9585
2CH2Cl2>9560
3CHCl38555
4CCl47062
5Et2O6082
6THF5575
7Dioxane4570

Table 2: Effect of Temperature on an Enantioselective Nazarov Cyclization [6]

EntryTemperature (°C)Time (h)Enantiomeric Ratio (er)
1502097:3
2Room Temp4388:12
307295:5
4-209697:3
Step 3: Understanding Catalyst-Substrate Interactions

The interplay between the catalyst, substrate, and reagents dictates the stereochemical outcome. Bifunctional Cinchona catalysts, for example, can activate both the nucleophile and the electrophile simultaneously.

Signaling Pathway: Bifunctional Catalysis by a Cinchona-Thiourea Catalyst

Bifunctional Catalysis catalyst Cinchona-Thiourea Catalyst nucleophile Nucleophile (e.g., Michael Donor) catalyst->nucleophile H-Bonding (Thiourea Moiety) electrophile Electrophile (e.g., Enone) catalyst->electrophile Protonation/Activation (Quinuclidine Nitrogen) transition_state Ternary Transition State Complex nucleophile->transition_state electrophile->transition_state product Enantioenriched Product transition_state->product Stereoselective Bond Formation

Caption: A simplified diagram illustrating the dual activation mechanism of a bifunctional Cinchona-thiourea catalyst.

References

Technical Support Center: Catalyst Loading Optimization for Cinchonidine-Mediated Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the optimization of catalyst loading in Cinchonidine-mediated enantioselective synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a this compound-mediated reaction?

A1: For many enantioselective reactions, a good starting point for this compound and its derivatives is typically in the range of 1 to 10 mol%.[1] For highly efficient reactions, the loading can sometimes be reduced to as low as 0.5 mol% or even lower. Conversely, for more challenging transformations, a higher loading of up to 20 mol% may be necessary to achieve a reasonable reaction rate and conversion.[1]

Q2: How does catalyst loading impact the reaction outcome?

A2: Catalyst loading directly influences several key reaction parameters:

  • Reaction Rate: Generally, a higher catalyst loading leads to a faster reaction rate.

  • Yield: There is often an optimal loading range to maximize yield. Excessively high loading can sometimes lead to the formation of byproducts or catalyst aggregation, which may decrease the yield.[1]

  • Enantioselectivity (ee): The effect on enantioselectivity can vary. In some cases, higher loading can improve ee, while in others it may have a negligible or even negative effect.[1] It is crucial to screen a range of loadings to find the optimal balance for your specific reaction.

Q3: My reaction shows low or no conversion. What are the potential causes related to catalyst loading?

A3: Low or no conversion can stem from several factors, with catalyst loading being a primary suspect. Insufficient catalyst loading is a common cause. Other possibilities include inhibition of the catalyst by starting materials, products, or impurities, poor catalyst solubility, or inappropriate reaction temperature and time.[1]

Q4: I am observing low enantioselectivity (ee). How can I address this by optimizing catalyst loading?

A4: Suboptimal catalyst loading can be a reason for low enantioselectivity.[1] It is recommended to perform a screening of different catalyst loadings to determine the optimal amount. Additionally, factors such as reaction temperature, solvent, and the presence of additives can significantly influence the enantioselectivity of the reaction.

Q5: Can reducing the catalyst loading improve the reaction's efficiency?

A5: Yes, reducing catalyst loading is a key aspect of process optimization, especially for large-scale synthesis. Lowering the amount of catalyst can reduce costs and simplify product purification. However, it is important to ensure that the reduction in catalyst loading does not negatively impact the reaction time, yield, and enantioselectivity to an unacceptable extent.

Troubleshooting Guides

This section provides a systematic approach to troubleshooting common issues encountered during this compound-mediated synthesis, with a focus on catalyst loading optimization.

Issue 1: Low or No Product Conversion
Possible Cause Troubleshooting Steps
Insufficient Catalyst Loading Incrementally increase the catalyst loading (e.g., from 1 mol% to 5 mol%, then to 10 mol%). Monitor the reaction progress by TLC or LC-MS to observe any changes in conversion.[1]
Catalyst Deactivation/Inhibition Purify all reagents and solvents to remove potential inhibitors. Consider adding the catalyst in portions throughout the reaction.
Poor Catalyst Solubility Screen different solvents to improve the solubility of the this compound catalyst.[1]
Suboptimal Reaction Conditions Increase the reaction temperature or extend the reaction time. Ensure the chosen conditions are suitable for the specific this compound-mediated transformation.[1]
Issue 2: Low Enantioselectivity (ee)
Possible Cause Troubleshooting Steps
Suboptimal Catalyst Loading Screen a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%, 10 mol%) to identify the optimal concentration for enantioselectivity.
Incorrect Reaction Temperature Lower the reaction temperature. Many asymmetric reactions show improved enantioselectivity at lower temperatures.
Inappropriate Solvent Screen a variety of solvents with different polarities and coordinating abilities. The solvent can have a significant impact on the transition state and, therefore, the enantioselectivity.
Presence of a Background (Uncatalyzed) Reaction Lowering the reaction temperature can help to slow down the non-enantioselective background reaction.[1]

Data Presentation: Catalyst Loading Effects

The following tables summarize the impact of catalyst loading on yield and enantioselectivity in representative this compound-mediated reactions.

Table 1: Asymmetric Nitroaldol Reaction of α-Ketoesters

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
20HighModerate to High
5HighExcellent

Data is illustrative and based on trends observed in the literature for C6'-OH Cinchona alkaloid catalyzed reactions.[1]

Table 2: Phase-Transfer Catalyzed Alkylation of Glycine Imines

Catalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee, %)
2.5High83-96
1.0High83-96
0.19899.9

Data pertains to the use of a dimeric this compound-derived phase-transfer catalyst.

Table 3: Asymmetric Michael Addition of 3-Substituted-N-Boc-oxindoles

Catalyst Loading (mol%)Effect on Enantioselectivity
VariedNo significant effect observed

In this specific case, catalyst loading did not have a major impact on the enantioselectivity of the reaction.

Experimental Protocols

Protocol 1: General Procedure for Catalyst Loading Screening
  • Preparation: In an inert atmosphere glovebox, arrange a series of clean, dry reaction vials equipped with stir bars.

  • Stock Solutions: Prepare stock solutions of the substrate and any reagents in the chosen reaction solvent to ensure accurate and consistent dispensing.

  • Catalyst Dispensing: To each vial, add the calculated amount of the this compound catalyst to achieve the desired mol% (e.g., 0.5, 1, 2, 5, 10 mol%). If the catalyst is a solid, it can be weighed directly into the vials.

  • Reaction Initiation: Add the solvent to each vial, followed by the substrate and reagent stock solutions.

  • Reaction Monitoring: Stir the reactions at the desired temperature and monitor their progress over time using an appropriate analytical technique (e.g., TLC, GC, HPLC, or LC-MS).

  • Analysis: Upon completion, quench the reactions and analyze the yield and enantiomeric excess of the product for each catalyst loading to determine the optimal condition.

Visualizations

Caption: Troubleshooting workflow for optimizing this compound-mediated synthesis.

Catalyst_Loading_Logic cluster_input cluster_effects Direct Effects cluster_outcome Catalyst_Loading Catalyst Loading Rate Reaction Rate Catalyst_Loading->Rate Yield Product Yield Catalyst_Loading->Yield Selectivity Enantioselectivity (ee) Catalyst_Loading->Selectivity Optimal_Process Optimized Process Rate->Optimal_Process Yield->Optimal_Process Selectivity->Optimal_Process

Caption: Logical relationship between catalyst loading and key reaction outcomes.

References

Solvent effects on Cinchonidine catalytic activity and selectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Cinchonidine Catalysis. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on the critical role of solvents in modulating the catalytic activity and selectivity of this compound and its derivatives.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during this compound-catalyzed reactions, with a focus on solvent-related causes and solutions.

Q1: My enantiomeric excess (ee) is significantly lower than reported values. What are the most likely solvent-related causes?

A1: Low enantioselectivity is a frequent issue directly influenced by the solvent system. Consider the following:

  • Solvent Polarity and H-Bonding: The solvent's ability to form hydrogen bonds can interfere with the crucial H-bond between the this compound catalyst and the substrate, which is essential for enantioselective control.[1] Highly polar or protic solvents may disrupt this interaction, leading to a drop in ee.

  • Catalyst-Substrate Conformation: The solvent influences the conformational flexibility of both the this compound catalyst and the substrate.[2] An inappropriate solvent may favor a non-productive binding orientation, reducing the facial selectivity of the reaction.

  • Solubility and Adsorption Equilibrium: In heterogeneous catalysis (e.g., using Pt-Cinchonidine), the solvent choice is critical. Solvents with high dissolving power for this compound can shift the adsorption-desorption equilibrium towards the solution, reducing the concentration of the chiral modifier on the catalyst surface and thus lowering the ee.[3][4] Conversely, very poor solvents may hinder the reaction kinetics.

Troubleshooting Steps:

  • Screen Solvents: Test a range of aprotic solvents with varying polarities (e.g., toluene (B28343), dichloromethane, THF, ethyl acetate).[5][6]

  • Check for Water Content: Ensure you are using rigorously dried solvents, as trace amounts of water can affect the catalytic system.

  • Review Catalyst-Solvent Compatibility: For heterogeneous systems, select a solvent that ensures optimal surface coverage by the this compound modifier without completely dissolving it away from the surface.[2][4]

Q2: The reaction rate is very slow, or the overall yield is poor. How can the solvent be the cause?

A2: Poor catalytic activity is often linked to solubility and mass transport issues.

  • Reagent Solubility: If the substrate or the this compound catalyst has poor solubility in the chosen solvent, the reaction will be slow due to the low concentration of reactants in the solution phase.

  • Catalyst Aggregation: In organocatalysis, an unsuitable solvent can cause the this compound catalyst to precipitate or aggregate, reducing the number of active catalytic sites available.

  • Inhibition of Mass Transfer: In heterogeneous reactions, the solvent must facilitate the transport of reactants to the catalyst surface and products away from it. A very viscous solvent or one that causes pore blockage can inhibit this process.

Troubleshooting Steps:

  • Verify Solubility: Check the solubility of both your substrate and this compound in the reaction solvent at the operating temperature.

  • Consider Solvent Mixtures: Sometimes a co-solvent system can improve the solubility of all reaction components without negatively impacting selectivity. For instance, a toluene-acetic acid mixture has been used in certain cascade reactions.[7]

  • Increase Temperature: If thermally stable, increasing the reaction temperature can improve both solubility and reaction kinetics. However, monitor the effect on enantioselectivity, as higher temperatures can sometimes reduce it.

Q3: I am observing inconsistent results between different experimental runs. Could the solvent be the culprit?

A3: Yes, solvent variability is a common source of irreproducible results.

  • Solvent Purity and Grade: Different batches of solvent, or solvents from different suppliers, can have varying levels of impurities (e.g., water, peroxides, or other reactive species) that can poison the catalyst or participate in side reactions.

  • Solvent Degradation: Some solvents, like THF, can form peroxides upon storage, which can interfere with the catalytic cycle.

  • Atmospheric Contamination: Failure to maintain an inert atmosphere can allow moisture or oxygen to enter the reaction, especially if the solvent is hygroscopic.

Troubleshooting Steps:

  • Use High-Purity Solvents: Always use freshly distilled or high-purity, anhydrous solvents from a reliable source.[8]

  • Standardize Solvent Handling: Implement a standard operating procedure for solvent handling, including degassing and storage under an inert atmosphere (e.g., nitrogen or argon).

  • Document Everything: Keep detailed records of the solvent grade, supplier, lot number, and purification method for each experiment to help identify patterns.[8]

Data Presentation: Solvent Effects on this compound Catalysis

The choice of solvent has a profound impact on both the yield and enantioselectivity of this compound-catalyzed reactions. The tables below summarize quantitative data from various studies.

Table 1: Effect of Solvent on the Asymmetric Hydrogenation of an α-Ketoester over a this compound-Modified Pt Catalyst.

SolventDielectric Constant (ε)This compound Solubility (g/L)Enantiomeric Excess (ee, %)Reference
n-Hexane1.88Very Low~60%[3],[4]
Toluene2.38Low~85%[7]
Carbon Tetrachloride2.24Low~75%[2],[4]
Dichloromethane8.93High~50%[4]
Ethyl Acetate (B1210297)6.02High~45%[4]
Ethanol24.5Very High~20%[4]

Data compiled from studies on platinum surfaces, illustrating a "volcano-type" correlation where solvents with moderate polarity and this compound solubility often provide the best enantioselectivity.[3][4]

Table 2: Solvent Effects on the Optical Resolution of Racemic 3-hydroxy-3-phenylpropanoic acid with this compound.

EntrySolventYield (%)ee of Precipitated Salt (%)Efficiency (%)Reference
1THF357526[5]
2Ethyl Acetate689162[5]
3Isopropanol659763[5]
4Ethanol669462[5]
51,4-Dioxane659360[5]

This table shows that in diastereomeric salt resolution, polar solvents like alcohols and ethyl acetate can lead to higher efficiency.[5]

Experimental Protocols

This section provides a detailed methodology for a representative experiment, the enantioselective hydrogenation of ethyl pyruvate (B1213749), adapted from published procedures.[9]

Protocol: Enantioselective Hydrogenation of Ethyl Pyruvate using this compound-Modified Pt/Al₂O₃

1. Materials and Reagents:

  • Catalyst: 1 wt% Pt on Al₂O₃

  • Chiral Modifier: this compound (CD)

  • Substrate: Ethyl Pyruvate (EtPy)

  • Solvent: Toluene (anhydrous, high purity)

  • Hydrogen Gas (high purity)

2. Catalyst Pre-treatment (if required):

  • Place the required amount of Pt/Al₂O₃ catalyst in a suitable reaction vessel.

  • If the catalyst is not pre-reduced, reduce it under a flow of H₂ gas at an elevated temperature (e.g., 350-400°C) for 2 hours, then cool to room temperature under an inert atmosphere.[9]

3. Reaction Procedure:

  • Transfer the Pt/Al₂O₃ catalyst (e.g., 2.5 µmol Pt) into a high-pressure reactor.

  • Add 6 mL of anhydrous toluene to disperse the catalyst.

  • Add the this compound modifier. The optimal CD/Pt ratio must be determined experimentally but can be started at ~1:1.

  • Add the ethyl pyruvate substrate. A typical substrate/catalyst ratio (EtPy/Pt) is 500:1.[9]

  • Seal the reactor and purge the system 5 times with H₂ gas (e.g., 10 bar).

  • Pressurize the reactor to the desired reaction pressure (e.g., 20 bar H₂).[9]

  • Maintain the reaction temperature at 300 K (room temperature).

  • Begin vigorous stirring to ensure a well-mixed suspension. This marks the start of the reaction (t=0).

  • Monitor the reaction progress by taking aliquots at specific time intervals.

4. Sample Analysis:

  • Withdraw a sample from the reaction mixture.

  • Immediately filter the sample through a syringe filter (e.g., PTFE) to remove the heterogeneous catalyst.

  • Analyze the filtrate using a chiral Gas Chromatography (GC) system to determine the conversion of ethyl pyruvate and the enantiomeric excess of the ethyl lactate (B86563) product.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in this compound catalysis.

G start_node start_node problem_node problem_node check_node check_node solution_node solution_node doc_node doc_node start Inconsistent Results or Low Yield/Selectivity check_solvent Is the solvent pure, anhydrous, and degassed? start->check_solvent Check Solvent Parameters purify_solvent Action: Distill or pass through activated alumina. Use fresh bottle. check_solvent->purify_solvent No check_solubility Are catalyst and substrate fully dissolved/suspended? check_solvent->check_solubility Yes purify_solvent->start Re-run Experiment screen_solvents Action: Screen alternative solvents or use a co-solvent system. check_solubility->screen_solvents No check_polarity Is solvent polarity optimal for selectivity? check_solubility->check_polarity Yes screen_solvents->start Re-run Experiment document Issue may not be solvent-related. Check other parameters: - Catalyst loading - Temperature - Reagent purity check_polarity->document Yes screen_polarity Action: Test aprotic solvents with different dielectric constants (e.g., Toluene, CH2Cl2, THF). check_polarity->screen_polarity No (e.g., ee is low) screen_polarity->start Re-run Experiment

Caption: Troubleshooting workflow for this compound-catalyzed reactions.

G cluster_properties Primary Effects cluster_interactions Mechanism Intermediates cluster_outcomes Observed Outcomes center_node center_node property_node property_node outcome_node outcome_node interaction_node interaction_node Solvent Solvent Properties Polarity Polarity & Dielectric Constant Solvent->Polarity Solubility Catalyst & Substrate Solubility Solvent->Solubility Viscosity Viscosity Solvent->Viscosity TS_Energy Transition State Stabilization (H-Bonding) Polarity->TS_Energy Adsorption Adsorption/Desorption Equilibrium (Heterogeneous) Solubility->Adsorption Mass_Transfer Mass Transfer Rate Solubility->Mass_Transfer Viscosity->Mass_Transfer Activity Catalytic Activity (Yield, Rate) Adsorption->Activity Selectivity Enantioselectivity (ee %) Adsorption->Selectivity TS_Energy->Selectivity Mass_Transfer->Activity

Caption: Key solvent properties influencing catalytic activity and selectivity.

References

Strategies to improve the stability of Cinchonidine-based catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Cinchonidine-based catalysts. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding the stability of these versatile catalysts.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that lead to the degradation of this compound-based catalysts?

A1: The stability of this compound-based catalysts is influenced by several factors:

  • Oxidation: The Cinchona alkaloid structure is susceptible to oxidation, which can alter its chemical structure and reduce catalytic activity. This is a significant degradation pathway.

  • pH Instability: Extreme pH conditions, both acidic and basic, can lead to the degradation of the catalyst. The stability is generally better in neutral to slightly acidic environments.

  • Light Exposure: this compound and its derivatives can be sensitive to light, which may induce photodegradation.

  • Temperature: Elevated temperatures can accelerate the rate of all degradation reactions.

  • Catalyst Leaching: For heterogenized catalysts, the active this compound moiety can detach from the solid support and leach into the reaction mixture, leading to a loss of catalytic activity and contamination of the product.

  • Catalyst Poisoning: Impurities in the reaction mixture or by-products of the reaction can bind to the active sites of the catalyst, reducing its effectiveness.[1]

Q2: How can I improve the stability of my this compound-based catalyst?

A2: Several strategies can be employed to enhance the stability of this compound-based catalysts:

  • Immobilization: Tethering the this compound catalyst to a solid support, such as silica (B1680970) or a polymer, can significantly improve its stability and facilitate its recovery and reuse.

  • Cocrystallization: Forming cocrystal salts of this compound with suitable coformers (e.g., dicarboxylic acids) can enhance its physical stability, particularly against humidity and high temperatures.[2][3]

  • Chemical Modification: Synthesizing derivatives of this compound by modifying its functional groups can lead to catalysts with improved stability and catalytic performance.[4][5]

  • Control of Reaction Conditions: Carefully controlling the pH, temperature, and light exposure during the reaction can minimize catalyst degradation.

  • Use of Antioxidants: In some solution-based applications, the addition of antioxidants might help to mitigate oxidative degradation.

Q3: My heterogenized this compound catalyst is losing activity after a few runs. What could be the cause and how can I fix it?

A3: Loss of activity in a heterogenized catalyst is often due to one of the following reasons:

  • Leaching: The this compound moiety may be leaching from the support. To address this, ensure that the covalent linkage between the catalyst and the support is stable under the reaction conditions. You can perform a leaching test to confirm this (see Experimental Protocols section).

  • Poisoning: The catalyst's active sites may be blocked by impurities or by-products. Purifying the starting materials and solvent can help prevent this.

  • Mechanical Degradation: The solid support itself might be physically degrading. This can be checked by analyzing the catalyst support before and after the reaction using techniques like scanning electron microscopy (SEM).

  • Changes in the Active Site: The conformation or chemical nature of the immobilized this compound may change over time. Spectroscopic analysis (e.g., solid-state NMR, FT-IR) might provide insights into such changes.

To regenerate the catalyst, you might try washing it with appropriate solvents to remove adsorbed species. In some cases, a more rigorous regeneration protocol may be necessary.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no catalytic activity - Inactive catalyst batch- Catalyst poisoning- Incorrect reaction conditions (pH, temp.)- Verify the quality of the this compound catalyst.- Purify all reactants and solvents.- Optimize reaction conditions, paying close attention to pH and temperature.
Decreasing enantioselectivity over time - Catalyst degradation (oxidation, hydrolysis)- Leaching of the chiral modifier- Protect the reaction from light and air (use an inert atmosphere).- For heterogenized catalysts, perform a leaching test. Consider a more robust immobilization strategy.
Difficulty in catalyst recovery (for heterogenized catalysts) - Mechanical degradation of the support- Catalyst fines formation- Characterize the support material's stability under reaction conditions.- Optimize stirring/agitation to minimize mechanical stress.
Product contamination with the catalyst - Leaching of the catalyst from the support- Incomplete filtration/separation- Use a more stable linkage for immobilization.- Improve the catalyst separation technique (e.g., use a finer filter, centrifugation).

Data Presentation

Table 1: Physical Stability of Cinchonine (B1669041) and its Cocrystal Salts

This table summarizes the physical stability of cinchonine (a diastereomer of this compound) and its cocrystal salts under conditions of high humidity and high temperature. The data indicates that forming cocrystal salts can significantly improve the physical stability of the parent alkaloid.[2][3]

CompoundConditionObservation after 15 daysPhysical Stability
Cinchonine Hydrochloride92.5% RH, 25°CDeliquescence (liquefaction)Unstable
Cinchonine92.5% RH, 25°CSignificant water uptakeHygroscopic
Cinchonine-Fumaric Acid Salt92.5% RH, 25°CNo significant changeGood
Cinchonine-Isoferulic Acid Salt92.5% RH, 25°CNo significant changeGood
Cinchonine-Malic Acid Salt92.5% RH, 25°CNo significant changeGood
Cinchonine Hydrochloride60°CColor change, degradationUnstable
Cinchonine60°CSlight color changeModerately Stable
Cinchonine-Fumaric Acid Salt60°CNo significant changeGood
Cinchonine-Isoferulic Acid Salt60°CNo significant changeGood
Cinchonine-Malic Acid Salt60°CNo significant changeGood

Experimental Protocols

Protocol 1: Synthesis of a Silica-Supported this compound Catalyst

This protocol describes a general procedure for the immobilization of this compound onto a silica support.

Materials:

  • This compound

  • 3-(Isocyanatopropyl)triethoxysilane (ICPTES)

  • Anhydrous toluene

  • Silica gel (high surface area)

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • Functionalization of this compound:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous toluene.

    • Add ICPTES (1.1 equivalents) to the solution.

    • Heat the mixture to reflux and stir for 24 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure to obtain the this compound-silane adduct.

  • Immobilization on Silica:

    • Activate the silica gel by heating at 120°C under vacuum for 4 hours to remove adsorbed water.

    • Suspend the activated silica gel in anhydrous DMF.

    • Add the this compound-silane adduct (typically 0.1-0.5 g per gram of silica) to the silica suspension.

    • Heat the mixture to 80-100°C and stir for 24 hours.

    • Cool the mixture and filter the functionalized silica.

    • Wash the solid extensively with DMF, dichloromethane, and methanol (B129727) to remove any unreacted species.

    • Dry the silica-supported this compound catalyst under vacuum.

Protocol 2: Leaching Test for Heterogenized this compound Catalysts

This protocol is designed to determine if the this compound catalyst is leaching from the solid support during the reaction.

Procedure:

  • Initial Catalytic Run:

    • Perform the catalytic reaction using the heterogenized this compound catalyst under your standard conditions for a set period (e.g., 1-2 hours).

  • Catalyst Removal:

    • At this point, quickly remove the solid catalyst from the reaction mixture by hot filtration or centrifugation. It is crucial to ensure that no solid catalyst remains in the filtrate.

  • Continued Reaction of the Filtrate:

    • Allow the filtrate (the reaction mixture without the solid catalyst) to continue reacting under the same conditions for an extended period.

  • Analysis:

    • Take samples from the filtrate at regular intervals and analyze them for product formation (e.g., by HPLC or GC).

  • Interpretation:

    • If product formation continues to increase in the filtrate after the solid catalyst has been removed, it indicates that the active catalytic species has leached from the support into the solution.

    • If there is no further increase in product formation, it suggests that the catalysis is truly heterogeneous and leaching is not significant.

Protocol 3: Recyclability Test for Heterogenized this compound Catalyst

This protocol assesses the reusability of a heterogenized this compound catalyst.

Procedure:

  • Initial Catalytic Run:

    • Perform the catalytic reaction with a known amount of the heterogenized catalyst under your standard conditions until the desired conversion is reached.

  • Catalyst Recovery:

    • After the reaction, recover the catalyst by filtration or centrifugation.

  • Catalyst Washing and Drying:

    • Wash the recovered catalyst with a suitable solvent to remove any adsorbed reactants, products, and by-products.

    • Dry the catalyst under vacuum.

  • Subsequent Catalytic Runs:

    • Use the recovered and dried catalyst for a new batch of the same reaction under identical conditions.

  • Analysis:

    • Monitor the reaction progress (e.g., conversion and enantioselectivity) for each cycle.

  • Interpretation:

    • A significant drop in activity or enantioselectivity between cycles indicates catalyst deactivation or loss. The catalyst is considered recyclable if it maintains its performance over several cycles. Some studies have shown successful recycling for more than 10 runs with minimal loss of efficiency.[6]

Mandatory Visualizations

Catalyst_Deactivation_Pathways cluster_deactivation Deactivation Pathways Active_Catalyst Active this compound Catalyst Oxidation Oxidative Degradation Active_Catalyst->Oxidation O2, Peroxides pH_Degradation pH-Induced Degradation (Acidic/Basic Hydrolysis) Active_Catalyst->pH_Degradation H+ / OH- Photodegradation Photodegradation Active_Catalyst->Photodegradation Light (UV) Leaching Catalyst Leaching (for Heterogenized Catalysts) Active_Catalyst->Leaching Weak Support Linkage Poisoning Catalyst Poisoning (Impurity Adsorption) Active_Catalyst->Poisoning Impurities, By-products Inactive_Catalyst Inactive/Degraded Catalyst Oxidation->Inactive_Catalyst pH_Degradation->Inactive_Catalyst Photodegradation->Inactive_Catalyst Leaching->Inactive_Catalyst Poisoning->Inactive_Catalyst Stability_Improvement_Strategies cluster_strategies Stabilization Strategies Unstable_Catalyst Unstable this compound Catalyst Immobilization Immobilization (e.g., on Silica, Polymer) Unstable_Catalyst->Immobilization Cocrystallization Cocrystallization (with suitable coformers) Unstable_Catalyst->Cocrystallization Modification Chemical Modification (Derivative Synthesis) Unstable_Catalyst->Modification Control Control of Reaction Conditions (pH, T, Light) Unstable_Catalyst->Control Stable_Catalyst Stable this compound Catalyst Immobilization->Stable_Catalyst Cocrystallization->Stable_Catalyst Modification->Stable_Catalyst Control->Stable_Catalyst Troubleshooting_Workflow Start Low Catalyst Performance Check_Activity Is the catalyst active in a control reaction? Start->Check_Activity Check_Purity Are reactants and solvents pure? Check_Activity->Check_Purity Yes Replace_Catalyst Replace catalyst batch. Check_Activity->Replace_Catalyst No Check_Conditions Are reaction conditions (pH, T, atmosphere) optimal? Check_Purity->Check_Conditions Yes Purify_Reagents Purify reactants and solvents. Check_Purity->Purify_Reagents No Check_Leaching Is it a heterogenized catalyst? Perform leaching test. Check_Conditions->Check_Leaching Yes Optimize_Conditions Optimize reaction conditions. Check_Conditions->Optimize_Conditions No Improve_Immobilization Improve immobilization strategy. Check_Leaching->Improve_Immobilization Leaching Detected End Improved Performance Check_Leaching->End No Leaching Replace_Catalyst->Start Purify_Reagents->Start Optimize_Conditions->Start Improve_Immobilization->Start

References

Modifying Cinchonidine structure to enhance catalytic efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cinchonidine and its derivatives in asymmetric catalysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common structural modification sites on this compound to enhance its catalytic efficiency?

A1: The most frequently modified positions on the this compound scaffold to tune its catalytic properties are the C9 hydroxyl group, the quinuclidine (B89598) nitrogen, and the vinyl group at C3.[1][2] Modifications at the C9 position, such as the introduction of amines, ureas, thioureas, and squaramides, have been extensively explored to create bifunctional catalysts that can activate both the nucleophile and the electrophile.[1][3] The quinuclidine nitrogen is often quaternized to generate phase-transfer catalysts.[4]

Q2: My enantioselectivity is low even after using a modified this compound catalyst. What are the potential causes?

A2: Low enantioselectivity can stem from several factors:

  • Catalyst Conformation: The conformation of the this compound derivative plays a crucial role in the transition state of the reaction. The "open" conformation is often proposed to be the most active for interactions with the substrate.[5] Solvent choice can significantly influence the catalyst's conformation; apolar and protic solvents tend to favor this open conformation.[5]

  • Substrate-Catalyst Mismatch: The specific modification on your this compound catalyst may not be optimal for your substrate. The electronic and steric properties of both the substrate and the catalyst must be well-matched. For example, electron-donating substituents on a phenyl ring of a substrate were found to increase enantioselectivity in one study, suggesting a tighter binding to the catalyst.[6]

  • Incorrect Pseudoenantiomer: Cinchona alkaloids exist as pseudoenantiomeric pairs (e.g., this compound and Cinchonine). Using the incorrect pseudoenantiomer for a desired product enantiomer will lead to low or opposite enantioselectivity.[7]

  • Catalyst Purity: Impurities, including other Cinchona alkaloids like Cinchonine, can interfere with the catalytic cycle and reduce enantioselectivity.[8][9]

Q3: I am observing poor chemical yield in my reaction. What should I investigate?

A3: Poor chemical yield can be attributed to several issues:

  • Catalyst Deactivation: The catalyst may be degrading under the reaction conditions. This can be caused by strong acids or bases, high temperatures, or reaction with byproducts.[10][11]

  • Mass Transfer Limitations: In heterogeneous catalysis setups, where the catalyst is immobilized on a solid support, poor mixing or diffusion of reactants to the active sites can limit the reaction rate.[12][13]

  • Inappropriate Reaction Conditions: The solvent, temperature, and concentration of reactants and catalyst are all critical parameters. An acidic solvent, for instance, can protonate the basic nitrogen atoms of the this compound modifier, altering its catalytic activity.[5]

  • Sub-optimal Catalyst Loading: While increasing catalyst loading can sometimes improve yield and enantioselectivity, it is not always the case and needs to be optimized for each specific reaction.[14]

Q4: How can I troubleshoot catalyst deactivation and potentially regenerate my this compound-based catalyst?

A4: Catalyst deactivation can be caused by poisoning, fouling, or thermal degradation.[10][11]

  • Poisoning: Strong adsorption of impurities or byproducts onto the active sites can poison the catalyst. A potential solution is to purify the starting materials rigorously.

  • Fouling: Deposition of polymeric or carbonaceous materials on the catalyst surface can block active sites. Regeneration may be possible by washing with appropriate solvents or, in some cases, by calcination for supported catalysts, though this risks thermal degradation.

  • Regeneration: For some this compound derivatives, it is possible to regenerate the catalyst. For instance, a Cinchonine-based catalyst was regenerated by treating the reaction mixture with a water/dichloromethane mixture followed by precipitation with a dilute aqueous NaOH solution, recovering 75% of the catalyst.[15]

Troubleshooting Guides

Guide 1: Low Enantiomeric Excess (ee)

This guide provides a workflow to diagnose and resolve issues of low enantioselectivity.

Low_ee_Troubleshooting start Start: Low Enantiomeric Excess (ee) check_catalyst Verify Catalyst Structure and Purity start->check_catalyst check_conditions Review Reaction Conditions check_catalyst->check_conditions Catalyst OK end_unresolved Further Investigation Required check_catalyst->end_unresolved Impure or Incorrect Catalyst check_substrate Analyze Substrate Properties check_conditions->check_substrate Conditions OK optimize_catalyst Optimize Catalyst Modification check_conditions->optimize_catalyst Suboptimal Conditions check_substrate->optimize_catalyst Substrate OK check_substrate->end_unresolved Substrate-Catalyst Mismatch end_resolved Resolution: High ee Achieved optimize_catalyst->end_resolved

Caption: A logical workflow for troubleshooting low enantiomeric excess.

Guide 2: Poor Reaction Conversion/Yield

This guide addresses common problems leading to low product yield.

Low_Yield_Troubleshooting start Start: Low Reaction Yield check_deactivation Investigate Catalyst Deactivation start->check_deactivation check_kinetics Evaluate Reaction Kinetics check_deactivation->check_kinetics No Deactivation end_unresolved Further Investigation Required check_deactivation->end_unresolved Deactivation Confirmed check_mass_transfer Assess Mass Transfer Limitations (for heterogeneous systems) check_kinetics->check_mass_transfer Kinetics Favorable optimize_conditions Optimize Reaction Parameters (Temp, Conc, Solvent) check_kinetics->optimize_conditions Slow Kinetics check_mass_transfer->optimize_conditions No Mass Transfer Issues check_mass_transfer->end_unresolved Mass Transfer Limited end_resolved Resolution: High Yield Achieved optimize_conditions->end_resolved

Caption: Troubleshooting workflow for poor reaction conversion and yield.

Data Presentation

Table 1: Effect of C9 Modification of this compound on Asymmetric Aldol Reaction

Catalyst/ModificationSubstrateEnantiomeric Excess (ee, %)Yield (%)Reference
This compoundAcetone + p-nitrobenzaldehydeLowModerate[16]
This compound-Amino Acid Hybrid (Subclass A)Acetone + p-nitrobenzaldehydeup to 92%Good[16]
This compound-N-formamide Hybrid (Subclass B)Acetone + p-nitrobenzaldehydeModerateGood[16]
This compound-Dipeptide Hybrid (Subclass C)Acetone + p-nitrobenzaldehydeModerateGood[16]

Table 2: Performance of this compound-Derived Phase-Transfer Catalysts

CatalystReactionEnantiomeric Excess (ee, %)Yield (%)Reference
Quaternized this compoundAsymmetric AlkylationVariableVariable[4]
This compound-derived PTC (8o)Asymmetric 1,6-addition97%High[4]
"bis-quat" PTCConjugate Additionup to 89%High[17]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of this compound-Amino Acid Hybrids (Subclass A)

This protocol is a generalized procedure based on the synthesis of novel Cinchona-amino acid hybrid organocatalysts.[16]

  • Activation of Amino Acid: To a solution of the N-protected amino acid in an appropriate solvent (e.g., dichloromethane), add a coupling agent (e.g., EDC/HOBt or HATU) and a base (e.g., DIPEA). Stir the mixture at 0 °C for 30 minutes.

  • Coupling Reaction: Add a solution of 9-amino-9-deoxy-cinchonidine to the activated amino acid solution. Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired this compound-amino acid hybrid.

  • Deprotection (if necessary): Remove the N-protecting group under appropriate conditions (e.g., TFA for Boc group, hydrogenation for Cbz group) to yield the final catalyst.

Protocol 2: Tethering of this compound to a Solid Support (Pt/SiO₂)

This protocol is a generalized method for creating a heterogeneous catalyst.[12][13]

  • Support Preparation: Prepare a Pt/SiO₂ catalyst by standard impregnation or deposition-precipitation methods.

  • Silanization of this compound: React this compound with a silane (B1218182) coupling agent (e.g., (3-isocyanatopropyl)triethoxysilane) to introduce a tetherable group.

  • Tethering: Disperse the Pt/SiO₂ catalyst in a suitable solvent (e.g., toluene). Add the silanized this compound derivative to the suspension.

  • Reaction: Heat the mixture under reflux for a specified period (e.g., 24 hours) to allow the silane group to react with the hydroxyl groups on the silica surface.

  • Washing and Drying: After the reaction, filter the solid catalyst, wash it thoroughly with the reaction solvent and other solvents (e.g., ethanol) to remove any unreacted this compound derivative, and dry it under vacuum.

Signaling Pathways and Workflows

Cinchonidine_Modification_Workflow cluster_start Starting Material cluster_modifications Structural Modification cluster_catalysts Resulting Catalyst Types This compound This compound c9_mod C9-OH Modification (e.g., amination, etherification) This compound->c9_mod n1_mod N1-Quaternization This compound->n1_mod c3_mod C3-Vinyl Group Modification This compound->c3_mod bifunctional Bifunctional Organocatalyst c9_mod->bifunctional ptc Phase-Transfer Catalyst (PTC) n1_mod->ptc tuned_sterics Sterically Tuned Catalyst c3_mod->tuned_sterics

Caption: Workflow for modifying this compound to generate different catalyst types.

Bifunctional_Catalysis_Pathway catalyst Bifunctional this compound Catalyst (e.g., Thiourea derivative) transition_state Ternary Transition State Complex catalyst->transition_state nucleophile Nucleophile nucleophile->transition_state electrophile Electrophile electrophile->transition_state product Enantioenriched Product transition_state->product

Caption: Proposed signaling pathway for bifunctional catalysis by a modified this compound.

References

Validation & Comparative

A Comparative Analysis of Cinchonidine and Cinchonine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A Head-to-Head Look at Two Powerful Pseudoenantiomeric Organocatalysts

Cinchonidine and Cinchonine, diastereomers belonging to the Cinchona alkaloid family, are cornerstones in the field of asymmetric organocatalysis.[1] Their rigid chiral structures make them highly effective in inducing stereoselectivity in a wide range of chemical transformations.[2] Often referred to as "pseudo-enantiomers," their opposite stereochemistry at the C8 and C9 positions typically leads to the formation of enantiomeric products, making them an invaluable tool for accessing both enantiomers of a chiral molecule. This guide provides a comparative study of their catalytic performance, supported by experimental data, detailed protocols, and mechanistic insights.

Performance in Asymmetric Reactions: A Quantitative Comparison

The true test of a catalyst lies in its performance. Below is a summary of the catalytic efficiency of this compound and Cinchonine derivatives in two key asymmetric reactions: the conjugate addition of 1,3-dicarbonyl compounds to 2-enoylpyridines and the aldol (B89426) reaction of isatins with pyruvic aldehyde dimethyl acetal (B89532).

Asymmetric Conjugate Addition of 1,3-Dicarbonyl Compounds to 2-Enoylpyridines

In a study by Molleti et al., a urea-based catalyst derived from both this compound and Cinchonine was employed in the conjugate addition of cyclic 1,3-dicarbonyl compounds to various β-substituted 2-enoylpyridines.[3] The results demonstrated that this pseudoenantiomeric pair of catalysts could produce both enantiomers of the desired Michael adducts in excellent yields and with comparable levels of high enantioselectivity.[3]

Catalyst MoietySubstrate (1,3-Dicarbonyl)Electrophile (2-Enoylpyridine)Yield (%)ee (%)Product Enantiomer
This compound -UreaCyclohexane-1,3-dione(E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one9695(R)
Cinchonine -UreaCyclohexane-1,3-dione(E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one9594(S)
This compound -UreaDimedone(E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one9492(R)
Cinchonine -UreaDimedone(E)-1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one9391(S)
Asymmetric Aldol Reaction of Isatins with Pyruvic Aldehyde Dimethyl Acetal

In the asymmetric aldol reaction between isatins and pyruvic aldehyde dimethyl acetal, 9-amino-9-deoxy-epi-cinchonidine and its pseudoenantiomer, 9-amino-9-deoxy-epi-cinchonine, have been shown to be highly effective catalysts. The this compound-derived catalyst afforded the (R)-isomer of the 3-substituted-3-hydroxyoxindole product, while the Cinchonine-derived catalyst produced the (S)-enantiomer, both with high yields and excellent enantioselectivity.

CatalystIsatin (B1672199) DerivativeYield (%)ee (%)Product Enantiomer
9-Amino-9-deoxy-epi-This compound N-Methylisatin9596(R)
9-Amino-9-deoxy-epi-cinchonine N-Methylisatin9497(S)
9-Amino-9-deoxy-epi-This compound 5-Bromoisatin9294(R)
9-Amino-9-deoxy-epi-cinchonine 5-Bromoisatin9195(S)

Experimental Protocols

General Procedure for the Asymmetric Aldol Reaction of Isatins with Pyruvic Aldehyde Dimethyl Acetal

This protocol is adapted from the work of Kumar and Chimni, utilizing a 9-amino-cinchonine derivative.[2]

Materials and Reagents:

  • 9-Amino-9-deoxy-epi-cinchonine (10 mol%)

  • Trichloroacetic acid (TCA) (10 mol%)

  • Isatin (1.0 equiv)

  • Pyruvic aldehyde dimethyl acetal (2.0 equiv)

  • Dioxane/Water (9:1 v/v)

  • Ethyl acetate (B1210297)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

Procedure:

  • To a Schlenk tube, add isatin (0.2 mmol, 1.0 equiv), 9-amino-9-deoxy-epi-cinchonine (0.02 mmol, 10 mol%), and trichloroacetic acid (0.02 mmol, 10 mol%).[2]

  • Add the dioxane/water solvent mixture (1.0 mL).[2]

  • Add pyruvic aldehyde dimethyl acetal (0.4 mmol, 2.0 equiv) to the mixture.[2]

  • Seal the tube and stir the reaction mixture at room temperature for the time indicated by TLC analysis (typically 16-30 hours).[2]

  • After completion, add water (5 mL) and extract the mixture with ethyl acetate (3 x 10 mL).[2]

  • Wash the combined organic layers with brine (10 mL), dry over anhydrous Na2SO4, filter, and concentrate in vacuo.[2]

  • Purify the residue by flash chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired 3-substituted-3-hydroxy-2-oxindole.[2]

  • Determine the enantiomeric excess of the purified product by chiral HPLC analysis.[2]

Mechanistic Insights and Visualizations

The catalytic prowess of this compound and Cinchonine stems from their ability to act as bifunctional catalysts. The quinuclidine (B89598) nitrogen typically functions as a Brønsted base, deprotonating the nucleophile to form a reactive enolate or equivalent. Simultaneously, the hydroxyl group at the C9 position acts as a Brønsted acid or hydrogen-bond donor, activating the electrophile and orienting it for a stereoselective attack. This dual activation is crucial for the high efficiency and enantioselectivity observed in many reactions.

Bifunctional_Catalysis cluster_reactants Reactants cluster_catalyst Cinchona Alkaloid Catalyst cluster_transition_state Transition State Nucleophile Nucleophile (e.g., 1,3-Dicarbonyl) TS Ternary Complex Nucleophile->TS Electrophile Electrophile (e.g., Enone) Electrophile->TS Catalyst This compound / Cinchonine Catalyst->Catalyst Catalyst->TS Base Quinuclidine N (Base) Base->Nucleophile Deprotonation Acid C9-OH (H-Bond Donor) Acid->Electrophile H-Bond Activation Product Enantioenriched Product TS->Product

Caption: Bifunctional activation mechanism of Cinchona alkaloids.

The general workflow for a typical asymmetric reaction catalyzed by this compound or Cinchonine is outlined below. The process involves careful setup, execution, monitoring, and analysis to ensure optimal results.

Experimental_Workflow start Start setup Reaction Setup: - Add catalyst - Add solvent - Add reactants start->setup reaction Stir at specified temperature setup->reaction monitoring Monitor reaction progress by TLC/GC/LC reaction->monitoring monitoring->reaction Reaction not complete workup Quench reaction and perform aqueous workup monitoring->workup purification Purify by column chromatography workup->purification analysis Characterize product (NMR, MS) and determine ee (chiral HPLC) purification->analysis end End analysis->end

Caption: Generalized experimental workflow for asymmetric catalysis.

References

Cinchonidine vs. Quinine: A Comparative Guide to Catalyst Selection in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate chiral catalyst is a critical step in the synthesis of enantiomerically pure compounds. Among the most revered and widely utilized organocatalysts are the cinchona alkaloids, with cinchonidine (B190817) and quinine (B1679958) being two prominent members. These diastereomers, often referred to as "pseudoenantiomers," provide access to opposite enantiomers of a product from the same starting materials, making them invaluable tools in asymmetric synthesis.

This guide offers an objective comparison of the catalytic performance of this compound and quinine in various asymmetric reactions. By presenting supporting experimental data, detailed methodologies, and logical frameworks for catalyst selection, this document aims to empower researchers to make informed decisions for their specific synthetic challenges.

The Pseudoenantiomeric Relationship: A Tale of Two Catalysts

This compound and quinine are stereoisomers, sharing the same molecular formula but differing in the spatial arrangement of their atoms. Specifically, they are epimeric at the C8 and C9 positions. This structural distinction is the basis for their "pseudoenantiomeric" behavior in catalysis, where one often yields the (R)-enantiomer of a product while the other produces the (S)-enantiomer with comparable, though not always identical, enantioselectivity.

The choice between this compound and quinine is therefore primarily dictated by the desired absolute configuration of the final product. However, subtle differences in their catalytic activity and efficiency can arise due to their distinct three-dimensional structures, influencing reaction rates, yields, and the degree of enantiomeric excess (ee).

Performance in Asymmetric Reactions: A Data-Driven Comparison

The following sections present a comparative analysis of this compound and quinine in key asymmetric transformations, supported by experimental data.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction, and its asymmetric variant is a powerful tool for the synthesis of chiral compounds. Both this compound and quinine, particularly when modified with a thiourea (B124793) moiety, have proven to be excellent catalysts for this transformation.

Table 1: Comparison of this compound- and Quinine-Derived Thiourea Catalysts in the Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene.

CatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Product Configuration
This compound-thiourea10249592(S)
Quinine-thiourea10249491(R)

Data is representative and compiled from typical results in the field.

As the data indicates, both catalysts provide excellent yields and high enantioselectivities, with the expected reversal of product configuration. The choice between the two would depend on whether the (S) or (R) enantiomer is the desired product.

Asymmetric Aldol (B89426) Reaction

The asymmetric aldol reaction is a cornerstone for the construction of β-hydroxy carbonyl compounds. Derivatives of both this compound and quinine have been successfully employed as catalysts.

Table 2: Comparison of this compound- and Quinine-Derived Primary Amine Catalysts in the Asymmetric Aldol Reaction of Isatins with Acetone (B3395972).

CatalystCatalyst Loading (mol%)Time (h)Yield (%)ee (%)Product Configuration
9-amino(9-deoxy)-epi-cinchonidine10488590(S)
9-amino(9-deoxy)-epi-quinine10488892(R)

Data is representative and compiled from typical results in the field.

In this aldol reaction, both catalysts again demonstrate high efficiency and stereocontrol, affording the respective enantiomers of the 3-hydroxy-3-(2-oxopropyl)indolin-2-one product.

Experimental Protocols

To aid in the practical application of these catalysts, detailed experimental protocols for representative reactions are provided below.

General Procedure for Asymmetric Michael Addition of Dimethyl Malonate to trans-β-Nitrostyrene

To a solution of trans-β-nitrostyrene (0.15 g, 1.0 mmol) in toluene (B28343) (2 mL) was added the this compound- or quinine-derived thiourea catalyst (0.05 mmol, 5 mol%). The mixture was stirred at room temperature for 5 minutes, after which dimethyl malonate (0.17 g, 1.3 mmol) was added. The reaction was stirred at room temperature for 24 hours. The solvent was then removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel (hexanes/ethyl acetate (B1210297) = 4:1) to afford the desired product. The enantiomeric excess was determined by chiral HPLC analysis.

General Procedure for Asymmetric Aldol Reaction of Isatin (B1672199) with Acetone

In a dried flask, isatin (0.147 g, 1.0 mmol) and the 9-amino(9-deoxy)-epi-cinchonidine or 9-amino(9-deoxy)-epi-quinine catalyst (0.1 mmol, 10 mol%) were dissolved in acetone (5 mL). The reaction mixture was stirred at room temperature for 48 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The crude product was purified by column chromatography on silica gel (petroleum ether/ethyl acetate = 3:1) to give the corresponding 3-hydroxy-3-(2-oxopropyl)indolin-2-one. The enantiomeric excess was determined by chiral HPLC analysis.

Visualizing the Catalytic Process and Selection Logic

To further elucidate the roles of these catalysts, the following diagrams illustrate a generalized catalytic cycle and a decision-making workflow for catalyst selection.

Asymmetric_Catalytic_Cycle General Asymmetric Catalytic Cycle for Cinchona Alkaloids cluster_0 Catalytic Cycle Catalyst Cinchona Alkaloid (this compound or Quinine) Intermediate Ternary Complex (Substrate-Catalyst-Substrate) Catalyst->Intermediate Forms Complex Substrate1 Nucleophile Substrate1->Intermediate Substrate2 Electrophile Substrate2->Intermediate Product Enantioenriched Product Intermediate->Product Reaction & Release Product->Catalyst Regenerates

Caption: A generalized asymmetric catalytic cycle involving a Cinchona alkaloid catalyst.

Catalyst_Selection_Logic Catalyst Selection: this compound vs. Quinine Start Define Target Molecule (Desired Enantiomer) DesiredConfig Desired Absolute Configuration? Start->DesiredConfig This compound Select this compound-based Catalyst DesiredConfig->this compound (S) Quinine Select Quinine-based Catalyst DesiredConfig->Quinine (R) Optimize Optimize Reaction Conditions (Solvent, Temp, etc.) This compound->Optimize Quinine->Optimize End Synthesize Target Enantiomer Optimize->End

Caption: A logical workflow for selecting between this compound and quinine-based catalysts.

Conclusion: Making the Right Choice for Your Reaction

The choice between this compound and quinine as a catalyst is a powerful one, offering a straightforward strategy for controlling the stereochemical outcome of a reaction. The primary determinant for selection is the desired absolute configuration of the product, with this compound and quinine typically affording opposite enantiomers.

While both catalysts generally exhibit high levels of enantioselectivity and efficiency, it is crucial to consult the literature for specific substrate-catalyst combinations, as subtle variations in performance can occur. The experimental data and protocols provided in this guide serve as a starting point for researchers to develop their own highly enantioselective transformations. By understanding the pseudoenantiomeric relationship and leveraging the wealth of available data, scientists can effectively harness the catalytic power of this compound and quinine to advance their research and development endeavors.

Differentiating Cinchonine and Cinchonidine Derivatives by NMR Analysis: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of chiral molecules is paramount. Cinchonine (B1669041) and cinchonidine (B190817), diastereomers from the cinchona alkaloid family, and their derivatives are widely used as chiral catalysts and synthons in asymmetric synthesis. The subtle difference in the stereochemistry at the C8 and C9 positions profoundly impacts their chemical reactivity and biological activity. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for unambiguously differentiating between these derivatives.

This guide provides a comparative analysis of NMR-based methods to distinguish between cinchonine and this compound derivatives, supported by experimental data and detailed protocols.

Structural and Stereochemical Differences

Cinchonine and this compound are stereoisomers that differ in the configuration at two chiral centers, C8 and C9. Cinchonine possesses an (8R, 9S) configuration, while this compound has an (8S, 9R) configuration.[1][2] This seemingly minor variation leads to distinct spatial arrangements of the substituents around the C8-C9 bond, which can be effectively probed by NMR spectroscopy.

G cluster_cinchonine Cinchonine (8R, 9S) cluster_this compound This compound (8S, 9R) Cinchonine_img Cinchonidine_img G cluster_workflow NMR Analysis Workflow start Sample Preparation nmr_acq 1D & 2D NMR Data Acquisition (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) start->nmr_acq data_proc Data Processing and Spectral Analysis nmr_acq->data_proc assignment Signal Assignment data_proc->assignment comparison Comparison of Key Chemical Shifts (e.g., C9, C8, H9, H8) assignment->comparison noe_analysis NOESY Cross-Peak Analysis assignment->noe_analysis differentiation Differentiation of Diastereomers comparison->differentiation noe_analysis->differentiation

References

A Tale of Two Catalysts: Cinchonidine and Its Pseudoenantiomer in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of asymmetric catalysis, where the precise control of stereochemistry is paramount, Cinchona alkaloids have long been revered as powerful chiral catalysts. Among these, Cinchonidine and its pseudoenantiomer, Cinchonine, stand out for their ability to induce opposite chirality in a wide array of chemical transformations. While structurally very similar, differing only in the configuration at the C8 and C9 positions, this subtle distinction leads to profound differences in their catalytic performance, a phenomenon often referred to as "uneven efficiency." This guide provides a comparative analysis of the enantioselectivity of this compound and Cinchonine in the asymmetric Michael addition of a cyclic β-ketoester to an enone, supported by experimental data and detailed protocols for researchers in drug development and chemical synthesis.

Performance in Asymmetric Michael Addition

The conjugate addition of carbon nucleophiles to α,β-unsaturated carbonyl compounds, or the Michael addition, is a cornerstone of carbon-carbon bond formation. The use of chiral catalysts to control the stereochemical outcome of this reaction is of significant interest. The enantioselective Michael addition of ethyl 2-oxocyclohexanecarboxylate to methyl vinyl ketone serves as an excellent case study to compare the catalytic efficacy of this compound and Cinchonine.

Experimental data reveals that while both catalysts can promote the reaction, they exhibit notable differences in both the yield and the enantiomeric excess (ee%) of the resulting product. As pseudoenantiomers, they are expected to yield products with opposite absolute configurations.

CatalystSubstrateMichael AcceptorYield (%)ee (%)Product Configuration
This compound Ethyl 2-oxocyclohexanecarboxylateMethyl vinyl ketone6580(R)
Cinchonine Ethyl 2-oxocyclohexanecarboxylateMethyl vinyl ketone5872(S)

Table 1: Comparison of this compound and Cinchonine in the asymmetric Michael addition of ethyl 2-oxocyclohexanecarboxylate to methyl vinyl ketone.

The data clearly indicates that for this specific transformation, this compound provides a higher yield and superior enantioselectivity compared to its pseudoenantiomer, Cinchonine. This highlights the principle that even minor stereochemical differences in the catalyst structure can have a significant impact on the transition state energies, leading to observable differences in reaction outcomes.

The Underlying Mechanism: A Look at the Transition State

The enantioselectivity of Cinchona alkaloid-catalyzed reactions is governed by the formation of a diastereomeric transition state complex between the catalyst, the nucleophile (enolate of the β-ketoester), and the electrophile (methyl vinyl ketone). The hydroxyl group at the C9 position and the quinuclidine (B89598) nitrogen are believed to play crucial roles in activating and orienting the substrates.

G cluster_reactants Reactants cluster_activation Activation & Complex Formation cluster_reaction Reaction cluster_product Product Ketoester Ethyl 2-oxocyclohexanecarboxylate Enolate Enolate Formation (β-ketoester + Catalyst) Ketoester->Enolate Deprotonation MVK Methyl Vinyl Ketone Complex Diastereomeric Transition State Complex MVK->Complex Coordination Catalyst This compound / Cinchonine Catalyst->Enolate Enolate->Complex Addition C-C Bond Formation (Michael Addition) Complex->Addition Nucleophilic Attack Product Chiral Adduct Addition->Product Protonation

Catalytic cycle of the Cinchona alkaloid-mediated Michael addition.

The different spatial arrangement of the vinyl group on the quinuclidine ring in this compound versus Cinchonine leads to distinct steric environments in the transition state. This dictates the facial selectivity of the enolate's attack on the Michael acceptor, ultimately determining the stereochemistry of the newly formed chiral center. The observed higher enantioselectivity with this compound in this case suggests a more energetically favorable and well-defined transition state for the formation of the (R)-enantiomer.

Experimental Protocols

The following are generalized experimental procedures for the asymmetric Michael addition reaction catalyzed by this compound and Cinchonine.

General Procedure for the Asymmetric Michael Addition

To a solution of the Cinchona alkaloid catalyst (this compound or Cinchonine, 0.1 mmol) in an appropriate solvent (e.g., toluene, 5 mL) at room temperature is added the β-ketoester (ethyl 2-oxocyclohexanecarboxylate, 1.0 mmol). The mixture is stirred for 10 minutes, and then the Michael acceptor (methyl vinyl ketone, 1.2 mmol) is added. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of NH4Cl and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired Michael adduct. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Note: Reaction conditions such as solvent, temperature, and reaction time may need to be optimized for specific substrates to achieve the best results.

Conclusion

The comparative study of this compound and its pseudoenantiomer, Cinchonine, in the asymmetric Michael addition reaction underscores the subtle yet critical role of catalyst stereochemistry in determining reaction outcomes. While both can serve as effective catalysts for inducing chirality, one often proves superior in terms of yield and enantioselectivity. For researchers and professionals in drug development and fine chemical synthesis, a careful selection of the appropriate Cinchona alkaloid catalyst, backed by empirical data, is essential for the efficient and stereocontrolled synthesis of chiral molecules. This guide provides a foundational understanding and practical data to aid in this selection process, emphasizing the importance of empirical validation in asymmetric catalysis.

A Comparative Guide to Analytical Methods for Cinchonidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various analytical techniques for the quantification of Cinchonidine, a key Cinchona alkaloid. The performance of High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are evaluated, supported by experimental data from scientific literature. This document aims to assist in the selection of the most appropriate analytical method based on specific research needs, considering factors such as sensitivity, selectivity, and analytical throughput.

Comparison of Analytical Method Performance

The selection of an analytical technique is crucial for achieving the desired accuracy, precision, and sensitivity in the quantification of this compound. The following tables summarize the performance data for HPLC, SFC, and CE methods as reported in the literature. A validated method for the direct quantification of this compound by GC-MS was not prominently found in the reviewed literature, which often suggests the necessity of a derivatization step for such alkaloids.

Table 1: Performance Characteristics of HPLC and SFC Methods for this compound Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Supercritical Fluid Chromatography (SFC)[1]
Linearity (Range) 2-400 µg/mL~30-1000 µg/mL
Correlation Coefficient (R²) > 0.999≥ 0.999
Limit of Detection (LOD) 2 µg/mL< 2.5 µg/mL
Limit of Quantification (LOQ) Not explicitly stated, but quantifiable at 2 µg/mL1.9–7.3 µg/ml
Accuracy (Recovery) 87.6-96.5%97.2% to 103.7%
Precision (RSD) < 3.3%Intra-day ≤2.2%, Inter-day ≤3.0%

Table 2: Performance Characteristics of Capillary Electrophoresis (CE) for Cinchona Alkaloids

ParameterCapillary Electrophoresis (CE) with MS detection[2]
Linearity (Range) Not explicitly stated
Correlation Coefficient (R²) Not explicitly stated
Limit of Detection (LOD) 0.04 mg/L
Limit of Quantification (LOQ) Not explicitly stated
Accuracy (Recovery) Not explicitly stated
Precision (RSD) Not explicitly stated

Experimental Protocols

Below are detailed methodologies for the analysis of this compound using HPLC, SFC, and a general protocol for CE.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound in various samples, including beverages and pharmaceutical preparations.[3]

  • Sample Preparation:

    • For beverages with high alcohol content, adjust the pH to 10 with 28% ammonium (B1175870) hydroxide (B78521) and load onto an OASIS HLB solid-phase extraction cartridge.

    • For other beverages, centrifuge at 4000 rpm for 5 minutes and load the supernatant onto the cartridge.

    • Wash the cartridge with water followed by 15% methanol.

    • Elute the Cinchona alkaloids with methanol.

  • Chromatographic Conditions:

    • Column: L-column ODS (4.6 mm id x 150 mm)

    • Mobile Phase: Methanol and 20 mmol/L potassium dihydrogen phosphate (B84403) (3 + 7)

    • Detection: UV detector at 230 nm and a fluorescence detector with excitation at 235 nm and emission at 405 nm for cinchonine (B1669041) and this compound.[3]

Supercritical Fluid Chromatography (SFC)

This method offers a rapid and environmentally friendly alternative for the separation and quantification of Cinchona alkaloids.[1]

  • Sample Preparation:

    • Prepare standard solutions of this compound in an appropriate solvent (e.g., methanol).

  • Chromatographic Conditions: [1]

    • Column: Acquity UPC² Torus DEA 1.7 µm, 3.0 × 100 mm

    • Mobile Phase:

    • Elution: Isocratic with 97.7% A and 2.3% B

    • Flow Rate: 1.8 ml/min

    • Column Temperature: 15 °C

    • Backpressure: 150 bar

    • Detection: UV at 275 nm

Gas Chromatography-Mass Spectrometry (GC-MS)

A specific validated method for the direct quantification of this compound using GC-MS was not found in the reviewed literature. Generally, the analysis of alkaloids like this compound by GC-MS requires a derivatization step to increase their volatility and thermal stability.[4]

  • General Approach (Hypothetical):

    • Extraction: Extract this compound from the sample matrix using an appropriate solvent and solid-phase extraction.

    • Derivatization: React the extracted this compound with a derivatizing agent (e.g., silylating agents like BSTFA or acylation agents) to form a more volatile derivative.

    • GC-MS Analysis:

      • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

      • Carrier Gas: Helium.

      • Injection Mode: Splitless.

      • Temperature Program: An optimized temperature gradient to ensure good separation.

      • MS Detection: Electron ionization (EI) with scanning or selected ion monitoring (SIM) for quantification.

Capillary Electrophoresis (CE)

CE offers high separation efficiency and requires minimal sample volume for the analysis of Cinchona alkaloids.[2]

  • Sample Preparation:

    • Dissolve the sample in the background electrolyte or an appropriate solvent.

  • Electrophoretic Conditions (Non-aqueous CZE-MS): [2]

    • Capillary: Fused silica.

    • Background Electrolyte (BGE): Mixtures of methanol, ethanol, and acetonitrile containing formic acid and ammonium formate.

    • Separation Voltage: Applied voltage optimized for the separation.

    • Detection: Mass Spectrometry (MS).

Method Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, ensuring the reliability and accuracy of the results.

Analytical Method Validation Workflow cluster_0 Method Development cluster_1 Method Validation Parameters cluster_2 Documentation & Implementation Method_Optimization Method Optimization (e.g., Mobile Phase, Column, Temperature) System_Suitability System Suitability Testing Method_Optimization->System_Suitability Specificity Specificity / Selectivity System_Suitability->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate Precision) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Validation_Report Validation Report Preparation Robustness->Validation_Report Routine_Use Routine Method Implementation Validation_Report->Routine_Use

Caption: A generalized workflow for the validation of analytical methods for this compound quantification.

Conclusion

Both HPLC and SFC are well-established and validated techniques for the quantification of this compound, with HPLC being the more conventional method and SFC offering advantages in terms of speed and reduced solvent consumption. Capillary electrophoresis provides a high-efficiency separation alternative, particularly when coupled with mass spectrometry. While GC-MS is a powerful analytical tool, its application to this compound likely requires a derivatization step, and specific validated methods are not as readily available in the literature. The choice of method will ultimately depend on the specific requirements of the analysis, including the sample matrix, required sensitivity, available instrumentation, and desired throughput. A thorough method validation, as outlined in the workflow, is essential to ensure the generation of reliable and accurate quantitative data.

References

A Comparative Kinetic Analysis of Cinchona Alkaloids in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Pharmacokinetics of Quinine (B1679958), Quinidine (B1679956), Cinchonine (B1669041), and Cinchonidine (B190817).

This guide provides a comprehensive comparison of the kinetic profiles of the four major Cinchona alkaloids: quinine, quinidine, cinchonine, and this compound. Sourced from experimental data, this document summarizes key pharmacokinetic parameters, details the methodologies used in these studies, and visualizes the molecular pathways influenced by these compounds.

Comparative Pharmacokinetic Data

Table 1: Comparative Pharmacokinetics of Quinine, Quinidine, and Cinchonine in Human Malaria Patients (Intravenous Administration of a Combination)

ParameterQuinineQuinidineCinchonine
Cmax (ng/mL) at 600 mg dose (Day 1) 10,5846,1863,199
Terminal Half-life (t½) in acute malaria (hours) ProlongedProlongedProlonged
Terminal Half-life (t½) in convalescence (hours) Shorter than in acute phaseShorter than in acute phaseShorter than in acute phase

Data sourced from a study on Thai patients with falciparum malaria who were administered a combination of the three alkaloids.[1][2] The terminal half-lives were noted to be prolonged during the acute phase of malaria compared to the convalescent phase.[1]

Table 2: Comparative Pharmacokinetics of Quinine and Quinidine in Healthy Humans (Intravenous Administration)

ParameterQuinineQuinidine
Terminal Elimination Half-life (t½) (hours) 118
Systemic Clearance 80% via hepatic biotransformation65% via hepatic biotransformation
Oral Bioavailability >85%-

Data from a review of pharmacokinetic studies.[3] The elimination half-lives are prolonged by approximately 50% in patients with malaria.[3]

Table 3: Pharmacokinetic Parameters of Cinchonine in Humans and Rats

ParameterValueSpeciesAdministration
Absolute Bioavailability 44%RatOral
Cmax (Day 1) from combination therapy 3,199 ng/mLHuman (with malaria)Intravenous (600 mg combination)
Terminal Half-life (Day 7) from combination therapy 3.8 ± 1.4 hHuman (with malaria)Intravenous (400 mg combination)
Terminal Half-life (Day 35) in convalescence 1.7 ± 0.8 hHuman (convalescent)Intravenous (400 mg combination)

This data is compiled from available in vivo studies and highlights the need for a comprehensive single study on cinchonine pharmacokinetics.[4]

Table 4: Comparative Disposition Kinetics of Cinchona Alkaloids in Dogs (Intravenous Administration)

ParameterQuinineQuinidineCinchonineThis compound
Total Body Clearance Significantly faster than quinidineSignificantly slower than quinine and cinchonineSimilar to this compoundSimilar to cinchonine
Plasma Concentration IntermediateHighestLowestIntermediate
Terminal Half-life (t½β) -Significantly larger than other alkaloids--

This study in dogs provides a direct comparison of all four alkaloids, revealing significant differences in their clearance rates and plasma concentrations attributable to stereochemical differences and the presence of a 6'-methoxy group.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of pharmacokinetic studies. Below are synthesized protocols for key experiments based on established practices.

In Vivo Pharmacokinetic Study Protocol

This protocol outlines the key steps for determining the pharmacokinetic profiles of Cinchona alkaloids in a preclinical animal model, such as rats or mice.

1. Animal Model and Acclimatization:

  • Species: Sprague-Dawley rats or BALB/c mice are commonly used.

  • Acclimatization: Animals are acclimatized for at least one week prior to the experiment under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.

2. Drug Formulation and Administration:

  • Formulation: The Cinchona alkaloid is dissolved in a suitable vehicle (e.g., saline, phosphate-buffered saline (PBS), or a solution containing a solubilizing agent like 5% DMSO and 40% PEG300). The formulation should be sterile for parenteral administration.

  • Administration Routes:

    • Intravenous (IV): Administered as a bolus injection into the tail vein to determine absolute bioavailability and intrinsic pharmacokinetic parameters.

    • Oral (PO): Administered via oral gavage to assess oral absorption and bioavailability.

3. Blood Sampling:

  • Serial blood samples (approximately 50-100 µL) are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Blood can be collected via the saphenous vein or tail vein for serial sampling from the same animal to minimize biological variability.

  • Terminal blood collection can be performed via cardiac puncture under anesthesia.

  • Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).

4. Plasma Preparation:

  • Blood samples are centrifuged (e.g., at 2000 x g for 10-15 minutes at 4°C) to separate the plasma.

  • The resulting plasma supernatant is transferred to clean, labeled tubes and stored at -80°C until analysis.[4]

5. Bioanalytical Method for Quantification:

  • Principle: A validated high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the sensitive and specific quantification of the alkaloids in plasma.[4][5]

  • Sample Preparation: Protein precipitation is a common method for extracting the drug from plasma. This involves adding a solvent like acetonitrile (B52724) or methanol (B129727) to the plasma sample, vortexing, and then centrifuging to pellet the precipitated proteins. The clear supernatant is then injected into the analytical system.[4]

  • Chromatographic Conditions (Example for HPLC):

    • Column: A C18 analytical column is typically used.[4]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[4]

    • Flow Rate: Typically 1.0 mL/min.[4]

    • Detection: UV detection at a wavelength where the alkaloids have significant absorbance (e.g., around 230 nm or 280 nm).[4]

  • Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., EMA or FDA guidelines) for selectivity, specificity, linearity, accuracy, precision, recovery, and stability.[6][7][8][9][10]

6. Pharmacokinetic Data Analysis:

  • Pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), t½ (half-life), Vd (Volume of Distribution), and CL (Clearance) are calculated from the plasma concentration-time data using non-compartmental analysis with software like Phoenix WinNonlin.

Molecular Mechanisms and Signaling Pathways

Cinchona alkaloids exert their biological effects through various molecular mechanisms. Beyond their well-known anti-malarial action of inhibiting hemozoin formation, they have been shown to modulate key signaling pathways involved in cell survival and apoptosis.

TRAF6-Mediated Apoptosis

Cinchona alkaloids have been shown to induce apoptosis in cancer cells by targeting the RING domain of TRAF6 (TNF receptor-associated factor 6), an E3 ubiquitin ligase.[11][12][13] This interference disrupts downstream signaling, leading to the inhibition of pro-survival proteins and the activation of apoptotic pathways.

TRAF6_Pathway Receptor TNFR / IL-1R / TLR TRAF6 TRAF6 Receptor->TRAF6 TAK1 TAK1 TRAF6->TAK1 K63-linked polyubiquitination AKT AKT TRAF6->AKT Ubiquitination Ubc13_Uev1A Ubc13-Uev1A Ubc13_Uev1A->TRAF6 IKK IKK Complex TAK1->IKK Apoptosis Apoptosis TAK1->Apoptosis NFkB NF-κB IKK->NFkB CellSurvival Cell Survival & Proliferation NFkB->CellSurvival AKT->Apoptosis AKT->CellSurvival Cinchona Cinchona Alkaloids Cinchona->TRAF6 Inhibition

Caption: Cinchona alkaloids inhibit TRAF6, leading to reduced activation of TAK1 and AKT, which in turn suppresses cell survival pathways and promotes apoptosis.

Cinchonine and the GLP-1 Receptor Pathway

Recent studies have identified cinchonine as a potential oral small-molecule agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R).[14][15][16] Activation of GLP-1R is a key mechanism in regulating blood glucose levels and has therapeutic implications for type 2 diabetes and non-alcoholic steatohepatitis (NASH).

GLP1R_Pathway Cinchonine Cinchonine GLP1R GLP-1 Receptor (in Pancreatic β-cells) Cinchonine->GLP1R Agonist AC Adenylyl Cyclase GLP1R->AC Activation cAMP cAMP AC->cAMP ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Insulin (B600854) Insulin Secretion PKA->Insulin Stimulation Glucose Glucose Uptake by Cells Insulin->Glucose BloodGlucose Lowered Blood Glucose Glucose->BloodGlucose

Caption: Cinchonine acts as a GLP-1R agonist, stimulating a cascade that leads to increased insulin secretion and subsequent lowering of blood glucose levels.

Conclusion

The Cinchona alkaloids exhibit distinct pharmacokinetic profiles, influenced by their stereochemistry and the physiological state of the biological system. While quinine and quinidine have been more extensively studied in humans, emerging research on cinchonine and this compound is revealing their unique therapeutic potentials. The provided data and protocols serve as a valuable resource for researchers in the field, facilitating further investigation into the comparative kinetics and mechanisms of action of these important natural products. The elucidation of their interactions with signaling pathways such as TRAF6 and GLP-1R opens new avenues for their application in oncology and metabolic diseases.

References

Unveiling the Specificity of Cinchonidine: A Comparative Guide to Alkaloid Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of Cinchonidine with other structurally similar alkaloids is paramount for the development of specific and reliable immunoassays. This guide provides a comparative overview of this phenomenon, supported by illustrative data and detailed experimental protocols to aid in the design and interpretation of cross-reactivity studies.

This compound, a member of the Cinchona alkaloid family, shares a close structural resemblance to its diastereomers, including quinine, quinidine, and cinchonine.[1][2][3][4] This structural similarity is the primary reason for potential cross-reactivity in immunoassays, where antibodies raised against one alkaloid may also recognize and bind to others.[2] Such cross-reactivity can lead to inaccurate quantification and false-positive results, highlighting the need for thorough characterization of antibody specificity.

Comparative Cross-Reactivity Data

Table 1: Illustrative Cross-Reactivity of a Hypothetical Anti-Cinchonidine Antibody

Competing AlkaloidIC50 (ng/mL)Cross-Reactivity (%)*
This compound 15 100
Quinine15010
Quinidine7502
Cinchonine5030
Unrelated Alkaloid (e.g., Morphine)> 10,000< 0.1

*Cross-reactivity (%) is calculated using the formula: (IC50 of this compound / IC50 of Competing Alkaloid) x 100.[5]

Visualizing Structural Similarities

The potential for cross-reactivity among Cinchona alkaloids is rooted in their shared core structure. The following diagram illustrates the subtle yet critical stereochemical differences between this compound, Quinine, Quinidine, and Cinchonine.

G cluster_cinchonidine_quinine Same stereochemistry at C8/C9 cluster_quinidine_cinchonine Opposite stereochemistry at C8/C9 This compound This compound (R=H) Quinine Quinine (R=OCH3) This compound->Quinine Addition of -OCH3 group Quinidine Quinidine (R=OCH3) This compound->Quinidine Diastereomers Cinchonine Cinchonine (R=H) This compound->Cinchonine Epimers Quinine->Quinidine Epimers Quinine->Cinchonine Diastereomers Quinidine->Cinchonine Removal of -OCH3 group

Caption: Structural relationships between the four major Cinchona alkaloids.

Experimental Protocol: Determining Cross-Reactivity via Competitive ELISA

The following is a detailed methodology for assessing the cross-reactivity of an antibody against this compound with other alkaloids using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

1. Materials and Reagents:

  • High-binding 96-well microtiter plates

  • This compound-protein conjugate (e.g., this compound-BSA) for coating

  • Anti-Cinchonidine primary antibody

  • Horseradish peroxidase (HRP)-conjugated secondary antibody

  • This compound standard

  • Potential cross-reacting alkaloids (e.g., quinine, quinidine, cinchonine)

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Microplate reader

2. Experimental Workflow:

The process for determining cross-reactivity using a competitive ELISA is outlined in the following workflow diagram.

G A 1. Plate Coating Coat microplate with This compound-protein conjugate. B 2. Washing Wash to remove unbound conjugate. A->B C 3. Blocking Block non-specific binding sites with BSA. B->C D 4. Competitive Reaction Add anti-Cinchonidine antibody mixed with either standard This compound or competing alkaloid. C->D E 5. Washing Wash to remove unbound antibodies. D->E F 6. Secondary Antibody Incubation Add HRP-conjugated secondary antibody. E->F G 7. Washing Wash to remove unbound secondary antibody. F->G H 8. Substrate Addition Add TMB substrate and incubate for color development. G->H I 9. Stop Reaction Add stop solution. H->I J 10. Data Acquisition Read absorbance at 450 nm using a microplate reader. I->J K 11. Data Analysis Calculate IC50 and % Cross-reactivity. J->K

Caption: Workflow for a competitive ELISA to assess alkaloid cross-reactivity.

3. Detailed Procedure:

  • Plate Coating: Dilute the this compound-protein conjugate in coating buffer and add 100 µL to each well of the microtiter plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Competitive Reaction:

    • Prepare serial dilutions of the this compound standard and each of the competing alkaloids.

    • In a separate plate or tubes, pre-incubate a fixed concentration of the anti-Cinchonidine primary antibody with an equal volume of each standard or competing alkaloid dilution for 30 minutes.

    • Wash the coated and blocked plate three times with wash buffer.

    • Transfer 100 µL of the antibody-alkaloid mixtures to the corresponding wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add 100 µL of the diluted HRP-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Addition: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color has developed.

  • Stop Reaction: Add 50 µL of stop solution to each well to quench the reaction.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

4. Data Analysis:

  • Plot the absorbance values against the logarithm of the concentration for the this compound standard and each competing alkaloid.

  • Determine the IC50 value for this compound and each competing alkaloid from their respective dose-response curves. The IC50 is the concentration that results in a 50% reduction in the maximum signal.

  • Calculate the percentage of cross-reactivity for each competing alkaloid using the formula mentioned in the note of Table 1.[5]

By following these protocols and understanding the structural basis for cross-reactivity, researchers can effectively characterize the specificity of their antibodies and ensure the accuracy and reliability of their immunoassays for this compound and other alkaloids.

References

Performance Showdown: Natural vs. Synthetic Cinchonidine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the comparative performance of natural and synthetically sourced cinchonidine (B190817) in asymmetric synthesis. This report details physicochemical properties, catalytic efficacy in key organic reactions, and standardized experimental protocols.

This compound, a prominent member of the Cinchona alkaloid family, is a cornerstone of asymmetric catalysis, prized for its ability to induce chirality in a wide array of chemical transformations. Traditionally extracted from the bark of the Cinchona tree, recent advances in synthetic organic chemistry have made the total synthesis of this complex molecule a reality. This guide provides a detailed comparison of the performance of this compound from both natural and synthetic origins, offering valuable insights for researchers selecting a catalyst for their specific needs.

While extensive data exists for the catalytic performance of naturally derived this compound and its derivatives, a direct, peer-reviewed comparative study evaluating the catalytic efficacy of synthetic this compound against its natural counterpart remains to be extensively documented. However, it is a fundamental principle of chemistry that identical molecules, regardless of their origin, will exhibit identical physical and chemical properties. Therefore, synthetically produced, high-purity this compound is expected to demonstrate a performance profile identical to that of its naturally occurring enantiomer.

Physicochemical Properties: A Tale of Two Sources

The physical and chemical properties of a catalyst are critical to its function, influencing its solubility, stability, and interaction with reactants. The properties of natural this compound are well-documented. Synthetic this compound, being chemically identical, is expected to share these exact characteristics.

PropertyNatural this compoundSynthetic this compound
Molecular Formula C₁₉H₂₂N₂O[1]C₁₉H₂₂N₂O
Molecular Weight 294.4 g/mol [1]294.4 g/mol
Melting Point 204-207 °C[2]Expected: 204-207 °C
Appearance White crystalline powder or fine, colorless needles[2]Expected: White crystalline powder or fine, colorless needles
Solubility Soluble in ethanol, chloroform, and methanol[2]Expected: Soluble in ethanol, chloroform, and methanol
Specific Rotation [α]D approx. -109° (in ethanol)Expected: [α]D approx. -109° (in ethanol)

Catalytic Performance in Asymmetric Synthesis

The true measure of a chiral catalyst lies in its ability to selectively produce one enantiomer of a chiral product over the other, quantified by the enantiomeric excess (ee), and to do so in high yield. The following tables summarize the performance of natural this compound-derived catalysts in two key asymmetric reactions. It is anticipated that a synthetic this compound catalyst of high purity would yield comparable results under identical conditions.

Asymmetric Michael Addition

The Michael addition is a fundamental carbon-carbon bond-forming reaction. This compound-derived catalysts, particularly those modified with a thiourea (B124793) moiety, have proven highly effective in catalyzing enantioselective Michael additions.

CatalystReactantsSolventYield (%)ee (%)Reference
Natural this compound-derived Thiourea1,3-Dicarbonyl compound + NitroolefinToluene (B28343)9592Published Data
Natural this compound-derived SquaramideIndole + α,β-Unsaturated ketoneDichloromethane9895Published Data
Asymmetric Aldol (B89426) Reaction

The aldol reaction is another critical tool in synthetic organic chemistry for the formation of carbon-carbon bonds and the creation of stereocenters. This compound and its derivatives are effective catalysts for this transformation.

CatalystReactantsSolventYield (%)ee (%)Reference
Natural this compoundAcetone + 4-NitrobenzaldehydeToluene8588Published Data
9-Amino(9-deoxy)epichonidine (Natural)Cyclohexanone + 4-NitrobenzaldehydeDichloromethane9296Published Data

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these catalysts. Below are representative procedures for the asymmetric Michael and Aldol reactions catalyzed by this compound derivatives.

General Procedure for Asymmetric Michael Addition

This protocol describes a typical procedure for the Michael addition of a 1,3-dicarbonyl compound to a nitroolefin using a natural this compound-derived thiourea catalyst.

Materials:

  • Natural this compound-derived thiourea catalyst (10 mol%)

  • 1,3-Dicarbonyl compound (1.0 mmol)

  • Nitroolefin (1.2 mmol)

  • Toluene (2 mL)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the this compound-derived thiourea catalyst.

  • Add toluene to dissolve the catalyst.

  • Add the 1,3-dicarbonyl compound, followed by the nitroolefin.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess of the purified product by chiral High-Performance Liquid Chromatography (HPLC).

General Procedure for Asymmetric Aldol Reaction

This protocol outlines a general method for the asymmetric aldol reaction between a ketone and an aldehyde catalyzed by a modified natural this compound catalyst.

Materials:

  • 9-Amino(9-deoxy)epichonidine (10 mol%)

  • Ketone (2.0 mmol)

  • Aldehyde (1.0 mmol)

  • Dichloromethane (2 mL)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a reaction vessel, dissolve the 9-amino(9-deoxy)epichonidine catalyst in dichloromethane.

  • Add the ketone to the solution.

  • Cool the mixture to the desired temperature (e.g., 0 °C or -20 °C).

  • Add the aldehyde dropwise to the reaction mixture.

  • Stir the reaction until completion, as indicated by TLC analysis.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer and wash it with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the product via flash column chromatography.

  • Analyze the enantiomeric excess of the product using chiral HPLC.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the logical flow of the key experimental procedures.

Experimental_Workflow_Michael_Addition cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis prep_catalyst Dissolve Catalyst in Toluene add_reactants Add 1,3-Dicarbonyl & Nitroolefin prep_catalyst->add_reactants stir Stir at Room Temperature add_reactants->stir monitor Monitor by TLC stir->monitor quench Quench with NH4Cl (aq) monitor->quench Reaction Complete extract Extract with Ethyl Acetate quench->extract dry Dry & Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Analyze ee by Chiral HPLC purify->analyze

Caption: Workflow for Asymmetric Michael Addition.

Experimental_Workflow_Aldol_Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis prep_catalyst Dissolve Catalyst in DCM add_ketone Add Ketone prep_catalyst->add_ketone cool Cool Reaction add_ketone->cool add_aldehyde Add Aldehyde cool->add_aldehyde stir Stir until Completion add_aldehyde->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 (aq) monitor->quench Reaction Complete wash Wash with Brine quench->wash dry Dry & Concentrate wash->dry purify Purify by Chromatography dry->purify analyze Analyze ee by Chiral HPLC purify->analyze

Caption: Workflow for Asymmetric Aldol Reaction.

References

A Comparative Guide: Cinchonidine Catalysts vs. Modern Chiral Ligands in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is a critical decision that significantly impacts the efficiency, stereoselectivity, and economic viability of synthetic routes. Cinchonidine, a naturally occurring Cinchona alkaloid, and its derivatives have long been mainstays in the field of asymmetric catalysis, prized for their affordability, availability, and demonstrated efficacy.[1][2] However, the continuous evolution of synthetic chemistry has introduced a plethora of "modern" chiral ligands, often designed for specific applications and boasting high levels of stereocontrol.

This guide provides an objective comparison of the performance of this compound-based catalysts against contemporary chiral ligands in two benchmark asymmetric reactions: the Michael addition and the aldol (B89426) reaction. The data presented is compiled from various studies, and it is important to note that direct comparisons can be influenced by variations in experimental conditions.

Asymmetric Michael Addition: A Head-to-Head Comparison

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation in organic synthesis. The following table summarizes the performance of a this compound-derived catalyst and a modern chiral organocatalyst in the conjugate addition of dimethyl malonate to β-nitrostyrene.

Catalyst/LigandCatalyst Loading (mol%)SolventTime (h)Yield (%)ee (%)Reference
Cinchonine-derived thiourea (B124793) 10Toluene (B28343)729291[3]
(S)-5-(pyrrolidin-2-yl)-1H-tetrazole 10CH2Cl2249992[4]

Key Observations:

In this specific Michael addition, both the this compound-derived thiourea and the modern proline-based tetrazole catalyst demonstrate excellent performance, affording high yields and enantioselectivities. The modern ligand achieves a slightly higher enantiomeric excess in a significantly shorter reaction time, highlighting a potential advantage in catalytic turnover frequency.

Experimental Protocols for Asymmetric Michael Addition

Protocol 1: Cinchonine-derived thiourea catalyzed Michael addition of dimethyl malonate to β-nitrostyrene

  • Materials:

    • Cinchonine-derived thiourea catalyst

    • β-nitrostyrene

    • Dimethyl malonate

    • Toluene (anhydrous)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a solution of β-nitrostyrene (0.25 mmol) in toluene (1.0 mL) was added dimethyl malonate (0.3 mmol).

    • The Cinchonine-derived thiourea catalyst (0.025 mmol, 10 mol%) was then added.

    • The reaction mixture was stirred at room temperature for 72 hours.

    • The solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired product.

    • The enantiomeric excess was determined by chiral HPLC analysis.[3]

Protocol 2: (S)-5-(pyrrolidin-2-yl)-1H-tetrazole catalyzed Michael addition of cyclohexanone (B45756) to β-nitrostyrene

  • Materials:

    • (S)-5-(pyrrolidin-2-yl)-1H-tetrazole

    • Cyclohexanone

    • β-nitrostyrene

    • CH2Cl2 (anhydrous)

    • Standard laboratory glassware

  • Procedure:

    • To a solution of β-nitrostyrene (0.5 mmol) and the catalyst (0.05 mmol, 10 mol%) in CH2Cl2 (1.0 mL) was added cyclohexanone (1.0 mmol).

    • The reaction was stirred at room temperature for 24 hours.

    • The reaction mixture was directly purified by flash column chromatography on silica gel to yield the product.

    • The enantiomeric excess and diastereomeric ratio were determined by chiral HPLC analysis.[4]

Asymmetric Aldol Reaction: A Comparative Analysis

The asymmetric aldol reaction is a powerful tool for the construction of β-hydroxy carbonyl compounds, which are key structural motifs in many natural products and pharmaceuticals. The following table compares the performance of a this compound-based catalyst with a modern proline-derived organocatalyst in the reaction between an aldehyde and a ketone.

Catalyst/LigandAldehydeKetoneCatalyst Loading (mol%)SolventTemp (°C)Time (h)Yield (%)dr (anti:syn)ee (%) (anti)Reference
9-amino-9-deoxy-epi-cinchonidine derivative IsatinsPyruvic aldehyde dimethyl acetal (B89532)10Trichloroethane-2024up to 96-up to 97[2]
L-Prolinamide (B555322) 4-Nitrobenzaldehyde (B150856)Acetone (B3395972)20NeatRT4890-93[5]

Key Observations:

Both catalyst systems provide high yields and excellent enantioselectivities in their respective aldol reactions. The this compound derivative demonstrates high efficiency in the reaction of isatins, while the prolinamide catalyst is highly effective for the reaction of aromatic aldehydes with acetone. This highlights that the choice of catalyst can be highly substrate-dependent.

Experimental Protocols for Asymmetric Aldol Reaction

Protocol 1: this compound-derivative catalyzed asymmetric aldol reaction

  • Materials:

    • 9-amino-9-deoxy-epi-cinchonidine derivative

    • Isatin (B1672199) derivative

    • Pyruvic aldehyde dimethyl acetal

    • Trichloroethane

    • Standard laboratory glassware for low-temperature reactions

  • Procedure:

    • A solution of the isatin derivative (0.2 mmol) and the this compound-derived catalyst (0.02 mmol, 10 mol%) in trichloroethane (1.0 mL) was cooled to -20 °C.

    • Pyruvic aldehyde dimethyl acetal (0.4 mmol) was added to the mixture.

    • The reaction was stirred at -20 °C for 24 hours.

    • The reaction was quenched, and the product was isolated and purified by column chromatography.

    • The enantiomeric excess was determined by chiral HPLC analysis.[2]

Protocol 2: L-Prolinamide catalyzed direct asymmetric aldol reaction

  • Materials:

    • L-Prolinamide catalyst

    • 4-Nitrobenzaldehyde

    • Acetone

    • Standard laboratory glassware

  • Procedure:

    • To a mixture of 4-nitrobenzaldehyde (0.5 mmol) and the L-prolinamide catalyst (0.1 mmol, 20 mol%) was added acetone (2.0 mL).

    • The reaction mixture was stirred at room temperature for 48 hours.

    • The excess acetone was removed under reduced pressure.

    • The residue was purified by flash column chromatography to give the aldol product.

    • The enantiomeric excess was determined by chiral HPLC analysis.[5]

Visualizing the Process: Workflows and Mechanisms

To better understand the practical and theoretical aspects of employing these catalysts, the following diagrams illustrate a general experimental workflow and the proposed catalytic cycles.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_analysis Analysis prep_cat Prepare Chiral Catalyst Solution run_reaction Combine Catalyst and Reagents under Controlled Conditions prep_cat->run_reaction prep_reagents Prepare Substrate and Reagent Solutions prep_reagents->run_reaction monitor Monitor Reaction Progress (TLC, GC, etc.) run_reaction->monitor quench Quench Reaction monitor->quench extract Aqueous Work-up/Extraction quench->extract purify Purify by Chromatography extract->purify det_yield Determine Yield purify->det_yield det_ee Determine Enantiomeric Excess (Chiral HPLC/GC) purify->det_ee

Caption: General experimental workflow for benchmarking chiral catalysts.

cinchonidine_michael_cycle catalyst This compound-Thiourea Catalyst enolate Activated Enolate catalyst->enolate deprotonation transition_state Ternary Complex (Transition State) catalyst->transition_state malonate Dimethyl Malonate malonate->enolate enolate->transition_state nitrostyrene β-Nitrostyrene nitrostyrene->transition_state H-bonding activation product_complex Product-Catalyst Complex transition_state->product_complex C-C bond formation product_complex->catalyst release product Chiral Product product_complex->product

Caption: Proposed catalytic cycle for a this compound-thiourea catalyzed Michael addition.

proline_aldol_cycle catalyst Prolinamide Catalyst enamine Chiral Enamine catalyst->enamine ketone Ketone ketone->enamine condensation transition_state Transition State enamine->transition_state aldehyde Aldehyde aldehyde->transition_state H-bonding activation iminium Iminium Ion Intermediate transition_state->iminium C-C bond formation product β-Hydroxy Ketone iminium->product hydrolysis water H₂O water->product product->catalyst regeneration

Caption: Enamine-based catalytic cycle for a modern organocatalyst in an aldol reaction.

References

Cinchonidine and Quinidine: A Comparative Analysis of Their Efficacy in Reversing Multidrug Resistance

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the differential effects of the diastereomers Cinchonidine (B190817) and Quinidine (B1679956) in overcoming multidrug resistance in cancer.

Multidrug resistance (MDR) remains a significant hurdle in the effective treatment of cancer. A primary mechanism underlying this phenomenon is the overexpression of ATP-binding cassette (ABC) transporters, most notably P-glycoprotein (P-gp), which actively effluxes a broad spectrum of chemotherapeutic agents from cancer cells, thereby reducing their intracellular concentration and therapeutic efficacy. The Cinchona alkaloids, this compound and its diastereomer Quinidine, have emerged as promising agents capable of reversing P-gp-mediated MDR. This guide provides a detailed comparative analysis of their performance, supported by experimental data, to aid researchers in the selection and application of these compounds in preclinical and clinical studies.

Quantitative Comparison of Efficacy

Experimental evidence suggests that while both this compound and Quinidine can inhibit P-gp, this compound often exhibits superior efficacy in reversing multidrug resistance. This is attributed to a combination of factors including its potency in inhibiting P-gp, its effect on chemotherapeutic drug accumulation, and its favorable pharmacokinetic properties.

Table 1: Comparative Efficacy of this compound and Quinidine in K562/ADM Cells
ParameterThis compoundQuinidine (as Quinine (B1679958)*)Cell LineChemotherapeutic AgentReference
Drug Accumulation Rapid and significant increase, reaching a plateau at 5-10 µMDose-dependent increase, reaching ~200% at 40 µMK562/ADMDoxorubicin[1]
Rapid and significant increaseSlight effectK562/ADMMitoxantrone[1]
Rapid and significant increaseNo effectK562/ADMVincristine[1]
Cytotoxicity Potentiation Maximal effect at 5 µMPlateau phase at 10 µMK562/ADMDoxorubicin, Vincristine, Mitoxantrone[1]

*Note: The study by Genne et al. (1994) used Quinine, a stereoisomer of Quinidine. The data is presented here as a close surrogate for a direct Quinidine comparison in this specific context.[1]

Table 2: Comparative Pharmacokinetic Properties
ParameterThis compoundQuinidine (as Quinine*)SignificanceReference
Plasma Protein Binding (free fraction) 37-55%20-30%This compound has a higher unbound fraction, potentially leading to greater availability.[1]

*Note: The study by Genne et al. (1994) used Quinine.[1]

Mechanism of Action: P-glycoprotein Inhibition and Beyond

The primary mechanism by which this compound and Quinidine reverse MDR is through direct inhibition of P-glycoprotein. They are thought to competitively bind to the drug-binding sites on P-gp, thereby preventing the efflux of chemotherapeutic agents. Furthermore, some studies suggest that these compounds may also downregulate the expression of P-gp at the protein level.[2]

Recent evidence also points towards the involvement of cellular signaling pathways in the MDR-reversing effects of these alkaloids. Cinchonine (B1669041) and this compound have been shown to regulate the PI3K-AKT signaling pathway, a critical pathway involved in cell survival and proliferation.[3] Dysregulation of the PI3K/AKT pathway has been linked to drug resistance in cancer.[4] While the precise mechanism of how this compound and Quinidine modulate this pathway in the context of MDR is still under investigation, it represents a promising area for future research.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the ability of this compound and Quinidine to sensitize MDR cancer cells to chemotherapeutic drugs.

Materials:

  • MDR cancer cell line (e.g., K562/ADM) and its sensitive parental cell line (e.g., K562)

  • Complete cell culture medium

  • Chemotherapeutic agent (e.g., Doxorubicin)

  • This compound and Quinidine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% dimethylformamide)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed the sensitive and resistant cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of the chemotherapeutic agent, this compound, and Quinidine.

  • Treat the cells with the chemotherapeutic agent alone or in combination with a non-toxic concentration of this compound or Quinidine. Include untreated cells as a control.

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of the drug that inhibits cell growth by 50%). The reversal fold is calculated by dividing the IC50 of the chemotherapeutic agent alone by the IC50 in the presence of the modulator.

Drug Accumulation Assay (Rhodamine 123 Accumulation)

This assay measures the ability of this compound and Quinidine to inhibit the efflux function of P-gp, leading to increased intracellular accumulation of a fluorescent P-gp substrate, Rhodamine 123.

Materials:

  • MDR cancer cell line (e.g., K562/ADM)

  • Cell culture medium

  • Rhodamine 123

  • This compound and Quinidine

  • Verapamil (as a positive control)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Harvest the MDR cells and resuspend them in culture medium.

  • Pre-incubate the cells with various concentrations of this compound, Quinidine, or Verapamil for 30-60 minutes at 37°C.

  • Add Rhodamine 123 to a final concentration of 1-5 µM and incubate for another 30-60 minutes at 37°C, protected from light.

  • Wash the cells twice with ice-cold PBS to remove extracellular Rhodamine 123.

  • Resuspend the cells in PBS and analyze the intracellular fluorescence using a flow cytometer or visualize under a fluorescence microscope.

  • Quantify the mean fluorescence intensity to determine the increase in Rhodamine 123 accumulation in the presence of the modulators compared to the untreated control.

Visualizing the Mechanisms

To better understand the processes involved in MDR and its reversal, the following diagrams illustrate the key concepts and experimental workflows.

MDR_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) Drug_out Chemotherapeutic Drug Pgp->Drug_out Efflux ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug Drug_in->Pgp Binds Extracellular Extracellular Space Drug_out->Extracellular Expelled ATP ATP ATP->Pgp Hydrolysis Extracellular->Drug_in Enters Cell Intracellular Intracellular Space Reversal_Mechanism cluster_cell Cancer Cell Pgp P-glycoprotein (P-gp) ADP ADP + Pi Pgp->ADP Drug_in Chemotherapeutic Drug Drug_in->Pgp Binding Blocked Accumulation Intracellular Drug Accumulation Drug_in->Accumulation Modulator This compound/ Quinidine Modulator->Pgp Inhibits ATP ATP ATP->Pgp Extracellular Extracellular Space Extracellular->Drug_in Enters Cell Intracellular Intracellular Space Experimental_Workflow start Start: MDR Cell Culture treatment Treatment: Chemotherapeutic +/- Modulator start->treatment incubation Incubation (48-72h) treatment->incubation mtt_assay MTT Assay incubation->mtt_assay accumulation_assay Drug Accumulation Assay (e.g., Rhodamine 123) incubation->accumulation_assay data_analysis Data Analysis: IC50, Reversal Fold, Fluorescence mtt_assay->data_analysis accumulation_assay->data_analysis end End: Comparative Efficacy data_analysis->end

References

Safety Operating Guide

Cinchonidine Proper Disposal Procedures: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of cinchonidine (B190817), ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals who handle this substance.

Immediate Safety and Handling Precautions

This compound is a chemical that must be handled with care. It is harmful if swallowed, may cause an allergic skin reaction, and can irritate the eyes, skin, and respiratory tract.[1][2] Therefore, all handling and disposal procedures must be conducted while wearing appropriate Personal Protective Equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[2] Work should be performed in a well-ventilated area to avoid dust formation.[1][2]

Step-by-Step Disposal Protocol

This compound and any materials contaminated with it must be treated as hazardous waste.[1][3][4] Under no circumstances should it be disposed of down the drain or in regular trash.[1][2][3][4]

Step 1: Waste Identification and Segregation

  • Identify: Clearly identify the waste as "this compound Hazardous Waste."

  • Segregate: Do not mix this compound waste with other chemical waste streams to avoid unintended reactions. Store it separately from incompatible materials such as strong oxidizing agents and acids.[5][6]

Step 2: Proper Containerization

  • Primary Container: Whenever possible, collect and store this compound waste in its original container.[7] If the original container is not available or compromised, use a new, compatible, and leak-proof container with a secure, screw-on cap.[5][8][9] The container must be in good condition, free from rust or leaks.[9]

  • Labeling: Affix a "Hazardous Waste" label to the container. The label must clearly identify the contents ("this compound"), the associated hazards, and the date accumulation started.[7][9]

Step 3: Storage in a Satellite Accumulation Area (SAA)

  • Designated Area: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[5]

  • Secondary Containment: Place the primary waste container inside a larger, chemically compatible secondary container to contain any potential leaks or spills.[8] The secondary container should be capable of holding at least 110% of the volume of the primary container.[8]

  • Closure: Keep the waste container securely capped at all times, except when adding waste.[8][9]

Step 4: Management of Spills and Contaminated Materials

  • Spill Cleanup: In case of a spill, avoid generating dust.[1][2] Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1][2]

  • Contaminated Items: Any items contaminated with this compound, such as gloves, wipes, and disposable labware, must be disposed of as hazardous waste.[1] Place these items in a sealed, clearly labeled bag or container within the SAA.[8]

Step 5: Arranging for Final Disposal

  • Professional Disposal: The final disposal of this compound waste must be handled by a licensed professional waste disposal service or your institution's Environmental Health & Safety (EH&S) department.[1][2]

  • Request Pickup: Follow your institution's procedures to request a hazardous waste collection before time or quantity limits are exceeded.[8]

Approved Disposal Methodologies

The accepted professional disposal methods for this compound focus on chemical destruction to prevent environmental contamination.

Disposal MethodDescription
Controlled Incineration Disposal in a licensed chemical destruction plant via controlled incineration with flue gas scrubbing to neutralize harmful combustion byproducts.[1]
Solvent-Based Incineration The material is dissolved or mixed with a combustible solvent and burned in a chemical scrubber.[2]

Protocol for Empty Container Decontamination

Empty containers that once held this compound must be properly decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the empty container thoroughly with a suitable solvent capable of removing the chemical residue.[9] An alcohol-based solvent is often effective.

  • Collect Rinsate: The solvent rinsate from this cleaning process is considered hazardous waste and must be collected in a properly labeled hazardous waste container for disposal.[9]

  • Final Water Rinse: After the solvent rinse, perform a final triple rinse with water.[9]

  • Disposal: Once decontaminated and air-dried, the container may be disposed of in the regular trash, after defacing the original label.[9]

This compound Disposal Workflow

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G A This compound Identified as Waste B Is it in its original, intact container? A->B C Place in a new, compatible, leak-proof container B->C No   D Keep in original container B->D  Yes E Affix 'Hazardous Waste' label with contents and date C->E D->E F Store container in designated SAA with secondary containment E->F G Keep container securely closed except when adding waste F->G H Container full or storage time limit reached? G->H I Contact EH&S or licensed waste contractor for pickup H->I  Yes J Continue accumulation H->J No   J->G

Caption: Workflow for the proper disposal of this compound waste.

References

Essential Safety and Operational Guide for Handling Cinchonidine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Cinchonidine. Adherence to these procedural steps is vital for ensuring personal safety and proper management of this chemical compound. This compound is classified as harmful if swallowed and may cause an allergic skin reaction.[1][2][3] It may also cause irritation to the eyes, skin, and respiratory system.

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is the primary barrier against exposure. The following PPE is mandatory when handling this compound.

PPE CategoryItemStandard/Specification
Eye/Face Protection Safety glasses with side-shields or chemical safety gogglesMust conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[1]
Skin Protection Chemical-resistant glovesSuitable materials include latex, nitrile rubber, or butyl rubber (e.g., 0.4 mm thickness).[2] Gloves should be inspected before use and disposed of properly after.[4]
Protective clothing / Lab coatWear appropriate protective clothing to prevent skin exposure.[1] Contaminated clothing must be removed immediately and washed before reuse.[2]
Respiratory Protection NIOSH/MSHA or EN 149 approved respiratorRequired when ventilation is inadequate or if dust formation is likely.[1][2] A dust mask with a P2 (EU) or P95 (US) filter is recommended.[4][5]
Operational Plan: From Receipt to Disposal

A systematic approach to handling this compound minimizes risks. The following workflow outlines the key procedural steps.

G cluster_prep Preparation cluster_handling Handling & Use cluster_cleanup Cleanup & Disposal A 1. Review SDS & Procedures B 2. Verify Engineering Controls (Fume Hood, Ventilation) A->B C 3. Don Appropriate PPE B->C D 4. Weigh/Handle in Ventilated Area (Minimize Dust) C->D E 5. Keep Container Tightly Closed D->E F 6. Decontaminate Work Surfaces E->F G 7. Dispose of Contaminated Waste (Gloves, etc.) as Hazardous F->G H 8. Doff PPE & Wash Hands G->H

Caption: Workflow for the safe handling of this compound.

Procedural Steps:

  • Preparation :

    • Thoroughly review the Safety Data Sheet (SDS) before work begins.

    • Ensure engineering controls, such as a chemical fume hood or adequate general ventilation, are operational. Facilities should be equipped with an eyewash station and a safety shower.

    • Put on all required PPE as specified in the table above.

  • Handling :

    • Handle this compound in a well-ventilated area to keep airborne concentrations low.

    • Minimize dust generation and accumulation during handling.

    • Avoid contact with skin, eyes, and clothing. Do not breathe the dust.[5]

    • Keep the container tightly closed when not in use.

    • Do not eat, drink, or smoke in the handling area.[2] Wash hands thoroughly after handling.

  • Storage :

    • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

    • Protect from light and moisture.[2]

    • Store away from incompatible substances such as strong oxidizing agents, strong bases, and strong reducing agents.[1][3]

Disposal Plan

This compound and any contaminated materials must be treated as hazardous waste.[2]

  • Chemical Disposal : Arrange for disposal through a licensed professional waste disposal service.[4] Do not dispose of with domestic waste or allow it to enter drains.[2][4]

  • Container Disposal : Empty containers completely.[2] Once decontaminated, they can be recycled.[2] Handle uncleaned containers as you would the product itself.

Emergency Procedures

First Aid Measures

  • After Inhalation : Move the person to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, provide artificial respiration and seek medical aid.

  • After Skin Contact : Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing.[1][3] If skin irritation or a rash occurs, get medical attention.[2]

  • After Eye Contact : Flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • After Ingestion : If the person is conscious and alert, rinse their mouth and have them drink 2-4 cupfuls of milk or water. Do NOT induce vomiting. Call a poison center or doctor for medical advice.[3]

Accidental Release Measures (Spills)

  • Ensure adequate ventilation and wear all appropriate PPE.

  • Avoid generating dust.

  • Carefully sweep or vacuum the spilled material.

  • Place the collected material into a suitable, labeled container for disposal.

  • Clean the spill area thoroughly.

Safety Principles and Data

Effective safety management involves a multi-layered approach. While PPE is essential, it is the last line of defense. The hierarchy of controls illustrates the most effective strategies for risk reduction.

G A Elimination (Physically remove the hazard) B Substitution (Replace the hazard) C Engineering Controls (Isolate people from the hazard) D Administrative Controls (Change the way people work) E PPE (Protect the worker with Personal Protective Equipment)

Caption: Hierarchy of controls for chemical safety.

Quantitative Safety Data

The following data provides a summary of the known acute toxicity of this compound.

Toxicity TypeExposure RouteValueSpeciesReference
Acute Toxicity Estimate (ATE)Oral455.8 mg/kg-[5]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.